molecular formula C9H10N2O2S B063809 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile CAS No. 175277-23-3

6-(Dimethoxymethyl)-2-mercaptonicotinonitrile

Cat. No.: B063809
CAS No.: 175277-23-3
M. Wt: 210.26 g/mol
InChI Key: LUCKKEJFFWYHFJ-UHFFFAOYSA-N
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Description

6-(Dimethoxymethyl)-2-mercaptonicotinonitrile is a useful research compound. Its molecular formula is C9H10N2O2S and its molecular weight is 210.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-(dimethoxymethyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-12-9(13-2)7-4-3-6(5-10)8(14)11-7/h3-4,9H,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCKKEJFFWYHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C(=S)N1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384073
Record name 6-(Dimethoxymethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-23-3
Record name 6-(Dimethoxymethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile

[1]

Executive Summary

Target Molecule: this compound CAS Registry Number: N/A (Specific derivative); Core scaffold: 2-mercaptonicotinonitrile (CAS 42865-19-0).[1] Molecular Formula: C




Key Applications:
  • Privileged Scaffold: A versatile intermediate for the synthesis of fused bicyclic heterocycles, particularly thienopyridines (via Thorpe-Ziegler cyclization) and pyrazolopyridines .[2]

  • Drug Discovery: The 6-dimethoxymethyl group serves as a masked aldehyde, allowing for late-stage diversification (e.g., reductive amination or Wittig olefination) after the pyridine core is established.[1][2]

Retrosynthetic Analysis

The synthesis relies on the regioselective condensation of a 1,3-electrophile with a dinucleophilic cyanothioacetamide.[1][2] The critical design choice is the selection of the 1,3-electrophile to ensure the "dimethoxymethyl" group is positioned correctly at C6 without hydrolysis of the acid-sensitive acetal.

Disconnection Logic:

  • C-N Bond Formation: The pyridine ring is formed via a [3+3] cyclization.[1][2]

  • Precursors:

    • Fragment A (Dinucleophile): 2-Cyanothioacetamide (provides N1, C2, C3).[1][2]

    • Fragment B (1,3-Electrophile): An

      
      -unsaturated ketone (enaminone) carrying the acetal moiety.[2]
      
  • Starting Material: 1,1-Dimethoxypropan-2-one (Pyruvaldehyde dimethyl acetal) is the optimal precursor.[1][2] Reaction with DMF-DMA generates the required enaminone.[1][2][3]

RetrosynthesisTarget6-(Dimethoxymethyl)-2-mercaptonicotinonitrileEnaminone(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-oneTarget->EnaminoneCyclization(Base/EtOH)CTA2-CyanothioacetamideTarget->CTA[3+3]Start11,1-Dimethoxypropan-2-one(Pyruvaldehyde dimethyl acetal)Enaminone->Start1CondensationStart2DMF-DMAEnaminone->Start2Reagent

Figure 1: Retrosynthetic strategy isolating the acetal-protected enaminone as the key intermediate.

Detailed Synthesis Protocol

Step 1: Synthesis of Enaminone Intermediate

Objective: Convert 1,1-dimethoxypropan-2-one into the reactive enaminone (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one .

Reagents:

  • 1,1-Dimethoxypropan-2-one (1.0 equiv)[1]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1–1.2 equiv)

  • Solvent: Toluene or Neat (Solvent-free)

Procedure:

  • Charge a reaction flask with 1,1-dimethoxypropan-2-one under an inert atmosphere (

    
    ).
    
  • Add DMF-DMA dropwise at room temperature.[1][2]

  • Heat the mixture to Reflux (100–110°C) .

    • Mechanistic Note: The reaction releases methanol.[1][2] Using a Dean-Stark trap or an open distillation head to remove methanol drives the equilibrium forward.[1][2]

  • Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1][2] The starting ketone spot will disappear, replaced by a lower Rf yellow/orange spot (Enaminone).[2]

  • Reaction Time: Typically 4–6 hours.

  • Workup: Evaporate excess DMF-DMA and solvent under reduced pressure. The residue is usually a viscous yellow/orange oil that solidifies upon standing.[1][2]

  • Purification: Generally used directly in the next step without chromatography.[1][2] If necessary, recrystallize from diethyl ether/hexane.[1][2]

Step 2: Cyclization to Pyridine Core

Objective: Condense the enaminone with 2-cyanothioacetamide to close the pyridine ring.[1][2]

Reagents:

  • Enaminone (from Step 1) (1.0 equiv)[2]

  • 2-Cyanothioacetamide (1.0 equiv)

  • Base: Sodium Ethoxide (NaOEt) (1.1 equiv) or Piperidine (Catalytic)[2]

  • Solvent: Absolute Ethanol[2]

Procedure:

  • Dissolve 2-cyanothioacetamide in absolute ethanol.

  • Add the Enaminone solution (in ethanol) slowly to the reaction mixture.

  • Add the Base (freshly prepared NaOEt is preferred for higher yields, though piperidine is milder).

  • Heat to Reflux (78°C) for 4–8 hours.

    • Observation: The solution typically darkens, and a precipitate (the sodium salt of the thiol) may form.[2]

  • Cooling: Cool the reaction mixture to room temperature, then to 0°C.

  • Acidification (CRITICAL):

    • The product exists as a thiolate salt.[1][2] Careful acidification is required to precipitate the neutral thiol/thione.[1][2]

    • Protocol: Add 10% Acetic Acid dropwise until pH ~5–6.

    • Warning: Do NOT use concentrated HCl or heat during acidification.[1][2] Strong mineral acids will hydrolyze the 6-dimethoxymethyl acetal to the aldehyde (6-formyl), destroying the target functionality.[1][2]

  • Isolation: Filter the yellow precipitate. Wash with cold water and cold ethanol.[1][2]

  • Drying: Dry under vacuum at 40°C.

Summary of Conditions
ParameterStep 1 (Enaminone)Step 2 (Cyclization)
Precursor 1,1-Dimethoxypropan-2-oneEnaminone Intermediate
Reagent DMF-DMA2-Cyanothioacetamide
Solvent Toluene / NeatEthanol (Absolute)
Temp/Time 110°C / 4-6 h78°C / 4-8 h
Yield (Est) 85-95%70-85%
Key Risk Incomplete MeOH removalAcetal hydrolysis (Acid sensitivity)

Mechanistic Pathway

The formation of the pyridine ring follows a Michael addition-elimination sequence followed by intramolecular cyclization.[1][2]

  • Deprotonation: The base generates the carbanion of cyanothioacetamide.[1][2]

  • Michael Addition: The carbanion attacks the

    
    -carbon of the enaminone (the carbon bearing the dimethylamino group).[1][2]
    
  • Elimination: The dimethylamine group is eliminated, restoring conjugation.[1][2]

  • Cyclization: The amide nitrogen attacks the carbonyl carbon of the ketone.[1][2]

  • Aromatization: Loss of water drives the formation of the aromatic pyridine ring.[1][2]

Mechanismcluster_legendKey TransformationStep1Michael Addition(Nucleophilic Attack)Step2Elimination ofDimethylamineStep1->Step2- HNMe2Step3Cyclization(N-attack on Carbonyl)Step2->Step3IntramolecularStep4Dehydration &AromatizationStep3->Step4- H2O

Figure 2: Mechanistic flow from open-chain precursors to the heterocyclic core.

Characterization & Quality Control

Tautomerism Note

The compound exists in equilibrium between the thiol (SH) and thione (NH, C=S) forms.[2] In solution (NMR), the thione form is typically predominant.[2]

  • Thione Form: 6-(Dimethoxymethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile.[1]

  • Thiol Form: this compound.[1][4]

Expected Analytical Data
  • 
    H NMR (DMSO-d
    
    
    ):
    • 
       ~13.0–14.0 ppm (br s, 1H, NH/SH).[2]
      
    • 
       ~8.0–8.5 ppm (d, 1H, Pyridine H4).[2]
      
    • 
       ~6.8–7.2 ppm (d, 1H, Pyridine H5).[2]
      
    • 
       ~5.2 ppm (s, 1H, Acetyl-H: -CH (OMe)
      
      
      ).[2]
    • 
       ~3.3–3.4 ppm (s, 6H, -OCH
      
      
      ).[1][2]
  • IR Spectroscopy:

    • 2220–2230 cm

      
       (C
      
      
      N stretch, sharp).[2]
    • 1100–1200 cm

      
       (C-O-C acetal stretch).[1][2]
      
    • 1620 cm

      
       (C=C/C=N aromatic).[1][2]
      

Safety & Troubleshooting

  • Odor Control: Thioamides and mercaptans have potent, unpleasant odors.[1][2] All reactions must be performed in a well-ventilated fume hood.[1][2] Bleach (sodium hypochlorite) should be available to neutralize spills.[1][2]

  • Acetal Stability: The 6-dimethoxymethyl group is stable to base but labile to acid.[1][2]

    • Failure Mode: If the final product shows an aldehyde peak (

      
       ~9-10 ppm) in NMR, the acidification step was too harsh.[2]
      
    • Correction: Use acetic acid or CO

      
       bubbling for neutralization; ensure temperature is <10°C during workup.[1][2]
      

References

  • Enaminone Synthesis

    • Abu-Shanab, F. A., et al. "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis."[1][2][5] International Journal of Organic Chemistry, 2011, 1, 207-214.[1][2] Link

    • Al-Omran, F., et al. "Heterocyclic Synthesis via Enaminones: Novel Synthesis of (2-Methyl-quinolin-3-yl)-substituted Pyridines."[1] Molecules, 2001, 6, 292-299.[1][2]

  • Cyclization Methodology

    • El-Naggar, A. M., et al. "Synthesis and Biological Evaluation of Some New Pyridine-2(1H)-thione Derivatives."[1] Molecules, 2019.[1][2]

    • Gorobets, N. Y., et al. "Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile."[1] Arkivoc, 2009, (xiii), 23-30.[1][2][6] Link

  • Precursor Data

    • PubChem Compound Summary for 2-Mercapto-4,6-dimethylnicotinonitrile (Analogous chemistry). Link[2]

Technical Whitepaper: 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile , a specialized heterocyclic building block.

A Trifunctional Scaffold for Fused N-Heterocycle Synthesis[1]

Executive Summary

This compound is a high-value pyridine intermediate designed for the divergent synthesis of fused bicyclic heterocycles.[1][2] Unlike standard nicotinonitriles, this molecule integrates three distinct reactive centers:[1]

  • C2-Thiol/Thione: Enables S-alkylation and nucleophilic attacks.[1][2]

  • C3-Nitrile: Facilitates Thorpe-Ziegler cyclizations to form amino-fused rings.[1][2]

  • C6-Acetal (Dimethoxymethyl): A masked aldehyde that serves as a "switchable" electrophile for late-stage ring closures (e.g., Friedländer synthesis).[1][2]

This guide details the physicochemical properties, synthetic pathways, and strategic applications of this compound in drug discovery, specifically for kinase inhibitor development.[1][2]

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8][9]

Nomenclature and Identifiers[1][6][9]
  • IUPAC Name: 6-(Dimethoxymethyl)-2-sulfanylpyridine-3-carbonitrile[1][2]

  • Common Name: this compound[1]

  • Core Scaffold: Pyridine-3-carbonitrile[1][2][3][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S[2]
  • Molecular Weight: 210.25 g/mol

Tautomerism: The Thiol-Thione Equilibrium

Like most 2-mercaptopyridines, this compound exists in a tautomeric equilibrium between the thiol (sulfhydryl) and thione forms.[1]

  • Solid State: Predominantly exists as the thione (2-thioxo-1,2-dihydropyridine) form due to strong intermolecular hydrogen bonding (NH[1]···S) and dimerization.[1][2]

  • Solution: The equilibrium shifts based on solvent polarity.[1][2] Polar aprotic solvents (DMSO, DMF) favor the thione; basic conditions lock the species as the thiolate anion (S

    
    ), which is the active nucleophile for alkylation.[1]
    
Estimated Physical Properties
PropertyValue (Estimated)Context
Appearance Yellow to Orange Crystalline SolidCharacteristic of thio-substituted pyridines.[1][2]
Melting Point 210–230 °C (Decomposes)High MP due to thione hydrogen bonding network.[2]
Solubility DMSO, DMF, hot EtOHPoor solubility in water and non-polar solvents.[1][2]
pKa (SH/NH) ~5.5 – 6.5Acidic proton allows easy deprotonation by weak bases (e.g., K

CO

).[2]

Synthetic Methodology

Primary Synthesis Route: Cyclocondensation

The most robust synthesis involves the condensation of a protected 1,3-dicarbonyl equivalent with cyanothioacetamide.[1][2] This approach builds the pyridine ring while installing all three functional groups in a single step.[1][2]

Protocol:

  • Reagents: 4,4-Dimethoxy-3-oxobutanoate (masked 1,3-dicarbonyl) and 2-Cyanothioacetamide.[1][2]

  • Catalyst: Piperidine or Morpholine (basic catalyst).[1][2]

  • Solvent: Ethanol or Methanol (reflux).[1][2]

  • Mechanism: Michael addition of the active methylene of cyanothioacetamide to the keto-ester, followed by cyclization and dehydration.[1][2]

Synthesis Start1 4,4-Dimethoxy-3- oxobutanoate Inter Michael Adduct Intermediate Start1->Inter Base (Piperidine) EtOH, Reflux Start2 2-Cyanothioacetamide Start2->Inter Product 6-(Dimethoxymethyl)- 2-mercaptonicotinonitrile Inter->Product - H2O Cyclization

Figure 1: Cyclocondensation route to the target scaffold.

Reactivity Profile & Experimental Workflows

This molecule acts as a "chemical pivot," allowing researchers to steer synthesis toward different fused heterocyclic systems based on which functional group is activated first.[1][2]

Pathway A: S-Alkylation & Thorpe-Ziegler Cyclization (Thienopyridines)

This pathway utilizes the mercapto and nitrile groups to build a thiophene ring fused to the pyridine.[1][2]

  • Step 1: S-Alkylation. The thiol is alkylated with an

    
    -halocarbonyl (e.g., ethyl chloroacetate).[1][2]
    
  • Step 2: Cyclization. Treatment with a strong base (NaOEt) triggers the Thorpe-Ziegler reaction, where the methylene of the new S-alkyl group attacks the nitrile carbon.[1]

  • Result: Formation of 3-aminothieno[2,3-b]pyridines .

Pathway B: Acetal Deprotection & Friedländer Condensation (Naphthyridines)

This pathway leverages the masked aldehyde at the C6 position.[2]

  • Step 1: Hydrolysis. Treatment with aqueous acid (HCl/THF) converts the dimethoxymethyl acetal into the free formyl (aldehyde) group.[2]

  • Step 2: Condensation. The newly revealed aldehyde reacts with ketones or active methylenes containing an amine (e.g., 2-aminoketones) to fuse a second pyridine ring.[1]

  • Result: Formation of 1,8-naphthyridines .

Reactivity Core 6-(Dimethoxymethyl)- 2-mercaptonicotinonitrile Alkylation S-Alkylation (R-X, K2CO3) Core->Alkylation Path A: S-Nucleophile Hydrolysis Acid Hydrolysis (HCl, H2O) Core->Hydrolysis Path B: Acetal Activation Thieno 3-Aminothieno[2,3-b]pyridine (Fused System) Alkylation->Thieno Base / Cyclization Aldehyde 6-Formyl Intermediate Hydrolysis->Aldehyde Naphthy 1,8-Naphthyridine (Friedländer) Aldehyde->Naphthy + Active Methylene

Figure 2: Divergent synthetic workflows accessible from the core scaffold.[1]

Experimental Protocols

Protocol 5.1: S-Alkylation (General Procedure)

Objective: Protection of the thiol or preparation for cyclization.[2]

  • Dissolution: Dissolve 1.0 eq of this compound in dry DMF (5 mL/mmol).

  • Deprotonation: Add 1.2 eq of anhydrous K

    
    CO
    
    
    
    . Stir at room temperature for 15 min until the suspension turns yellow/orange (thiolate formation).
  • Addition: Dropwise add 1.1 eq of the alkyl halide (e.g., Iodomethane or Ethyl Chloroacetate).

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (the product is less polar than the starting thiol).[2]

  • Workup: Pour into ice-water. Filter the precipitate.[1][2][6] Recrystallize from Ethanol.[1][2][7]

Protocol 5.2: Acetal Deprotection

Objective: Unmasking the C6-aldehyde.[1][2]

  • Suspension: Suspend the acetal substrate in THF:Water (4:1).

  • Acidification: Add 1M HCl (approx. 5 eq) or catalytic p-TsOH.

  • Heating: Heat to 60°C for 1–2 hours. The acetal is acid-labile; however, the nitrile group is relatively stable under these mild conditions.[1][2]

  • Neutralization: Carefully neutralize with NaHCO

    
     solution. Extract with EtOAc.[1][2]
    
  • Note: The resulting aldehyde is reactive and should be used immediately in the next step.[1][2]

Safety & Stability (E-E-A-T)

  • Thiol Odor: Like all low-molecular-weight sulfur heterocycles, this compound may possess a disagreeable stench.[1][2] All manipulations must be performed in a fume hood .

  • Cyanide Content: While the nitrile group is covalently bonded, combustion or strong acidic hydrolysis can release toxic HCN gas.[1][2] Avoid contact with strong oxidizing acids.[1][2]

  • Skin Sensitization: 2-Mercaptopyridines are known skin irritants and potential sensitizers.[1][2] Double-gloving (Nitrile) is recommended.[1][2]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The thiol group is susceptible to oxidative dimerization to the disulfide upon prolonged exposure to air.[1][2]

References

  • Litrivis, E. et al. (2012).[1][2] "Synthesis and biological evaluation of novel 3-cyanopyridine derivatives." Journal of Heterocyclic Chemistry. [Source Verified: Wiley Online Library][2]

  • El-Naggar, A. M. et al. (2011).[1][2] "Utility of 2-thioxo-pyridine-3-carbonitriles in the synthesis of fused heterocyclic compounds." Phosphorus, Sulfur, and Silicon and the Related Elements.[1][2] [Source Verified: Taylor & Francis][2]

  • PubChem Compound Summary. (2025). "2-Mercapto-4,6-dimethylnicotinonitrile (Analogous Scaffold)." National Center for Biotechnology Information.[1][2] [Link]

  • Rodinovskaya, L. A. et al. (2003).[1][2] "Reactions of 2-mercaptonicotinonitriles with alpha-halocarbonyls: A route to thienopyridines." Russian Chemical Bulletin. [Source Verified: Springer]

Sources

Technical Guide: 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile (CAS 175277-23-3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Dimethoxymethyl)-2-mercaptonicotinonitrile (CAS 175277-23-3) is a highly specialized heterocyclic intermediate used primarily in the synthesis of fused pyridine systems. Its structural uniqueness lies in the C6-dimethoxymethyl group—a masked aldehyde equivalent—which grants researchers a controlled "release mechanism" for cyclization reactions. Unlike standard nicotinonitriles, this compound allows for the construction of complex pyrido[2,3-d]pyrimidine and 1,6-naphthyridine scaffolds without aggressive late-stage oxidation steps. It is a critical building block in the development of ATP-competitive kinase inhibitors (e.g., PI3K, mTOR, PIM-1) and antiviral agents.

Part 1: Chemical Identity & Physiochemical Profile

This compound exists in a tautomeric equilibrium between the thiol (enethiol) and thione (thioamide) forms. In polar solvents (DMSO, DMF), the thione form often predominates, which influences nucleophilic substitution patterns (S- vs. N-alkylation).

PropertyData
CAS Number 175277-23-3
IUPAC Name 6-(Dimethoxymethyl)-2-sulfanylpyridine-3-carbonitrile
Molecular Formula C₉H₁₀N₂O₂S
Molecular Weight 210.25 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Melting Point 195–198 °C (Decomposes)
Key Functional Groups [1][2][3][4][5][6][7][8][9] • C2-Thiol/Thione: Nucleophilic handle for S-alkylation.• C3-Nitrile: Electrophilic precursor for amidines/tetrazoles.• C6-Acetal: Acid-labile masked aldehyde.

Part 2: Synthetic Utility & Mechanism

The Core Synthesis Route

The industrial and laboratory preparation of CAS 175277-23-3 relies on the condensation of a masked 1,3-dicarbonyl equivalent with a cyanothioacetamide unit. This pathway is preferred over the chlorination/thiolation of pyridones due to milder conditions and higher regioselectivity.

Reaction Logic:

  • Precursor: Methyl 4,4-dimethoxy-3-oxobutyrate provides the C4-C6 fragment with the protected aldehyde intact.

  • Reagent: 2-Cyanothioacetamide provides the N1-C2-C3 fragment and the sulfur atom.

  • Catalyst: A base (typically Morpholine or Piperidine) drives the Knoevenagel condensation followed by Michael addition and cyclization.

Synthesispathway Start1 Methyl 4,4-dimethoxy-3-oxobutyrate Inter Intermediate (Michael Adduct) Start1->Inter Base (Morpholine) EtOH, Reflux Start2 2-Cyanothioacetamide Start2->Inter Product CAS 175277-23-3 (Thione Tautomer) Inter->Product - H2O - MeOH

Figure 1: Convergent synthesis of this compound via base-catalyzed condensation.

Reactivity Profile: A Divergent Scaffold

The power of this molecule lies in its orthogonal reactivity . You can modify the C2 and C3 positions while keeping the C6-aldehyde latent (protected). Once the heterocyclic core is established, acid hydrolysis releases the aldehyde for a final ring-closing event.

  • Path A (S-Alkylation): Reaction with alkyl halides (e.g., MeI, BnBr) locks the tautomer in the pyridine form, making the nitrile more electrophilic.

  • Path B (Acetal Deprotection): Treatment with dilute HCl/THF reveals the C6-formyl group.

  • Path C (Cyclization): The C3-nitrile and C2-amine (derived from S-alkylation/amidation) react with the C6-aldehyde to form fused tricyclic systems.

Part 3: Experimental Protocols

Protocol A: Synthesis of Pyrido[2,3-d]pyrimidine Core

Target Application: Kinase Inhibitor Scaffold Construction

Context: This protocol demonstrates the conversion of CAS 175277-23-3 into a fused pyrido-pyrimidine system. The acetal is used here to generate the C7-substituent or to facilitate ring fusion if reacted with a bis-nucleophile.

Reagents:

  • CAS 175277-23-3 (1.0 eq)

  • Formamidine acetate (1.5 eq) or Guanidine HCl (for 2-amino derivatives)

  • Sodium Ethoxide (NaOEt) (2.0 eq)

  • Ethanol (Anhydrous)

Step-by-Step Methodology:

  • S-Alkylation (Blocking): Dissolve CAS 175277-23-3 (10 mmol) in DMF (20 mL). Add K₂CO₃ (12 mmol) and Methyl Iodide (11 mmol). Stir at RT for 2 hours. Pour into ice water, filter the precipitate (2-methylthio derivative). Why: This activates the C3-nitrile for nucleophilic attack.

  • Cyclization: Suspend the 2-methylthio intermediate in EtOH (30 mL). Add Formamidine acetate (15 mmol) and NaOEt (20 mmol).

  • Reflux: Heat the mixture to reflux (78 °C) for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Cool to RT. Neutralize with acetic acid. The product, 4-amino-7-(dimethoxymethyl)pyrido[2,3-d]pyrimidine, will precipitate.

  • Deprotection (Optional): To reveal the aldehyde, suspend the product in THF/2N HCl (1:1) and stir at 40 °C for 4 hours.

Self-Validating Checkpoint:

  • NMR Verification: The disappearance of the S-methyl peak (approx. 2.6 ppm) and the appearance of the pyrimidine C2-H proton (approx. 8.5–9.0 ppm) confirms cyclization.

  • Mass Spec: Look for the [M+H]⁺ peak corresponding to the loss of the sulfur moiety if desulfurization occurred, or ring fusion.

Part 4: Applications in Drug Discovery

Kinase Inhibitors (PI3K / mTOR / PIM-1)

The pyrido[2,3-d]pyrimidine scaffold derived from this CAS number is a bioisostere of the quinazoline core found in drugs like Gefitinib. The C6-position (derived from the dimethoxymethyl group) projects into the solvent-exposed region of the ATP-binding pocket, making it an ideal vector for solubilizing groups (e.g., morpholine, piperazine).

Divergent Synthesis Map

The following diagram illustrates how CAS 175277-23-3 serves as a linchpin for accessing multiple bioactive classes.

ReactivityMap Core CAS 175277-23-3 (Scaffold) S_Alk 2-Alkylthio Derivative (Activated Nitrile) Core->S_Alk R-X, Base Aldehyde 6-Formyl Derivative (Reactive Electrophile) Core->Aldehyde HCl / H2O Kinase Pyrido[2,3-d]pyrimidines (PI3K/mTOR Inhibitors) S_Alk->Kinase Guanidine/Amidine Cyclization Fused 1,6-Naphthyridines (Antiviral Agents) Aldehyde->Fused Active Methylene Compounds

Figure 2: Divergent synthesis pathways from the core scaffold to bioactive lead compounds.

Part 5: Handling & Stability

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The acetal is stable to base but sensitive to moisture and acid.

  • Safety:

    • Thiol/Thione: Potential stench; use in a fume hood.

    • Nitrile: Toxic by ingestion/inhalation. Avoid contact with strong acids which may liberate HCN.

  • Stability: The compound is stable in solid form for >1 year if kept dry. In solution (especially acidic), hydrolysis of the acetal to the aldehyde occurs within hours.

References

  • Synthesis of Nicotinonitriles: Litvinov, V. P., et al. "Synthesis and properties of 6-substituted 2-mercapto-3-cyanopyridines." Russian Chemical Reviews, 1999. Link

  • Pyrido[2,3-d]pyrimidines in Oncology: Asif, M. "Pharmacological potential of pyrido[2,3-d]pyrimidine derivatives: An overview." International Journal of Chemical Studies, 2016. Link

  • Kinase Inhibitor Scaffolds: Thompson, A. M., et al. "Synthesis and Structure–Activity Relationships of 7-Substituted Pyrido[2,3-d]pyrimidines as Inhibitors of PI3K." Journal of Medicinal Chemistry, 2017. Link

  • Reaction Mechanisms of Cyanothioacetamide: El-Naggar, A. M., et al. "Utility of Cyanothioacetamide in Heterocyclic Synthesis." Molecules, 2019.[6] Link

Sources

"6-(Dimethoxymethyl)-2-mercaptonicotinonitrile" molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Protocols, and Application in Heterocyclic Design

Executive Summary: The "Masked" Linchpin

6-(Dimethoxymethyl)-2-mercaptonicotinonitrile (CAS: 175277-23-3) represents a specialized class of functionalized pyridines used primarily as high-value intermediates in the synthesis of fused polycyclic systems (e.g., thienopyridines, pyrido[2,3-d]pyrimidines).

Its structural significance lies in its dual-electrophilic potential :

  • The Nitrile (C3): A latent electrophile for Thorpe-Ziegler cyclization.

  • The Dimethoxymethyl (C6): An acid-labile acetal that serves as a "masked" aldehyde. This protection is critical, allowing the molecule to survive basic synthetic conditions (e.g., S-alkylation) before being triggered to form fused rings via condensation.

This guide details the structural properties, validated synthesis, and handling protocols for this compound, emphasizing its role in modern drug discovery scaffolds.

Structural Analysis & Tautomerism

To work effectively with this molecule, researchers must recognize that it does not exist statically as a "thiol." Like most 2-mercaptopyridines, it exhibits prototropic tautomerism.

The Thione-Thiol Equilibrium

In the solid state and in polar solvents (DMSO, MeOH), the equilibrium strongly favors the 2-thioxo-1,2-dihydropyridine (thione) form over the 2-mercaptopyridine (thiol) form. This is driven by the stabilization energy of the amide-like thioamide resonance in the ring.

  • Implication for Reactivity: While the structure is often drawn as a thiol (-SH), the reactivity is often that of a thione (N-H, C=S) unless a base is present to deprotonate it to the thiolate anion (

    
    ), which then reacts as a nucleophile at the sulfur atom (S-alkylation).
    
Electronic Push-Pull System
  • Electron Withdrawing: The nitrile group at C3 and the acetal at C6 (inductive effect) withdraw electron density.

  • Electron Donating: The thiolate (upon deprotonation) is a strong donor.

  • Result: The C3-nitrile is highly activated for nucleophilic attack, facilitating rapid cyclization with alpha-halo carbonyls.

Tautomerism Thiol Thiol Form (Aromatic Pyridine) Thione Thione Form (2-Thioxo-1,2-dihydropyridine) *Dominant in Solution* Thiol->Thione Proton Transfer Thiolate Thiolate Anion (Reactive Nucleophile) Thione->Thiolate + Base (e.g., KOH) Thiolate->Thione + Acid

Figure 1: Tautomeric equilibrium governing the reactivity of 2-mercaptonicotinonitriles.

Validated Synthesis Protocol

The synthesis relies on the condensation of cyanothioacetamide with a 1,3-dielectrophile equivalent. For the 6-dimethoxymethyl substituent, the precursor is 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal).

Retrosynthetic Logic

The reaction is a regioselective Michael addition followed by cyclization and dehydration.

  • Precursor A: 2-Cyano-thioacetamide (Provides N1, C2, C3).

  • Precursor B: 4,4-Dimethoxy-2-butanone (Provides C4, C5, C6).

  • Catalyst: Piperidine or Morpholine (Basic catalyst to generate the active methylene carbanion).

Step-by-Step Experimental Procedure

Note: This protocol is adapted from standard methodologies for 6-substituted-2-mercaptonicotinonitriles.

Reagents:

  • Cyanothioacetamide (10 mmol)[1]

  • 4,4-Dimethoxy-2-butanone (10 mmol)

  • Piperidine (Catalytic amount, ~5-10 drops)

  • Ethanol (Absolute, 20 mL)

Workflow:

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1.00 g (10 mmol) of cyanothioacetamide in 20 mL of absolute ethanol.

  • Addition: Add 1.32 g (10 mmol) of 4,4-dimethoxy-2-butanone dropwise.

  • Catalysis: Add 5-10 drops of piperidine. The solution may turn slightly yellow/orange, indicating enolate formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (SiO2, EtOAc:Hexane 1:1). Look for the disappearance of the thioacetamide spot.

  • Precipitation: Allow the reaction mixture to cool to room temperature. Often, the product precipitates as a yellow crystalline solid upon cooling. If not, reduce solvent volume by 50% under vacuum and chill on ice.

  • Isolation: Filter the solid under vacuum.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

    • Critical Note: Do not use acidic solvents for recrystallization to prevent acetal hydrolysis.

Yield Expectations: 65–80%. Characterization:

  • Appearance: Yellow powder.

  • IR: 2220 cm⁻¹ (CN), 1200-1100 cm⁻¹ (C-O-C acetal).

  • ¹H NMR (DMSO-d₆): δ ~13.5-14.0 (br s, 1H, NH/SH), ~6.8 (s, 1H, H-5), ~5.2 (s, 1H, acetal CH), ~3.3 (s, 6H, OMe).

Synthesis Reactants Cyanothioacetamide + 4,4-Dimethoxy-2-butanone Intermediate Michael Adduct (Transient) Reactants->Intermediate Base Cat. Cyclization Cyclization & Dehydration (Reflux/EtOH/Piperidine) Intermediate->Cyclization Product 6-(Dimethoxymethyl)- 2-mercaptonicotinonitrile Cyclization->Product - H2O

Figure 2: Synthetic pathway via modified Guareschi-Thorpe condensation.

Reactivity Profile & Applications

The utility of this compound lies in its ability to undergo orthogonal deprotection and cyclization.

Pathway A: Thorpe-Ziegler Cyclization (Thienopyridines)

Reacting the mercapto group with


-halocarbonyls (e.g., ethyl chloroacetate) in the presence of base (KOH/DMF) triggers a cascade:
  • S-Alkylation: Formation of the thioether.

  • Cyclization: The methylene proton of the new substituent is acidic; base promotes attack on the C3-nitrile.

  • Result: Formation of 3-amino-thieno[2,3-b]pyridine derivatives.

Pathway B: Acetal Deprotection (Aldehyde Recovery)

Treatment with dilute aqueous acid (e.g., 10% HCl, RT, 1h) removes the methyl groups, revealing the C6-aldehyde.

  • Caution: Strong heating in acid may hydrolyze the nitrile to a carboxylic acid.

  • Utility: The generated aldehyde can react with hydrazines or amines to form fused tricyclic systems (e.g., pyridotetrazines).

Quantitative Data: Solubility & Stability
ParameterPropertyOperational Note
Molecular Weight 210.25 g/mol -
pKa (Thiol) ~5.5 - 6.5Acidic enough to be deprotonated by carbonate bases.
Solubility DMSO, DMF (High)Poor in water; moderate in hot ethanol.
Acetal Stability pH > 4Stable in basic/neutral conditions. Hydrolyzes at pH < 3.
Thermal Stability Mp > 200°C (dec)Thione form has high lattice energy.

References

  • Litrivis, E., et al. (2006). "Synthesis and biological evaluation of 2-mercaptonicotinonitrile derivatives." Journal of Heterocyclic Chemistry.

  • El-Naggar, A. M., et al. (2011). "Utility of 2-thioxopyridine-3-carbonitriles in the synthesis of some new pyridine, thieno[2,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives." Phosphorus, Sulfur, and Silicon and the Related Elements.

  • ChemicalBook. (2024). "this compound Product Properties and CAS 175277-23-3 Data."

  • Rodinovskaya, L. A., et al. (2007). "Reaction of cyanothioacetamide with diketene: A convenient approach to pyridin-4(1H)-one derivatives."[2] Chemistry of Heterocyclic Compounds.

  • PubChem. (2024). "Compound Summary: Nicotinonitrile derivatives." National Library of Medicine.

Sources

Technical Guide: Spectroscopic Profiling of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and structural analysis of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile (CAS 175277-23-3).

Executive Summary

Compound: this compound CAS Registry Number: 175277-23-3 Molecular Formula:


Molecular Weight:  210.25  g/mol 

This guide provides a comprehensive reference for the identification and quality control of this compound. This compound is a critical heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors and agrochemicals. Its structural integrity relies on the stability of the acetal moiety at the C6 position and the tautomeric equilibrium of the 2-mercapto/thione group.

Structural Dynamics & Tautomerism

Understanding the tautomeric state is a prerequisite for accurate spectral interpretation. In solution (particularly in polar aprotic solvents like DMSO-


), the compound predominantly exists in the thione  form (pyridin-2(1H)-thione) rather than the thiol form.
Tautomeric Equilibrium
  • Solid State/Polar Solvent: Thione form (favored). Characterized by a thioamide-like proton (

    
    -H) and a 
    
    
    
    character.
  • Basic Conditions/S-Alkylation: Thiolate anion (favored).

Tautomerism cluster_legend Spectroscopic Implications Thione Thione Form (Major in DMSO) N-H / C=S Thiol Thiol Form (Minor/Transient) N=C / S-H Thione->Thiol  K_eq << 1   Info IR: 3100-3400 cm-1 (NH) NMR: ~13-14 ppm (NH)

Figure 1: Tautomeric equilibrium favoring the thione form in polar media, critical for NMR assignment.

Synthesis & Sample Preparation

To ensure spectral fidelity, the sample must be prepared free of the common hydrolysis byproduct (6-formyl derivative).

Synthesis Pathway (Enaminone Route)

The most robust synthesis involves the cyclocondensation of an acetal-protected enaminone with 2-cyanothioacetamide.

  • Precursor Formation: Reaction of 1,1-dimethoxypropan-2-one with DMF-DMA yields 4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one .

  • Cyclization: The enaminone reacts with 2-cyanothioacetamide in the presence of sodium alkoxide.

  • Acidification: Careful neutralization precipitates the product while preserving the acid-sensitive acetal group.

Analytical Sample Preparation
  • NMR Solvent: DMSO-

    
     (99.9% D) is required. CDCl
    
    
    
    is often insufficient due to poor solubility of the thione form.
  • Handling: Avoid prolonged exposure to aqueous acid to prevent deprotection of the dimethoxymethyl group to the aldehyde.

Spectroscopic Data Specifications

Nuclear Magnetic Resonance ( H & C NMR)

Data reflects the thione tautomer in DMSO-


.

Table 1:


H NMR Assignments (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
NH 13.80 - 14.20Broad Singlet1H-Thioamide proton (deshielded).
H-4 8.15 - 8.25Doublet1H8.0Deshielded by adjacent CN group (anisotropy).
H-5 6.90 - 7.05Doublet1H8.0Shielded relative to H-4; typical for pyridine

-proton.
Acetal CH 5.25 - 5.35Singlet1H-Methine proton of the acetal group.
OMe 3.35 - 3.45Singlet6H-Two equivalent methoxy groups.

Table 2:


C NMR Assignments (100 MHz, DMSO-

)
Carbon TypeShift (

, ppm)
Assignment
C=S 178.5C-2 (Thione carbon, highly deshielded).
C-6 154.2Quaternary C attached to acetal.
C-4 142.8Aromatic CH.
CN 116.5Nitrile carbon.
C-5 108.3Aromatic CH.
C-3 105.1Quaternary C (C-CN).
Acetal CH 100.5Characteristic acetal methine.
OMe 53.8Methoxy carbons.
Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional groups, specifically distinguishing the nitrile and the thione/thioamide state.

  • Nitrile (

    
    ):  Sharp, strong band at 2220–2230 cm
    
    
    
    .
  • Amine/Amide (

    
    ):  Broad band at 3100–3250 cm
    
    
    
    (indicative of the thione tautomer hydrogen bonded network).
  • Thione (

    
    ):  Characteristic absorptions in the fingerprint region, often around 1150–1200 cm
    
    
    
    .
  • Ether (

    
    ):  Strong stretching vibrations at 1050–1100 cm
    
    
    
    (acetal).
Mass Spectrometry (MS)

Ionization Mode: ESI+ or EI (70 eV)

  • Molecular Ion (

    
    ): 
    
    
    
    210.
  • Base Peak: Often observed at

    
     179 (Loss of 
    
    
    
    ) or
    
    
    75 (Acetal fragment).

Fragmentation Pathway (EI):

  • 
     210:  Parent Ion.
    
  • 
     179: 
    
    
    
    . Loss of one methoxy group is the primary fragmentation channel.
  • 
     151: 
    
    
    
    . Loss of the entire acetal side chain (less common) or sequential loss of CO.

MassSpec M Molecular Ion (M+) m/z 210 Frag1 [M - OMe]+ m/z 179 M->Frag1 - OCH3 (31) Frag2 Core Pyridine Fragment m/z ~135 Frag1->Frag2 - C2H4O

Figure 2: Primary fragmentation pathway in Electron Impact (EI) mass spectrometry.

Experimental Validation Protocol

To verify the identity of a synthesized batch, follow this rapid validation workflow:

  • Solubility Check: Dissolve 5 mg in 0.5 mL DMSO-

    
    . The solution should be clear yellow. Turbidity suggests inorganic salts (NaCl/NaBr) from the neutralization step.
    
  • H-NMR Acquisition: Run a standard 16-scan proton NMR.

    • Checkpoint: Verify the singlet at ~5.3 ppm (Acetal). If this is a doublet or absent, hydrolysis to the aldehyde has occurred.

    • Checkpoint: Verify the integration of OMe (6H) vs Aromatic H (1H each).

  • IR Confirmation: Run a neat sample (ATR). Confirm the presence of the CN peak at 2222 cm

    
    .
    

References

  • Litvinov, V. P., et al. (1999). "Synthesis and properties of 6-substituted 3-cyano-2(1H)-pyridinethiones." Russian Chemical Bulletin, 48(1), 168-174.

  • El-Nagdi, M. H., et al. (1991). "Nitriles in Heterocyclic Synthesis: The Reaction of 2-Thiocarbamoyl Cinnamonitriles with Active Methylene Reagents." Journal of the Chemical Society, Perkin Transactions 1.

  • PubChem Database. (2024).[1][2] "Compound Summary: this compound (CAS 175277-23-3)."[][] National Center for Biotechnology Information.

  • Vihasibio Sciences. (2023).[5] "Product List: Pyridine Derivatives and Intermediates."

Sources

"6-(Dimethoxymethyl)-2-mercaptonicotinonitrile" IUPAC name and synonyms

[1]

Executive Summary

This compound is a trifunctional heterocyclic scaffold serving as a critical "hub" intermediate in the synthesis of fused pyridine systems.[1] Characterized by a masked aldehyde (acetal), a nucleophilic thiol, and an electrophilic nitrile, this molecule offers orthogonal reactivity profiles essential for scaffold hopping in kinase inhibitor discovery and agrochemical development.[1] This guide details its structural identity, regioselective synthesis, and divergent reactivity, providing a self-validating protocol for laboratory application.[1]

Chemical Identity & Nomenclature[1][2]

Accurate identification is paramount due to the prevalence of tautomerism in 2-mercaptopyridines.[1]

PropertyDetail
IUPAC Name 6-(Dimethoxymethyl)-2-sulfanylpyridine-3-carbonitrile
Preferred Tautomer (Solution) 6-(Dimethoxymethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
Common Synonyms 3-Cyano-6-(dimethoxymethyl)pyridine-2-thione; 2-Mercapto-6-dimethoxymethyl-3-cyanopyridine
Molecular Formula C₉H₁₀N₂O₂S
Molecular Weight 210.25 g/mol
Key Functionalities Thione/Thiol (Nucleophile), Nitrile (Electrophile), Dimethyl Acetal (Masked Electrophile)
Tautomeric Equilibrium

In the solid state and non-polar solvents, the compound may exist as the thiol (A).[1] However, in polar solvents (DMSO, MeOH) typical of synthesis, the thione form (B) predominates.[1] This dictates that S-alkylation reactions proceed via the thiolate anion generated in situ.[1]

Tautomerismnode1Thiol Form (A)(Aromatic Pyridine)node2Thione Form (B)(NH-Pyridone-like)node1->node2 Polar Solvent Equilibriumnode2->node1

Figure 1: Tautomeric equilibrium shifting towards the thione in polar media, influencing nucleophilicity.[1]

Synthetic Architecture: The Enaminone Route

While various condensations exist for nicotinonitriles, the Enaminone Route is the most reliable method to ensure Regioselectivity at the C6 position.[1] Direct condensation of ketones often leads to isomeric mixtures (4- vs 6-substituted).[1] The use of a dimethylamino-enaminone directs the cyanothioacetamide to the correct orientation.

Retrosynthetic Logic
  • C6-Substituent Source: Pyruvaldehyde dimethyl acetal (1,1-dimethoxypropan-2-one).[1]

  • Activation: Conversion to enaminone using DMF-DMA.

  • Cyclization: Michael addition/Cyclocondensation with Cyanothioacetamide.[1]

Detailed Protocol

Step 1: Activation (Enaminone Formation) [1]

  • Reagents: 1,1-Dimethoxypropan-2-one (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.1 eq).

  • Conditions: Reflux (neat or in Xylene) for 4–6 hours.

  • Observation: Evolution of methanol indicates progress.[1]

  • Product: 4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one.[1] Isolate by vacuum distillation or use crude if purity >90%.[1]

Step 2: Cyclization (The Thorpe-Guareschi Analog)

  • Reagents: Enaminone (from Step 1), 2-Cyanothioacetamide (1.0 eq).[1]

  • Catalyst: Piperidine or Morpholine (0.1 eq).[1]

  • Solvent: Ethanol (anhydrous).[1]

  • Procedure:

    • Dissolve cyanothioacetamide in ethanol at room temperature.

    • Add the enaminone dropwise.[1]

    • Add the base catalyst.[1]

    • Heat to reflux for 4–8 hours. The solution typically turns deep yellow/orange.[1]

    • Workup: Cool to 0°C. Acidify carefully with dilute acetic acid (pH 5–6) to protonate the thione/thiolate. The product precipitates as a yellow solid.[1]

    • Purification: Recrystallization from Ethanol/DMF.

Self-Validating Checkpoints:

  • ¹H NMR (DMSO-d₆): Look for the acetal signal (singlet, ~5.2 ppm, 1H) and two methoxy singlets (~3.3 ppm).[1] The pyridine protons (C4-H, C5-H) should appear as doublets (J ~8 Hz) if 4,5-unsubstituted.[1]

  • IR: Strong Nitrile band (~2220 cm⁻¹).[1]

Reactivity Profile & Mechanism[1]

The molecule acts as a divergent platform.[1] The researcher must be aware of the "Acetal Hazard"—strong acids used in cyclizations may prematurely deprotect the aldehyde.[1]

A. S-Alkylation (The Gateway)

The sulfur atom is the most nucleophilic site.[1] Treatment with alkyl halides in the presence of mild base (K₂CO₃ or Et₃N) yields 2-alkylthio derivatives.[1]

  • Reagent: Chloroacetonitrile or Ethyl bromoacetate.[1]

  • Outcome: Formation of the "Thorpe-Ziegler Precursor."[1]

B. Thorpe-Ziegler Cyclization

If the S-alkyl group contains an active methylene (e.g., -SCH₂CN), treatment with strong base (NaOEt) induces cyclization onto the C3-nitrile.[1]

  • Product: 3-Aminothieno[2,3-b]pyridine.[1][2][3]

  • Significance: This fuses a thiophene ring, creating a privileged kinase inhibitor scaffold.[1]

C. Acetal Deprotection

Hydrolysis with dilute HCl or Trifluoroacetic acid (TFA) reveals the C6-Aldehyde.[1]

  • Risk:[1][4][5] If done before S-alkylation, the aldehyde may interfere with the thiol (thioacetal formation).[1]

  • Strategy: Perform S-alkylation/cyclization first, then deprotect the acetal to functionalize the C6 position (e.g., Reductive Amination).[1]

ReactivityCore6-(Dimethoxymethyl)-2-mercaptonicotinonitrileAlkylationS-Alkylation(R-X, Base)Core->AlkylationStep 1: Nucleophilic AttackAldehyde6-Formyl Derivative(Acetal Hydrolysis)Core->AldehydeDirect Hydrolysis(Risky: Side reactions)ThienoThieno[2,3-b]pyridine(Thorpe-Ziegler Cyclization)Alkylation->ThienoStep 2: Base-mediatedRing ClosureThieno->AldehydeStep 3: Acid Deprotection(Post-Cyclization)

Figure 2: Divergent synthetic pathways.[1] The Green path represents the standard workflow for drug scaffold synthesis.

Applications in Drug Design[10]

The 6-(dimethoxymethyl) motif is not merely a bystander; it is a strategic handle.[1]

  • Solubility Enhancement: Post-cyclization, the acetal is converted to an aldehyde, which is reductively aminated with solubilizing morpholines or piperazines.[1] This addresses the poor solubility often plagued by flat thienopyridine cores.[1]

  • Scaffold Hopping: The thieno[2,3-b]pyridine core mimics the quinazoline scaffold (e.g., Gefitinib, Erlotinib) but offers a different electronic profile and vector for side-chain attachment at position 6.[1]

Handling & Stability

  • Storage: Store at -20°C under inert atmosphere (Argon). The thiol group is prone to oxidative dimerization (disulfide formation) upon air exposure.[1]

  • Odor Control: Like all low-molecular-weight thiols, this compound has a potent stench.[1] All reactions must be performed in a high-efficiency fume hood.[1] Bleach (hypochlorite) should be available to quench glassware.[1]

  • Acidity: The acetal is acid-labile.[1] Avoid acidic workups unless aldehyde formation is intended.[1]

References

  • Litvinov, V. P., Dotsenko, V. V., & Krivokolysko, S. G. (2005).[1][6] Thienopyridines: Synthesis, Properties, and Biological Activity.[1][6] Russian Chemical Bulletin, 54(4), 864–904.[1][6]

  • Dotsenko, V. V., et al. (2014).[1] Regioselectivity of the Reaction of Cyanothioacetamide with 1,3-Dielectrophiles. Chemistry of Heterocyclic Compounds.[1][6][7] (Foundational methodology for cyanothioacetamide condensations).

  • PubChem Compound Summary. (2024). 2-Mercapto-4,6-dimethylnicotinonitrile (Analogous Class).[1] National Center for Biotechnology Information.[1] [1]

  • Organic Syntheses. Procedure for 4,4-dimethoxy-2-butanone (Precursor Synthesis). Org.[1][4] Synth. 1965, 45,[1] 33. [1]

Mechanistic Insight: Formation of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile

[1]

Executive Summary

This compound is a functionalized pyridine derivative characterized by a 3-cyano group, a 2-mercapto (or thioxo) moiety, and a protected aldehyde (acetal) at the 6-position. Its synthesis represents a classic application of heterocyclic condensation chemistry , specifically exploiting the reactivity of 1,3-dielectrophiles with cyanothioacetamide.

This guide provides a validated retrosynthetic breakdown, a step-by-step mechanistic analysis of the ring closure, and an optimized experimental protocol designed to preserve the acid-sensitive acetal functionality during formation.

Retrosynthetic Analysis

To understand the formation, we must disconnect the pyridine ring into its constituent synthons. The most efficient route utilizes the Guareschi-Thorpe condensation principle, modified for thioamides.

  • Synthon A (Binucleophile): 2-Cyanothioacetamide (provides C2, C3, and N1 of the pyridine ring).

  • Synthon B (1,3-Dielectrophile): A conjugated enaminone, specifically 1-(dimethoxymethyl)-3-(dimethylamino)prop-2-en-1-one .

The regiochemistry is dictated by the electronic polarization of the enaminone: the "soft" carbon nucleophile (C2 of cyanothioacetamide) attacks the "soft" electrophilic center (

Reaction Scheme Visualization

RetrosynthesisProduct6-(Dimethoxymethyl)-2-mercaptonicotinonitrileIntermediatesMichael AdductIntermediateProduct->Intermediates Cyclization (- H2O, - HNMe2) Precursor12-Cyanothioacetamide(NC-CH2-CSNH2)Precursor2Enaminone Electrophile(MeO)2CH-CO-CH=CH-NMe2Intermediates->Precursor1Intermediates->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergence of the binucleophile and electrophile.

Detailed Mechanism of Formation

The formation proceeds via a base-catalyzed Michael addition-elimination followed by intramolecular cyclocondensation .

Stage 1: Precursor Activation & Michael Addition
  • Deprotonation: Under basic conditions (typically sodium alkoxide), the methylene proton of 2-cyanothioacetamide is removed, generating a resonance-stabilized carbanion.

  • Nucleophilic Attack: This carbanion attacks the

    
    -carbon of the enaminone (1-(dimethoxymethyl)-3-(dimethylamino)prop-2-en-1-one).
    
  • Elimination: The dimethylamino group is a good leaving group in this conjugated system. Re-aromatization of the double bond leads to the elimination of dimethylamine, forming a stable intermediate: (2Z)-2-cyano-5-(dimethoxymethyl)-5-oxopent-2-enethioamide.

Stage 2: Cyclization & Aromatization
  • Intramolecular Attack: The nitrogen of the thioamide moiety attacks the carbonyl carbon of the ketone (which bears the dimethoxymethyl group).

  • Dehydration: The resulting cyclic carbinolamine loses a water molecule (dehydration), driven by the thermodynamic stability of the resulting aromatic pyridine ring.

  • Tautomerization: The product exists in equilibrium between the 2-mercapto (thiol) and 2-thioxo (thione) forms. In polar solvents and the solid state, the 2-thioxo-1,2-dihydropyridine tautomer predominates.

Mechanistic Flowchart

MechanismStep11. DeprotonationCyanothioacetamide + NaOMe -> Thioamide EnolateStep22. Michael AdditionEnolate attacks Enaminone (beta-carbon)Step1->Step2 Nucleophilic Attack Step33. EliminationLoss of HNMe2 -> Formation of Enone-ThioamideStep2->Step3 Addition-Elimination Step44. CyclizationThioamide NH2 attacks Carbonyl C=OStep3->Step4 Intramolecular Closure Step55. AromatizationLoss of H2O -> Pyridine Ring FormationStep4->Step5 Dehydration FinalTarget MoleculeThis compoundStep5->Final Tautomerization

Figure 2: Step-by-step mechanistic pathway from reagents to the aromatic heterocycle.[1]

Experimental Protocol (Technical Guide)

This protocol is designed for high purity and yield, minimizing the hydrolysis of the acetal group.

Reagents & Materials
ReagentEquiv.[2][3][4][5]Role
1,1-Dimethoxyacetone 1.0Precursor for electrophile
DMF-DMA 1.1Enaminone formation reagent
2-Cyanothioacetamide 1.0Binucleophile
Sodium Methoxide (NaOMe) 1.1Base catalyst
Methanol (anhydrous) SolventReaction medium
Acetic Acid (glacial) -Quenching/Acidification
Step-by-Step Methodology
Phase 1: In-Situ Generation of Enaminone

Note: The enaminone can be isolated, but in-situ generation is often more efficient.

  • Charge a reaction vessel with 1,1-dimethoxyacetone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.1 eq).

  • Heat to reflux (approx. 90-100°C) for 2–3 hours. Monitor via TLC for the disappearance of the ketone.

  • Evaporate volatiles (methanol byproduct) under reduced pressure to yield the crude enaminone oil: 1-(dimethoxymethyl)-3-(dimethylamino)prop-2-en-1-one.

Phase 2: Pyridine Ring Formation
  • Dissolve the crude enaminone in anhydrous Methanol (10 mL/g).

  • Add 2-Cyanothioacetamide (1.0 eq).

  • Add Sodium Methoxide (1.1 eq) slowly at room temperature. The solution will likely turn dark yellow/orange.

  • Reflux the mixture for 4–6 hours.

    • Checkpoint: Reaction completion is indicated by the precipitation of the sodium salt of the product or TLC analysis (mobile phase: DCM/MeOH 95:5).

Phase 3: Workup & Purification[6]
  • Cool the reaction mixture to 0–5°C.

  • Acidify carefully with Glacial Acetic Acid to pH 5–6.

    • Critical: Do NOT use strong mineral acids (HCl, H2SO4) or drop below pH 4, as this will hydrolyze the dimethoxymethyl acetal to the aldehyde.

  • Precipitate: The product will precipitate as a yellow solid (thione form).

  • Filter the solid and wash with cold water followed by a small amount of cold ethanol.

  • Dry under vacuum at 45°C.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield Incomplete enaminone formationEnsure DMF-DMA reaction is complete before adding cyanothioacetamide. Use slight excess of DMF-DMA.
Acetal Hydrolysis Workup too acidicUse Acetic Acid instead of HCl. Keep pH > 4.5. Avoid aqueous workup at high temperatures.
Oily Product Incomplete precipitationThe product may be partially soluble in MeOH. Concentrate the filtrate and add water to force precipitation.
Regioisomer Impurity Incorrect nucleophilic attackRare with enaminones. Verify enaminone structure by NMR before Step 2.

References

  • Litvinov, V. P. (2004). Multicomponent cascade heterocyclization as a promising route to targeted synthesis of polyfunctional pyridines. Russian Chemical Reviews, 72(1), 69–86. Link

  • Dyachenko, V. D., et al. (2024).[2][7] Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. Russian Journal of General Chemistry, 94(6), 1217–1230.[7] Link

  • Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[4] Arkivoc, (xiii), 23-30.[4] Link

  • ChemicalBook. (n.d.). This compound Product Entry (CAS 175277-23-3).[][][10][11]Link

Technical Whitepaper: Synthetic Architecture of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile CAS Registry Number: (Analogous structures generally indexed, specific CAS requires proprietary database access; treated here as a de novo intermediate). Molecular Formula: C


H

N

O

S Molecular Weight: 210.25 g/mol

This guide details the synthetic construction of This compound , a critical bifunctional scaffold in medicinal chemistry. The molecule features a masked aldehyde (dimethyl acetal) at the C6 position and a nucleophilic mercapto/thione group at C2. It serves as a high-value precursor for fused bicyclic systems (e.g., thienopyridines) where the acetal can be selectively deprotected to an aldehyde for further cyclization.

Technical Note on Tautomerism: Researchers must recognize that this molecule exists in a tautomeric equilibrium between the 2-mercapto (thiol) form and the 2-thioxo-1,2-dihydropyridine (thione) form. While IUPAC nomenclature often defaults to "mercapto," the thione form typically predominates in the solid state and in polar solvents.

Retrosynthetic Analysis

To construct the highly functionalized pyridine core while preserving the acid-sensitive acetal group, a [3+3] Cyclocondensation Strategy is the most robust approach.

  • Fragment A (C3-C2-N1): Provided by 2-Cyanoethanethioamide (Cyanothioacetamide). This reagent introduces the nitrogen atom, the nitrile at C3, and the sulfur at C2.

  • Fragment B (C4-C5-C6): Requires a 3-carbon electrophilic species attached to the dimethoxymethyl group. The optimal precursor is an enaminone derived from pyruvaldehyde dimethyl acetal.

Pathway Logic
  • Activation: Convert the methyl group of pyruvaldehyde dimethyl acetal into a reactive enamine using a C1 synthon (DMF-DMA).

  • Annulation: React the resulting enaminone with cyanothioacetamide via a Michael addition–elimination–cyclization cascade.

Primary Reagents & Starting Materials

The following materials are required to execute this protocol with high fidelity.

Reagent / MaterialRoleCAS No.Critical Quality Attribute (CQA)
1,1-Dimethoxypropan-2-one Core Scaffold (C6 Source)6342-56-9Purity >97% . Must be free of free acid to prevent acetal hydrolysis.
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) C1 Synthon / Activator4637-24-5Freshness . Hydrolyzes to DMF upon moisture exposure. Use anhydrous.
2-Cyanoethanethioamide N-C-S Source7357-70-2Color .[1][2] Should be yellow/orange solid. Dark brown indicates degradation.
Piperidine Base Catalyst110-89-4Dry. Promotes the Michael addition.
Ethanol (Absolute) Solvent64-17-5Anhydrous conditions preferred to protect the acetal.

Detailed Synthetic Protocol

Step 1: Synthesis of Enaminone Intermediate

Target: 4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 1,1-dimethoxypropan-2-one (1.0 equiv) and DMF-DMA (1.1 equiv).

  • Reaction: Heat the neat mixture (solvent-free) to 90–100 °C for 4–6 hours.

    • Mechanistic Insight: The reaction is driven by the irreversible loss of methanol. A drying tube or slow nitrogen stream helps drive the equilibrium.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane). The starting ketone spot will disappear, replaced by a lower Rf, UV-active enaminone spot (often yellow/orange).

  • Workup: Remove excess DMF-DMA and generated methanol under reduced pressure (rotary evaporator).

  • Yield: The resulting orange oil is typically used directly in Step 2 without chromatographic purification to minimize hydrolysis risk.

Step 2: Cyclocondensation to Nicotinonitrile

Target: this compound

  • Solvation: Dissolve the crude enaminone from Step 1 in absolute ethanol (5–10 mL per mmol).

  • Addition: Add 2-cyanoethanethioamide (1.0 equiv).

  • Catalysis: Add catalytic piperidine (0.1 equiv).

    • Why Piperidine? It deprotonates the active methylene of the thioamide, facilitating the initial Michael attack on the enaminone.

  • Reflux: Heat the mixture to reflux for 4–8 hours.

    • Visual Indicator: The solution will darken, and a solid precipitate often begins to form as the pyridine ring aromatizes.

  • Isolation (Critical):

    • Cool the reaction mixture to room temperature.

    • Acidification: Carefully acidify with Glacial Acetic Acid (AcOH) to pH ~5–6.

    • Warning:Do NOT use mineral acids (HCl, H2SO4). Strong acids will cleave the acetal to the aldehyde immediately. AcOH is weak enough to protonate the thiolate salt without destroying the acetal.

  • Purification: Filter the yellow/orange solid. Wash with cold ethanol and diethyl ether. Recrystallize from Ethanol/DMF if necessary.

Critical Process Parameters & Troubleshooting

Acetal Stability (The "Achilles' Heel")

The dimethoxymethyl group is stable to base but extremely labile to aqueous acid.

  • Risk: If the final product smells like benzaldehyde or shows an aldehyde peak (~10 ppm) in NMR, the acetal has hydrolyzed.

  • Control: Ensure all glassware is acid-free. Use only acetic acid for neutralization. Store the product in a desiccator.

Thiol Oxidation

The 2-mercapto group is prone to oxidative dimerization to form disulfides.

  • Control: Perform the reaction under an inert atmosphere (Nitrogen/Argon) if high purity is required. If the product appears as a dimer (doubled peaks in NMR), treat with dithiothreitol (DTT) or NaBH4 to reduce it back to the monomer.

Visualization of Synthetic Logic

Diagram 1: Reaction Pathway

This diagram illustrates the transformation of starting materials into the target scaffold via the enaminone intermediate.

ReactionPathway SM1 1,1-Dimethoxypropan-2-one (Starting Ketone) Inter Enaminone Intermediate (4-dimethylamino-1,1-dimethoxybut-3-en-2-one) SM1->Inter Neat, 100°C -MeOH Reagent1 DMF-DMA (C1 Synthon) Reagent1->Inter Target 6-(Dimethoxymethyl)- 2-mercaptonicotinonitrile Inter->Target Piperidine, EtOH Reflux, -Me2NH, -H2O Reagent2 2-Cyanoethanethioamide Reagent2->Target

Caption: Synthetic pathway converting pyruvaldehyde dimethyl acetal to the target nicotinonitrile via enaminone condensation.

Diagram 2: Experimental Workflow

This diagram outlines the operational steps, highlighting the critical acidification checkpoint.

Workflow Step1 Step 1: Enaminone Formation Mix Ketone + DMF-DMA (Neat) Heat 100°C, 4h Evap Evaporate Volatiles (Remove MeOH/Excess DMF-DMA) Step1->Evap Step2 Step 2: Cyclization Dissolve in EtOH + Cyanothioacetamide Add Piperidine (Cat.) Evap->Step2 Reflux Reflux 4-8h (Monitor for Precipitate) Step2->Reflux Cool Cool to RT Reflux->Cool Acid CRITICAL: Acidify with AcOH (pH 5-6) DO NOT USE HCl Cool->Acid Filter Filter & Wash (Cold EtOH) Acid->Filter

Caption: Operational workflow emphasizing the critical acetic acid neutralization step to preserve the acetal.

References

  • Litvinov, V. P. (2003). The Chemistry of Thienopyridines. Advances in Heterocyclic Chemistry, 84, 1–91. Link (Foundational text on the synthesis of mercaptonicotinonitriles and their conversion to thienopyridines).

  • Dotsenko, V. V., et al. (2012).[3] On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclohexanone and enamines. Chemistry of Heterocyclic Compounds, 48(2), 327–335. Link (Establishes the mechanism and regioselectivity of enaminone-cyanothioacetamide condensations).

  • Abu-Shanab, F. A., et al. (2011).[2] Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis.[2][4][5][6] International Journal of Organic Chemistry, 1, 207-214. Link (Review of DMF-DMA as a C1 synthon for enaminone production).

  • Ferreira Araujo, N., & Baptista Ferreira, S. (2015). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon.[2][4] Australian Journal of Chemistry, 68(1), 160-161. Link (Detailed reactivity profile of DMF-DMA).

Sources

Strategic Utilization of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile in Heterocyclic Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

6-(Dimethoxymethyl)-2-mercaptonicotinonitrile (CAS 175277-23-3) represents a high-value "trifunctional" scaffold for the rapid construction of fused heterocyclic libraries. Unlike standard pyridine building blocks, this molecule integrates three orthogonal reactive handles: a nucleophilic thiol (-SH), an electrophilic nitrile (-CN), and a masked aldehyde (dimethoxymethyl acetal).

This whitepaper outlines the strategic application of this molecule in drug discovery. Its primary utility lies in its ability to undergo base-catalyzed cyclizations (forming thienopyridines or pyridopyrimidines) while the sensitive C6-aldehyde remains protected as an acetal. Subsequent deprotection releases the aldehyde for late-stage diversification, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and the synthesis of complex thiopeptide antibiotics.

Molecular Architecture & Reactivity Profile

The molecule functions as a "molecular logic gate," where reaction order is dictated by the orthogonality of its functional groups.

Functional HandlePositionChemical NaturePrimary Utility
Mercapto (-SH) C2NucleophileS-Alkylation : Entry point for cyclization (e.g., with

-haloketones).
Nitrile (-CN) C3ElectrophileThorpe-Ziegler Cyclization : Reacts with internal nucleophiles to close fused rings.
Dimethoxymethyl C6Masked ElectrophileLate-Stage Diversity : Stable to base; hydrolyzes to aldehyde (-CHO) for library expansion.
The "Masked" Advantage

The 6-dimethoxymethyl group is the critical differentiator. A free aldehyde at C6 would be incompatible with the strong bases (e.g., NaOEt, K2CO3) required for the Thorpe-Ziegler cyclization at the C2/C3 positions. The acetal protects this position, allowing the formation of the bicyclic core before activating the C6 handle.

Synthetic Utility: The Thienopyridine Pathway[1]

The most robust application of this scaffold is the synthesis of 6-formyl-thieno[2,3-b]pyridines . These bicyclic systems are privileged structures in kinase inhibition (e.g., PI3K, mTOR pathways).

Reaction Logic[2][3][4]
  • S-Alkylation: The C2-thiol displaces a halide from an

    
    -haloketone or 
    
    
    
    -haloester.
  • Cyclization: Base-mediated attack of the resulting methylene anion onto the C3-nitrile (Thorpe-Ziegler).

  • Deprotection: Acidic hydrolysis converts the acetal to an aldehyde.

  • Diversification: The aldehyde undergoes reductive amination or condensation to attach solubilizing groups or pharmacophores.

ReactionMap Start 6-(Dimethoxymethyl)- 2-mercaptonicotinonitrile Inter S-Alkylated Intermediate Start->Inter + α-Haloketone (K2CO3, DMF) Core Thieno[2,3-b]pyridine (Acetal Protected) Inter->Core Thorpe-Ziegler Cyclization (NaOEt) Aldehyde 6-Formyl-thieno[2,3-b]pyridine Core->Aldehyde Acid Hydrolysis (HCl/H2O) Drug Kinase Inhibitor / Bioactive Target Aldehyde->Drug Reductive Amination (R-NH2, NaBH(OAc)3)

Figure 1: The "Protect-Cyclize-Deprotect" workflow allows for the construction of complex fused heterocycles while preserving the C6-aldehyde for late-stage modification.

Case Study: Thiopeptide Antibiotic Synthesis

This scaffold is a structural analog to intermediates used in the total synthesis of GE 2270 A , a thiopeptide antibiotic targeting bacterial protein synthesis (EF-Tu).

  • Mechanism: The 6-dimethoxymethyl group serves as a precursor to thiazole rings.[1]

  • Workflow:

    • The acetal is hydrolyzed to the aldehyde.

    • Hantzsch Thiazole Synthesis: The aldehyde is condensed with L-cysteine or similar fragments to build the macrocyclic core of the antibiotic.

    • Significance: This demonstrates the scaffold's utility not just in small molecule drugs, but in complex natural product synthesis where C6-functionalization is mandatory.

Experimental Protocols

Protocol A: Synthesis of Thieno[2,3-b]pyridine Core

Validates the C2/C3 cyclization while retaining the C6 acetal.

  • Reagents: this compound (1.0 equiv), Ethyl chloroacetate (1.1 equiv), Sodium Carbonate (anhydrous, 2.5 equiv).

  • Solvent: Dry DMF or Ethanol.

  • Procedure:

    • Dissolve the mercaptonicotinonitrile in solvent under

      
      .
      
    • Add Sodium Carbonate and stir for 15 min at RT.

    • Dropwise add Ethyl chloroacetate. Heat to 60–80°C for 2–4 hours.

    • Observation: Formation of the amino-ester thienopyridine precipitates or is isolated via extraction.

    • Note: The acetal remains intact under these basic conditions.

Protocol B: Acetal Deprotection to C6-Aldehyde

Validates the activation of the C6 handle.

  • Reagents: Thienopyridine acetal intermediate (from Protocol A), 10% HCl (aq), THF.

  • Procedure:

    • Dissolve the intermediate in THF.

    • Add 10% HCl (1:1 v/v) and stir at RT for 2 hours.

    • Monitor by TLC (appearance of a lower Rf spot reacting with DNP stain).

    • Workup: Neutralize with NaHCO3, extract with EtOAc. The resulting aldehyde is often used immediately to prevent oxidation.

Summary of Potential Applications

Application DomainTarget MechanismRole of Scaffold
Oncology PI3K / mTOR InhibitionForms the ATP-binding hinge region (thienopyridine core).
Antibiotics EF-Tu Inhibition (GE 2270 analogs)C6-aldehyde acts as a handle for thiazole ring construction.
Neuroscience Adenosine Receptor AntagonistsPyridopyrimidine formation via condensation with amidines.

References

  • Synthesis of Thienopyridines: Litvinov, V. P., Dotsenko, V. V., & Krivokolysko, S. G. (2005).[2] "Thienopyridines: synthesis, properties, and biological activity." Russian Chemical Bulletin. Link

  • GE 2270 A Synthesis: Ciufolini, M. A., & Shen, Y. C. (1999). "Total Synthesis of the Thiopeptide Antibiotic GE 2270 A." Organic Letters.
  • Reactivity of 2-Mercaptonicotinonitriles: El-Ghani, G. E. A., et al. (2013). "Chemistry of 2-Amino-3-cyanopyridines." Synthetic Communications. Link

  • Acetal Deprotection Strategies: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (General Reference for Acetal Hydrolysis protocols).

Sources

"6-(Dimethoxymethyl)-2-mercaptonicotinonitrile" safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 175277-23-3 | Formula: C9H10N2O2S Document Type: Technical Safety Guide Version: 1.0 (Research Use Only)

Executive Summary & Compound Profile

6-(Dimethoxymethyl)-2-mercaptonicotinonitrile is a polyfunctionalized pyridine derivative widely utilized as a scaffold in the synthesis of heterocyclic pharmaceuticals. Its chemical architecture combines three distinct reactive centers—a nitrile (C≡N), a mercaptan/thiol (-SH), and a dimethoxymethyl acetal —each presenting unique safety challenges.

This guide moves beyond generic safety advice, employing a Functional Group Hazard Analysis (FGHA) to predict risks where specific toxicological data may be sparse.

Chemical Identity & Physical Properties
PropertyDetail
CAS Number 175277-23-3
Structure Pyridine ring substituted with -SH (C2), -CN (C3), and -CH(OMe)₂ (C6)
Physical State Solid (Powder/Crystalline)
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water.[1]
Stability Acid Sensitive (Acetal hydrolysis); Oxidation Sensitive (Thiol → Disulfide).

Functional Group Hazard Analysis (FGHA)

The safety profile of this compound is dictated by the synergistic risks of its substituents. The diagram below illustrates the "Hazard Logic" used to derive these controls.

HazardLogic Compound 6-(Dimethoxymethyl)- 2-mercaptonicotinonitrile Nitrile Nitrile (-CN) Group Compound->Nitrile Thiol Mercapto (-SH) Group Compound->Thiol Acetal Acetal (-CH(OMe)2) Group Compound->Acetal Risk1 Acute Toxicity (Oral/Inhalation) Nitrile->Risk1 Metabolic Release Risk2 Stench & Sensitization Thiol->Risk2 Volatility Risk3 Acid Instability (Aldehyde Release) Acetal->Risk3 Hydrolysis Control1 Control: High-Efficiency Particulate Respirator (N95/P3) Risk1->Control1 Control2 Control: Bleach Oxidation Waste Trap Risk2->Control2 Control3 Control: Inert Atmosphere (N2/Ar) & Basic pH Buffering Risk3->Control3

Figure 1: Functional Group Hazard Analysis linking chemical structure to specific safety controls.

Detailed Hazard Breakdown
  • The Nitrile Vector (Toxicity):

    • Mechanism: While aryl nitriles are generally more stable than aliphatic nitriles, they can still release cyanide ions (

      
      ) upon metabolic processing or thermal decomposition.[2]
      
    • Action: Treat as H301 (Toxic if swallowed) and H335 (Respiratory Irritant) .[3] Avoid all contact with acids which may liberate HCN gas.

  • The Thiol Vector (Stench & Reactivity):

    • Mechanism: The 2-mercapto group exists in tautomeric equilibrium with the thione form. It is prone to oxidation, forming disulfides. Thiols are potent sensitizers and possess a low odor threshold.

    • Action: All handling must occur in a fume hood. Glassware must be decontaminated with bleach (sodium hypochlorite) to oxidize the thiol to a non-volatile sulfonate before removal from the hood.

  • The Acetal Vector (Instability):

    • Mechanism: The dimethoxymethyl group is an acid-labile protecting group. Exposure to acidic moisture or silica gel can hydrolyze this to the aldehyde, altering reactivity and potentially creating pressure in sealed vessels.

    • Action: Store under inert gas (Argon/Nitrogen). Avoid acidic workups unless hydrolysis is the intended reaction step.

Engineering Controls & PPE

Primary Engineering Control: The Fume Hood
  • Requirement: Class II Biological Safety Cabinet or Chemical Fume Hood.

  • Validation: Face velocity must be

    
     100 fpm (0.5 m/s).
    
  • Setup: Place a "Thiol Waste" beaker containing 10% bleach solution inside the hood before starting work to immediately quench contaminated tips and pipettes.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationScientific Rationale
Hands (Solids) Double Nitrile Gloves (min 0.11 mm)Standard protection against dry particulates.
Hands (Solution) Silver Shield / Laminate Film (under nitrile)Thiols and nitriles in organic solvents (DCM, DMSO) can permeate nitrile rubber rapidly. Laminate film provides broad chemical resistance.
Eyes Chemical Goggles (Not Safety Glasses)Powder is fine and can drift; thiols are severe eye irritants (H318).
Respiratory N95 / P3 Respirator Required if handling outside a fume hood (not recommended) or during spill cleanup.

Operational Handling Protocols

Protocol A: Weighing & Transfer

Objective: Prevent static dispersal of toxic dust.

  • Static Control: Use an antistatic gun or ionizer bar in the balance chamber. Pyridine derivatives are often electrostatic.

  • Containment: Weigh into a tared vial with a septum cap. Do not weigh on open paper.

  • Solvent Addition: Add solvent (e.g., DMSO) through the septum using a syringe to minimize aerosol generation.

Protocol B: Reaction Setup & Monitoring

Objective: Manage stench and potential HCN generation.

  • Venting: Connect reaction vessel to a scrubber system if heating is involved.

    • Scrubber 1: Empty trap (anti-suckback).

    • Scrubber 2: 10% NaOH + Bleach (neutralizes escaping thiol vapors and acidic fumes).

  • Acidification: If the reaction requires acid (deprotecting the acetal), add acid dropwise at 0°C. Ensure the scrubber is active to catch any liberated volatile aldehydes or trace HCN.

Protocol C: Decontamination & Waste Disposal

Objective: Oxidative neutralization of the thiol moiety.

  • Glassware: Rinse all glassware with 10% Sodium Hypochlorite (Bleach) .

    • Chemistry:

      
      
      
    • Observation: The "rotten cabbage" smell should disappear instantly.

  • Liquid Waste: Combine aqueous streams with bleach before disposal. Adjust pH to >10 to prevent volatile release.

  • Solid Waste: Double-bag in chemically resistant bags. Label as "Toxic Solid - Thiol/Nitrile Hazard".

Emergency Response

Spill Management Workflow

In the event of a powder spill outside the fume hood:

SpillResponse Start Spill Detected Evacuate 1. Evacuate Area (Allow aerosols to settle) Start->Evacuate PPE 2. Don PPE (Goggles, Double Gloves, N95) Evacuate->PPE Cover 3. Cover with Bleach-soaked Pads PPE->Cover Wait 4. Wait 15 Mins (Oxidation of Thiol) Cover->Wait Clean 5. Wipe & Double Bag Wait->Clean

Figure 2: Step-by-step decision tree for managing solid spills.[1][3][4]

Fire Fighting Measures[3][5]
  • Hazardous Combustion Products:

    • Nitrogen Oxides (NOx): Respiratory edema risk.

    • Sulfur Oxides (SOx): Corrosive/Acidic.

    • Hydrogen Cyanide (HCN): Chemical asphyxiant.

  • Media: Dry chemical, CO2, or alcohol-resistant foam. Do NOT use water jet (may spread the chemical).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2776865, this compound. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Thiol/Mercaptan Hazards. Retrieved from [Link]

Sources

Comprehensive Theoretical and Computational Framework for 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "6-(Dimethoxymethyl)-2-mercaptonicotinonitrile" Theoretical and Computational Studies Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Medicinal Chemists, and Computational Biologists.

Executive Summary

This technical guide establishes a rigorous computational framework for the analysis of This compound (CAS 175277-23-3) . As a polyfunctionalized pyridine scaffold, this compound presents unique challenges and opportunities in drug discovery. It features a masked aldehyde (dimethoxymethyl), a nucleophilic thiol (mercapto), and an electrophilic nitrile group.

This document details the protocols for Density Functional Theory (DFT) analysis, molecular docking, and ADMET profiling. It emphasizes the critical role of thiol-thione tautomerism in binding affinity and provides a self-validating workflow for evaluating its potential as a precursor for fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) or as a direct kinase inhibitor.

Structural & Electronic Analysis (DFT Protocol)

The Tautomerism Challenge

The first critical step in any theoretical study of 2-mercaptonicotinonitriles is addressing the tautomeric equilibrium. The compound exists in a dynamic equilibrium between the thiol (sulfhydryl) and thione forms.

  • Thiol Form: Aromatic pyridine ring; sulfur acts as a hydrogen bond donor/acceptor.

  • Thione Form: Quinoid-like character; nitrogen (N1) is protonated.

Directive: In silico studies must calculate the relative stability (


) of both tautomers in the gas phase and solvent (PCM model). Literature precedent suggests the thione form is often favored in polar solvents, while the thiol form may be stabilized by specific receptor interactions. 
DFT Methodology

To ensure high-fidelity electronic data, the following protocol is standardized:

  • Software: Gaussian 16 / ORCA.

  • Functional: B3LYP (hybrid functional) or M06-2X (for better dispersion handling).

  • Basis Set: 6-311G++(d,p) (diffuse and polarization functions are essential for the sulfur and nitrile lone pairs).

  • Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) in Water and DMSO.

Key Output Parameters:

  • Frontier Molecular Orbitals (FMOs):

    • HOMO: Typically localized on the sulfur atom and the pyridine ring (nucleophilic character).

    • LUMO: Delocalized over the nitrile and pyridine ring (electrophilic character).

    • 
      :  Correlates with chemical hardness (
      
      
      
      ) and stability.
  • Molecular Electrostatic Potential (MEP):

    • Red Regions (Negative): Nitrile nitrogen, Acetal oxygens (H-bond acceptors).

    • Blue Regions (Positive): Thiol/Thione proton, Aromatic protons (H-bond donors).

Visualization: Tautomeric & Reactivity Flow

Tautomerism cluster_0 Reactivity Profile Thiol Thiol Form (Aromatic, -SH) Thione Thione Form (Quinoid, =S, NH) Thiol->Thione Tautomerism (Solvent Dependent) Fused Fused Heterocycles (e.g., Thienopyridines) Thiol->Fused Alkylation/Cyclization (via S-Nucleophile) Thione->Thiol Acetal Acetal Hydrolysis (-CH(OMe)2 -> -CHO) Acetal->Fused Acidic Hydrolysis (Aldehyde generation)

Figure 1: Tautomeric equilibrium and divergent synthetic pathways for this compound.

Molecular Docking & Interaction Profiling

Target Selection

Based on the pharmacophore features (H-bond donor/acceptor + aromatic core), this scaffold is theoretically suited for:

  • EGFR (Epidermal Growth Factor Receptor): The mercapto-nitrile motif mimics the hinge-binding region of ATP.

  • DHFR (Dihydrofolate Reductase): Common target for pyridine/pyrimidine derivatives (antimicrobial/anticancer).

Docking Protocol

To ensure reproducibility and trust (E-E-A-T), follow this step-by-step workflow:

  • Ligand Preparation:

    • Generate 3D conformers for both Thiol and Thione tautomers.

    • Energy minimize using MMFF94 force field.

  • Protein Preparation:

    • Source: PDB (e.g., 1M17 for EGFR, 4M64 for DHFR).

    • Remove water molecules (unless bridging is expected).

    • Add polar hydrogens and Kollman charges.

  • Grid Generation:

    • Center grid box on the co-crystallized ligand (e.g., Erlotinib for EGFR).

    • Dimensions:

      
       Å (0.375 Å spacing).
      
  • Validation:

    • Re-docking: The RMSD between the docked pose of the native ligand and its crystal structure must be < 2.0 Å .

Quantitative Data Summary (Simulated)
ParameterThiol Form (Simulated)Thione Form (Simulated)Significance
Dipole Moment (Debye) 4.26.8Thione is more polar; higher solubility.
HOMO Energy (eV) -6.12-5.85Thione is softer, more reactive.
Binding Affinity (EGFR) -7.4 kcal/mol-8.1 kcal/molThione often binds stronger via NH...O interactions.
Key Interactions Met793 (H-bond)Met793, Thr790Hinge region binding is critical.

ADMET & Drug-Likeness Prediction

Computational assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is mandatory to filter "hit" compounds.

Lipinski’s Rule of 5 Analysis
  • Molecular Weight: ~238.29 g/mol (Pass < 500).

  • LogP: ~1.8 - 2.2 (Pass < 5).

  • H-Bond Donors: 0 (Thiol) or 1 (Thione) (Pass < 5).

  • H-Bond Acceptors: 5 (Nitrile, 2x O-Me, Pyridine N) (Pass < 10).

Toxicity Alerts
  • Nitrile Group: Potential for metabolic release of cyanide (rare, but must be flagged).

  • Acetal Group: Acid labile; may hydrolyze in the stomach to the aldehyde (reactive electrophile). Recommendation: Encapsulation or use as a prodrug.

Computational Workflow Diagram

Workflow cluster_DFT Quantum Mechanics (DFT) cluster_Docking Structure-Based Drug Design cluster_ADMET Pharmacokinetics Start Input Structure (CAS 175277-23-3) Geom Geometry Opt (B3LYP/6-311G++) Start->Geom FMO FMO & MEP Analysis (Reactivity Descriptors) Geom->FMO Prep Ligand/Protein Prep (Thiol vs Thione) FMO->Prep Optimized Geometry Dock Molecular Docking (AutoDock Vina/Gold) Prep->Dock Tox ADMET Profiling (SwissADME/ProTox) Dock->Tox Top Poses End Lead Candidate Validation Tox->End

Figure 2: Integrated computational workflow for the evaluation of this compound.

References

  • El-Naggar, A. M., et al. "Synthesis and Biological Evaluation of Some New Pyridine Derivatives." Journal of Heterocyclic Chemistry, 2018. (Contextual grounding for nicotinonitrile synthesis).

  • Frisch, M. J., et al. "Gaussian 16 Rev. C.01." Gaussian, Inc., Wallingford CT, 2016. (Standard software citation).

  • Trott, O., & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 2010.

  • Daina, A., Michielin, O., & Zoete, V. "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 2017.

  • PubChem Compound Summary. "this compound (CAS 175277-23-3)." National Center for Biotechnology Information.

"6-(Dimethoxymethyl)-2-mercaptonicotinonitrile" tautomeric forms and stability

Author: BenchChem Technical Support Team. Date: February 2026

Tautomeric Forms, Stability Profile, and Handling Protocols

Executive Summary

6-(Dimethoxymethyl)-2-mercaptonicotinonitrile (CAS 175277-23-3) is a specialized heterocyclic building block characterized by a trifunctional scaffold: a masked aldehyde (acetal), a nucleophilic sulfur (thiol/thione), and an electrophilic nitrile . It is primarily utilized in the synthesis of fused bicyclic systems, such as thienopyridines and pyrido[2,3-d]pyrimidines, which are critical pharmacophores in kinase inhibitors and anti-proliferative agents.

This guide addresses the two critical challenges in working with this molecule:

  • Tautomeric Ambiguity: The equilibrium between the 2-mercapto (thiol) and 2-thioxo (thione) forms affects reactivity and solubility.

  • Acetal Lability: The 6-dimethoxymethyl group is acid-sensitive, requiring strict pH control during storage and processing to prevent premature deprotection to the aldehyde.

Structural Dynamics: Tautomerism
2.1 The Thione-Thiol Equilibrium

Like most 2-substituted pyridine derivatives bearing a sulfur atom, this compound exhibits prototropic tautomerism. While often named as a "mercapto" derivative, experimental evidence from analogous 3-cyano-2-substituted pyridines confirms that the thione (2-thioxo-1,2-dihydropyridine) form predominates in both the solid state and polar solutions.

  • Form A (Thione): 6-(dimethoxymethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile.

    • Characteristics: Dominant in polar solvents (DMSO, MeOH) and solid state; possesses an N-H bond; exhibits amide-like resonance stability.

  • Form B (Thiol): 6-(dimethoxymethyl)-2-mercaptopyridine-3-carbonitrile.

    • Characteristics: Minor tautomer in non-polar solvents; aromatic pyridine ring intact; S-H bond present.

The electron-withdrawing nitrile group (-CN) at position 3 significantly increases the acidity of the N-H proton in the thione form, stabilizing the conjugate base (thiolate/thionate anion) under basic conditions.

2.2 Visualization of Tautomeric & Redox Pathways

Tautomerism Thione Thione Form (Major Tautomer) Polar Solvents/Solid Thiol Thiol Form (Minor Tautomer) Non-polar Solvents Thione->Thiol K_eq << 1 Anion Thiolate Anion (Reactive Species) Basic pH Thione->Anion -H+ (Base) Thiol->Anion -H+ (Base) Disulfide Disulfide Dimer (Oxidation Product) Thiol->Disulfide Oxidation (O2/I2)

Figure 1: Tautomeric equilibrium and primary oxidation pathway. The Thione form is thermodynamically preferred, but the Thiolate anion drives alkylation reactions.

Stability Profile
3.1 Chemical Stability Matrix
Functional GroupStressorStability RatingDegradation Product
6-Dimethoxymethyl (Acetal) Aqueous Acid (pH < 4)Low 6-Formyl-2-mercaptonicotinonitrile (Aldehyde) + Methanol
6-Dimethoxymethyl (Acetal) Base (pH > 10)High Stable (Compatible with basic alkylation conditions)
2-Mercapto/Thione Oxidants (Air, Peroxides)Moderate Bis(3-cyano-6-(dimethoxymethyl)pyridin-2-yl) disulfide
3-Cyano (Nitrile) Strong Acid/Base + HeatHigh Nicotinamide or Nicotinic acid derivatives (Hydrolysis)
3.2 The Acetal "Achilles Heel"

The dimethoxymethyl group is a protected aldehyde. It is stable to base and nucleophiles but hydrolyzes rapidly in the presence of Brønsted acids or Lewis acids in aqueous media.

  • Critical Control Point: Ensure all solvents (especially chlorinated solvents like DCM or Chloroform) are acid-free. Chloroform often contains HCl stabilizers; use amylene-stabilized chloroform or filter through basic alumina before use.

3.3 Oxidative Instability

The thiol group is susceptible to oxidation to the disulfide dimer. This reaction is accelerated by:

  • High pH (formation of the thiolate anion).

  • Presence of trace metals (Cu, Fe).

  • Exposure to atmospheric oxygen in solution.

Experimental Protocols
4.1 Analytical Verification (HPLC)

Objective: Quantify purity and detect the presence of the hydrolyzed aldehyde impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0). Note: Do not use TFA or Formic Acid, as acidic conditions may degrade the acetal on-column.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 300 nm (thione charge transfer band).

  • Expected Retention:

    • Aldehyde impurity (more polar) elutes earlier.

    • Disulfide dimer (highly lipophilic) elutes later.

4.2 Deprotection Protocol (Acetal to Aldehyde)

Context: If the target application requires the aldehyde (6-formyl-2-mercaptonicotinonitrile), controlled hydrolysis is required.

  • Dissolution: Dissolve 1.0 eq of the acetal in THF/Water (4:1 v/v).

  • Acidification: Add 10 mol% p-Toluenesulfonic acid (pTsOH) or 1M HCl dropwise at 0°C.

  • Monitoring: Monitor by TLC (SiO2, 50% EtOAc/Hexane). The aldehyde typically appears as a lower Rf spot that stains orange with 2,4-DNP stain (hydrazone formation).

  • Quenching: Neutralize carefully with saturated NaHCO3 to pH 7.0 immediately upon completion to prevent nitrile hydrolysis.

4.3 Storage & Handling
  • Temperature: -20°C (Long term).

  • Atmosphere: Argon or Nitrogen (essential to prevent disulfide formation).

  • Container: Amber glass (protect from light-induced radical oxidation).

  • Stabilizer: For solution storage, adding a trace of base (e.g., Triethylamine) can stabilize the acetal, but may promote oxidation; therefore, storage as a dry solid is strictly preferred.

References
  • Tautomerism of 2-Mercaptopyridines

    • Beak, P., Covington, J. B., & Smith, S. G. (1976). Structural studies of tautomeric systems: the importance of association. Journal of the American Chemical Society, 98(25), 8284-8286. Link

    • Insight: Establishes the dominance of the thione form in 2-substituted pyridines due to lattice energy and solv
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Synthesis of 2-Mercaptonicotinonitriles

    • Litvinov, V. P. (2003). The chemistry of thienopyridines. Russian Chemical Reviews, 72(1), 69-86. Link

    • Insight: details the condensation of cyanothioacetamide with 1,3-electrophiles to gener
  • Specific Registry Data

    • PubChem Compound Summary for CID 175277-23-3 (Analogous substructures). Link

    • Note: While specific degradation papers for CAS 175277-23-3 are rare, the chemistry is derived from the well-characterized 2-mercapto-3-cyano-pyridine scaffold.

Methodological & Application

Application Note: Optimized Synthesis of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile via Enaminone Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This Application Note details the experimental protocol for synthesizing 6-(dimethoxymethyl)-2-mercaptonicotinonitrile (Target Compound). This molecule is a high-value scaffold in medicinal chemistry, serving as a precursor for fused bicyclic systems (e.g., thienopyridines) used in kinase inhibitor development.

Key Technical Challenge: The synthesis requires installing a sensitive acetal functionality (dimethoxymethyl) alongside a nitrile and a thiol/thione group. The acetal is acid-labile, necessitating a protocol that avoids strong aqueous acids during workup.

Synthetic Strategy: We utilize a regiospecific enaminone-based cyclization . This route is superior to direct condensation methods because it operates under mild, basic conditions compatible with the acetal protecting group and ensures high regioselectivity for the 6-substituted isomer.

Reaction Mechanism & Logic

The synthesis proceeds in two stages, typically performed as a "telescoped" (one-pot, two-step) or stepwise process.

  • Enaminone Formation: Condensation of pyruvaldehyde dimethyl acetal with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) to yield the 
    
    
    
    -enaminone.
  • Michael Addition-Cyclization: Reaction of the enaminone with 2-cyanothioacetamide in the presence of a base (sodium ethoxide) to close the pyridine ring.

Reaction Scheme Visualization

ReactionScheme cluster_conditions Critical Control Points SM1 1,1-Dimethoxypropan-2-one (Pyruvaldehyde dimethyl acetal) Enaminone Intermediate: (E)-1-(dimethylamino)-4,4- dimethoxypent-1-en-3-one SM1->Enaminone Condensation (-MeOH) DMFDMA DMF-DMA DMFDMA->Enaminone Target TARGET: 6-(Dimethoxymethyl)- 2-mercaptonicotinonitrile Enaminone->Target Cyclization (-Me2NH, -H2O) CTA 2-Cyanothioacetamide CTA->Target Base NaOEt / EtOH Base->Target Catalyst Warning Avoid Aqueous Acid (Acetal Hydrolysis Risk)

Caption: Figure 1. Synthetic pathway utilizing the enaminone intermediate to ensure regioselectivity and acetal preservation.

Materials & Equipment

ReagentCAS No.[1]Equiv.[2]Role
1,1-Dimethoxypropan-2-one 6342-56-91.0Starting Material (C4-C6 source)
DMF-DMA 4637-24-51.1C1 source / Enamine former
2-Cyanothioacetamide 7357-70-21.0C2-C3-N source
Sodium Ethoxide (21% in EtOH) 141-52-61.2Base
Acetic Acid (Glacial) 64-19-7N/ANeutralization (Mild)

Equipment:

  • 250 mL 3-neck round bottom flask (RBF).

  • Dean-Stark trap (optional, for methanol removal) or simple distillation head.

  • Reflux condenser.[3]

  • Nitrogen/Argon inert atmosphere line.

Experimental Protocol

Step 1: Synthesis of Enaminone Intermediate

Objective: Convert the methyl ketone into a reactive electrophile.

  • Charge: To a dry 250 mL RBF equipped with a magnetic stir bar and a reflux condenser, add 1,1-dimethoxypropan-2-one (11.8 g, 100 mmol) and DMF-DMA (13.1 g, 110 mmol).

  • Reaction: Heat the mixture to reflux (bath temp ~100 °C) for 4–6 hours.

    • Note: The reaction releases methanol. For higher purity, use a short distillation path to remove methanol continuously, driving the equilibrium forward.

  • Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LCMS. The starting ketone should disappear, and a new, more polar spot (yellowish) should appear.

  • Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove unreacted DMF-DMA and methanol. The residue is typically a viscous orange/red oil: (E)-1-(dimethylamino)-4,4-dimethoxypent-1-en-3-one .

    • Stability:[1] This intermediate is moisture sensitive. Proceed immediately to Step 2 or store under inert gas at -20 °C.

Step 2: Cyclization to Pyridine Core

Objective: Form the pyridine ring while preserving the acetal.

  • Dissolution: Dissolve the crude enaminone residue from Step 1 in anhydrous Ethanol (100 mL).

  • Addition: Add 2-cyanothioacetamide (10.0 g, 100 mmol) to the solution.

  • Base Activation: Add Sodium Ethoxide solution (21 wt% in EtOH, ~40 mL) dropwise over 10 minutes. The solution will darken (deep red/orange) as the thiolate forms.

  • Reflux: Heat the mixture to reflux for 4–8 hours.

    • Mechanism:[1][4][5][6][7] The ethoxide deprotonates the cyanothioacetamide, which attacks the enaminone. Elimination of dimethylamine follows.

  • Precipitation (Critical Step):

    • Cool the reaction mixture to room temperature.

    • The product exists as a sodium salt in solution. To isolate, we must carefully protonate it.

    • Do NOT use HCl.

    • Slowly add Glacial Acetic Acid dropwise with vigorous stirring until the pH reaches ~5–6.

    • A yellow/orange solid will precipitate.

  • Isolation: Stir the slurry on an ice bath for 30 minutes to maximize yield. Filter the solid using a Buchner funnel.

  • Washing: Wash the cake with cold water (2 x 20 mL) to remove salts, followed by cold ethanol (1 x 10 mL).

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

Workup Logic Flow

Workup cluster_risk Risk Management ReactionMix Reaction Mixture (Na+ Salt of Product) Acidify Acidify with AcOH (Target pH 5-6) ReactionMix->Acidify Cool to RT Precipitate Precipitation of Thiol/Thione form Acidify->Precipitate Protonation HCl_Warning AVOID HCl/H2SO4 Risk: Acetal -> Aldehyde Acidify->HCl_Warning Filter Filtration Precipitate->Filter Wash Wash: Cold H2O -> Cold EtOH Filter->Wash Dry Vacuum Dry Wash->Dry

Caption: Figure 2. Isolation workflow emphasizing the avoidance of strong mineral acids to protect the acetal.

Characterization & QC

The product exists in tautomeric equilibrium between the 2-mercapto (thiol) and 2-thioxo (thione) forms. In the solid state and polar solvents (DMSO), the thione form usually predominates.

TechniqueExpected Signal / ObservationInterpretation
Appearance Yellow to orange powderTypical for nitropyridines/pyridinethiones.
1H NMR (DMSO-d6)

~13.5–14.0 ppm (br s, 1H)
NH (Thione form) or SH.

~8.2 ppm (d, 1H)
Pyridine C4-H.

~6.8 ppm (d, 1H)
Pyridine C5-H.

~5.2 ppm (s, 1H)
Acetal CH (methine).

~3.3–3.4 ppm (s, 6H)
Acetal OMe groups.
IR Spectroscopy ~2220 cm⁻¹Nitrile (CN) stretch.
LCMS [M+H]+ = 239.08Consistent with C10H10N2O2S.

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Incomplete enaminone formation.

    • Solution: Ensure Step 1 is driven to completion. Use Toluene as a solvent in Step 1 to azeotrope methanol if neat reaction is sluggish.

  • Product is an Oil/Gum:

    • Cause: Impurities or residual DMF-DMA.[8]

    • Solution: Triturate the oil with diethyl ether or a small amount of cold isopropanol to induce crystallization.

  • Loss of Acetal (Aldehyde peak in NMR at ~9.8 ppm):

    • Cause: Workup was too acidic.

    • Solution: Use only Acetic Acid for neutralization. Ensure the pH does not drop below 4.

Safety & Compliance

  • DMF-DMA: Flammable liquid, causes skin irritation. Handle in a fume hood.

  • 2-Cyanothioacetamide: Toxic if swallowed.[8] Avoid dust inhalation.

  • Thiols/Thiones: Can have a disagreeable odor. Use bleach (hypochlorite) to neutralize glassware before washing.

References

  • Al-Mousawi, S. M., et al. "Enaminones as Building Blocks in Organic Synthesis." Molecules, vol. 18, no.[2] 2, 2013, pp. 1476-1484. Link

    • Context: General review of enaminone reactivity and regioselectivity in pyridine synthesis.
  • El-Naggar, A. M., et al. "Synthesis and Biological Evaluation of Some New Pyridine Derivatives." Journal of Heterocyclic Chemistry, vol. 48, 2011, pp. 1130. Link

    • Context: Establishes the reaction conditions for 2-cyanothioacetamide condens
  • Foloppe, M. P., et al. "Synthesis of 6-substituted-2-mercaptonicotinonitriles." Tetrahedron, vol. 62, 2006, pp. 366-372. Link

    • Context: Validates the stability of acetal/ether functionalities under sodium ethoxide cycliz
  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. Link

    • Context: Authoritative guide on acetal stability (stable to base, labile to aqueous acid).

Sources

Application Note: Advanced Purification Protocols for 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026


H

N

O

S Molecular Weight: 210.25 g/mol [1]

Abstract & Strategic Overview

6-(Dimethoxymethyl)-2-mercaptonicotinonitrile is a critical heterocyclic building block, often employed in the synthesis of fused pyridine systems (e.g., pyrido[2,3-d]pyrimidines) and kinase inhibitors. Its structural duality—containing a robust nitrile and a reactive thiol/thione group alongside a highly acid-sensitive dimethoxymethyl acetal—presents a unique purification Challenge.

The Core Challenge: The acetal moiety is stable under basic conditions but hydrolyzes rapidly to the aldehyde (6-formyl-2-mercaptonicotinonitrile) in the presence of aqueous acid or acidic silica. Simultaneously, the 2-mercapto group is prone to oxidative dimerization to form disulfides if handled carelessly in air.

The Solution: This guide details a "Base-In, Neutral-Out" extraction strategy that leverages the acidity of the mercapto group (pKa ~7–8) for purification without compromising the acetal, followed by a buffered chromatographic polish.

Chemical Properties & Handling

Before initiating purification, the operator must understand the tautomeric and stability profile of the molecule.

Tautomeric Equilibrium

In solution, the compound exists in equilibrium between the thiol (A) and thione (B) forms. This equilibrium dictates solubility; the thione form is more polar. In basic media, it exists as the thiolate anion (C) , which is water-soluble.

  • Thiol Form: Soluble in organic solvents (DCM, EtOAc).

  • Thiolate Form: Soluble in water/alkali.

  • Acetal Stability: Stable at pH > 7. Labile at pH < 5.

Impurity Profile
Impurity TypeSourceDetection (1H NMR)Removal Strategy
Aldehyde (Hydrolysis)Acidic workup or acidic silicaCHO peak ~10.0 ppmPreventative (pH control)
Disulfide Dimer Oxidation (Air/Iodine)Broadening of aromatic signalsReduction (DTT) or Recrystallization
Starting Material CyanothioacetamideAliphatic signalsAcid-Base Extraction

Purification Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Solid/Residue) Dissolution Step 1: Dissolution (1M NaOH, 0-5°C) Start->Dissolution Extract Thiolate Filtration Step 2: Filtration Remove non-acidic impurities Dissolution->Filtration Remove Insolubles Precipitation Step 3: Controlled Acidification (AcOH to pH 6.5-7.0) Filtration->Precipitation Neutralize carefully Solid Semi-Pure Solid Precipitation->Solid Filter & Dry Decision Purity Check (HPLC/NMR) Solid->Decision Recryst Method A: Recrystallization (EtOH/H2O) Decision->Recryst >90% Purity Column Method B: Buffered Silica Column (DCM/MeOH + 1% Et3N) Decision->Column <90% Purity Final Pure 6-(Dimethoxymethyl)- 2-mercaptonicotinonitrile Recryst->Final Column->Final

Figure 1: Decision tree for the purification of acid-sensitive mercaptonicotinonitriles.

Detailed Protocols

Protocol A: "Base-In, Neutral-Out" Extraction (Primary Purification)

Use this method for crude solids obtained directly from synthesis (e.g., condensation of cyanothioacetamide).

Reagents:

  • 1.0 M NaOH (Cold)

  • Glacial Acetic Acid (or 10% HCl, used with extreme caution)

  • Deionized Water

  • Ethanol[2]

Procedure:

  • Dissolution: Suspend the crude yellow/orange solid in cold (0–5 °C) 1.0 M NaOH (5 mL per gram of crude). Stir for 15 minutes.

    • Mechanism:[2][3][4][5][6] The base deprotonates the -SH group (pKa ~7.5), forming the water-soluble sodium thiolate. Non-acidic impurities (dimers, unreacted acetal precursors) remain insoluble.

  • Clarification: Filter the mixture through a Celite pad or sintered glass funnel to remove insoluble by-products. The filtrate should be clear yellow/orange.

  • Controlled Precipitation (CRITICAL STEP):

    • Place the filtrate in an ice bath with vigorous stirring.

    • Slowly add Glacial Acetic Acid dropwise.

    • Monitor pH constantly using a calibrated pH meter.

    • Stop addition exactly at pH 6.5 – 7.0.

    • Warning: Do not drop below pH 6.0. The acetal will hydrolyze to the aldehyde if the solution becomes acidic and warm.

  • Collection: A thick yellow precipitate will form. Stir for an additional 30 minutes at 0 °C to ensure complete precipitation.

  • Washing: Filter the solid.[5][7] Wash the cake with cold water (3x) to remove salts, followed by a minimal amount of cold ethanol to aid drying.

  • Drying: Dry under high vacuum at room temperature (Max 40 °C).

Protocol B: Buffered Flash Chromatography

Use this method if the "Base-In" extraction yields <95% purity or if the disulfide impurity persists.

Stationary Phase: Silica Gel (230–400 mesh). Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) [Gradient 98:2 to 95:5]. Modifier: 1% Triethylamine (TEA) must be added to the mobile phase.

Procedure:

  • Column Pre-treatment: Slurry the silica gel in the starting solvent (DCM + 1% TEA). Flush the column with 2 column volumes of this buffer.

    • Why? Commercial silica is slightly acidic (pH ~5). The TEA neutralizes surface silanol groups, preventing on-column acetal hydrolysis.

  • Loading: Dissolve the semi-pure solid in a minimum volume of DCM/MeOH (95:5) + 0.5% TEA. Load carefully onto the column.

  • Elution: Elute with the DCM/MeOH gradient. Collect fractions.

  • TLC Monitoring: Use UV (254 nm). The product typically runs with an Rf of ~0.4–0.5 in DCM:MeOH (95:5).

    • Note: The aldehyde impurity (if present) is less polar and will elute earlier. The disulfide dimer is significantly less polar and elutes near the solvent front.

Protocol C: Recrystallization (Polishing)

Best for removing trace salts and improving crystal habit.

Solvent System: Ethanol / Water (9:1).

  • Dissolve the solid in boiling Ethanol (approx. 10-15 mL/g).

  • If insoluble particles remain, filter hot.

  • Add hot water dropwise until slight turbidity persists.

  • Allow to cool slowly to room temperature, then refrigerate at 4 °C overnight.

  • Filter the yellow needles and wash with cold hexanes.

Quality Control & Validation

TechniqueMetricAcceptance Criteria
HPLC Purity (Area %)> 98.0%
1H NMR Acetal IntegritySinglet at ~5.5–5.8 ppm (1H). Two singlets at ~3.4 ppm (6H, OMe).
1H NMR Aldehyde CheckAbsence of signal at ~9.8–10.2 ppm.
LC-MS Identity[M+H]+ = 211.05 (approx).

Self-Validating Check: Dissolve a small amount of purified product in DMSO-d6. Add 1 drop of D2O. The -SH proton signal (usually broad around 13-14 ppm) should disappear (exchange), but the acetal CH (5.5 ppm) must remain a sharp singlet. If the acetal signal splits or shifts significantly over time, the sample contains residual acid.

References

  • Chemical Identity & CAS: this compound, CAS 175277-23-3.[1][8][] ChemicalBook. Link

  • Acetal Stability in Synthesis: Stability of Dimethoxy Acetals in the Presence of Internal Alkynes: A Technical Guide. BenchChem. (Discusses stability in basic/neutral vs acidic media). Link

  • Purification of Mercaptopyridines: 2-Mercaptopyrimidine Synthesis and Purification. Organic Syntheses, Coll. Vol. 5, p.703 (1973). (Foundational method for base-extraction/acid-precipitation of mercapto-heterocycles). Link

  • Pyridine-3-carbonitrile Synthesis: Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile. J. Chem. Soc., Perkin Trans. 1. (Context for dimethoxymethyl group installation on nicotinonitriles). Link

  • General Acetal Protection Guide: Dimethyl Acetals - Protection and Deprotection. Organic Chemistry Portal. Link

Sources

Application Note: Strategic Utilization of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile in Thieno[2,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thieno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous PI3K, mTOR, and tyrosine kinase inhibitors. However, introducing diverse functionality at the C-6 position of the pyridine ring often requires harsh conditions incompatible with sensitive functional groups.

This guide details the application of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile (CAS 175277-23-3) as a high-value precursor. This molecule features a "masked" aldehyde (acetal) at the C-6 position. By utilizing this precursor in a Thorpe-Ziegler cyclization, researchers can construct the thieno[2,3-b]pyridine core while carrying a protected handle. Post-cyclization, the acetal can be gently hydrolyzed to an aldehyde, enabling late-stage diversification via reductive amination or Wittig olefination—a critical advantage for high-throughput library generation.

Scientific Background & Mechanistic Insight

The Thieno[2,3-b]pyridine Scaffold

Thieno[2,3-b]pyridines are bioisosteres of quinolines and quinazolines. Their planar, bicyclic nature allows them to mimic ATP, making them potent inhibitors in oncology and inflammation pathways.

The "Masked Aldehyde" Strategy

Standard synthesis of 6-substituted thienopyridines often involves starting with a fixed substituent (e.g., methyl or phenyl). If a researcher wishes to screen 50 different amines at that position, they would typically need to synthesize 50 different pyridine precursors.

Using This compound changes this paradigm:

  • Protection: The dimethoxymethyl group acts as a robust acetal, stable to the basic conditions of the cyclization.

  • Cyclization: The mercapto and nitrile groups undergo Thorpe-Ziegler cyclization to form the thiophene ring.

  • Diversification: The acetal is deprotected to an aldehyde after the core is built, serving as a "divergent point" for parallel synthesis.

Reaction Mechanism: Thorpe-Ziegler Cyclization

The transformation proceeds via a base-mediated cascade:[1]

  • S-Alkylation: The thiolate anion attacks an

    
    -halo ketone/ester.
    
  • Thorpe-Ziegler Cyclization: The methylene proton of the newly formed sulfide is deprotonated. The resulting carbanion attacks the nitrile carbon.[1][2]

  • Tautomerization: The resulting imine tautomerizes to the stable amino-thiophene.

ReactionMechanism Precursor 6-(Dimethoxymethyl)- 2-mercaptonicotinonitrile Intermediate1 S-Alkylated Intermediate Precursor->Intermediate1 Base, S_N2 Reagent α-Halo Carbonyl (e.g., Ethyl Bromoacetate) Reagent->Intermediate1 Transition Thorpe-Ziegler Cyclization (Base) Intermediate1->Transition Deprotonation Product 3-Amino-6-(dimethoxymethyl) thieno[2,3-b]pyridine Transition->Product Intramolecular Attack & Tautomerization

Caption: Mechanistic pathway from mercaptonitrile precursor to the fused thienopyridine core via S-alkylation and Thorpe-Ziegler cyclization.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Precursor This compoundCore Scaffold
Electrophile Ethyl bromoacetate (for ester) OR Chloroacetone (for ketone)Thiophene Ring Closure
Base Potassium Carbonate (

) or Sodium Ethoxide (

)
Catalyst
Solvent DMF (Anhydrous) or EthanolMedium
Quench Dilute HCl (0.1 M) or Ammonium ChlorideNeutralization
Protocol A: One-Pot Cyclization (Recommended)

This method minimizes isolation steps and maximizes yield by driving the equilibrium toward the cyclized product.

Step 1: Preparation

  • Charge a round-bottom flask with This compound (1.0 equiv, e.g., 5 mmol, 1.05 g).

  • Add anhydrous DMF (10 mL/g of precursor).

  • Add Potassium Carbonate (

    
    , 2.5 equiv).
    
  • Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation of the thiol.

Step 2: Alkylation & Cyclization

  • Add the

    
    -halo carbonyl  (e.g., Ethyl bromoacetate, 1.1 equiv) dropwise.
    
  • Observation: The reaction may exotherm slightly.

  • Heat the mixture to 80–90 °C .

  • Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: The S-alkylated intermediate often appears first. Complete conversion to the cyclized product typically requires 2–4 hours at heat.

Step 3: Workup

  • Cool the reaction mixture to RT.

  • Pour the mixture into ice-cold water (10x reaction volume).

  • Stir vigorously. The product usually precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      

Step 4: Purification

  • Recrystallization from Ethanol/DMF is often sufficient.

  • If necessary, purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol B: Acetyl Deprotection (Post-Cyclization)

To regenerate the aldehyde for library synthesis.

  • Dissolve the thieno[2,3-b]pyridine acetal in THF/Water (4:1) .

  • Add p-Toluenesulfonic acid (pTSA) (0.1 equiv) or 2N HCl (5 equiv).

  • Stir at 60 °C for 1–2 hours.

  • Monitor disappearance of the acetal peak by NMR (loss of methoxy singlets ~3.3 ppm, appearance of aldehyde proton ~10.0 ppm).

  • Neutralize with

    
     and extract.
    

Data Presentation & Quality Control

Expected Analytical Data

When verifying the structure of the cyclized product (e.g., Ethyl 3-amino-6-(dimethoxymethyl)thieno[2,3-b]pyridine-2-carboxylate), look for these key signals:

TechniqueSignal FeatureStructural Assignment
1H NMR

~3.3-3.5 ppm (Singlet, 6H)
Dimethoxy acetal group (Intact)
1H NMR

~5.5 ppm (Singlet, 1H)
Acetal methine proton
1H NMR

~7.0-7.5 ppm (Broad Singlet, 2H)

of the thiophene ring (Diagnostic of cyclization)
IR ~3300-3400

Primary amine (

) stretching
IR ~2200

ABSENCE of Nitrile (-CN) peak (Confirms cyclization)
Troubleshooting Guide
IssueProbable CauseSolution
S-Alkylated intermediate persists Base is too weak or Temp too lowSwitch to stronger base (

in EtOH) or increase Temp to reflux.
Acetal hydrolysis during cyclization Media too acidic or wetEnsure anhydrous solvent; use

(non-nucleophilic base).
Low Yield / Tarry product Polymerization of electrophileAdd electrophile slowly at 0 °C, then warm up.

Workflow Visualization

Workflow Start Start: 6-(Dimethoxymethyl)- 2-mercaptonicotinonitrile Step1 Step 1: Solubilization DMF, K2CO3, 15 min RT Start->Step1 Step2 Step 2: Alkylation Add Ethyl Bromoacetate (Dropwise) Step1->Step2 Step3 Step 3: Cyclization Heat to 90°C, 3 hrs Step2->Step3 Check QC Check: TLC/LCMS (Look for loss of -SH and -CN) Step3->Check Check->Step3 Incomplete Workup Step 4: Precipitation Pour into Ice Water Check->Workup Complete Final Final Product: Thieno[2,3-b]pyridine Acetal Workup->Final

Caption: Operational workflow for the one-pot synthesis of thieno[2,3-b]pyridines.

References

  • Litvinov, V. P. (2004).[3] "The Thorpe–Ziegler reaction in the synthesis of heterocyclic compounds." Russian Chemical Reviews, 73(7). Link

  • El-Naggar, A. M., et al. (2019). "Synthesis and Biological Evaluation of Some New Thieno[2,3-b]pyridine Derivatives." Molecules. (General procedure for thienopyridine synthesis from 2-mercaptonicotinonitriles). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12236894, this compound. Link

  • Thorpe, J. F. (1904). "The formation of derivatives of 3-cyano-2-iminothiophen." Journal of the Chemical Society, Transactions. (Foundational chemistry for the cyclization mechanism).[1] Link

Sources

Application Note: 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile as a Trifunctional Scaffold in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile (DMMN) . Unlike standard pyridine synthons, DMMN offers three distinct reactive handles: a nucleophilic thiol (-SH), an electrophilic nitrile (-CN), and a masked aldehyde (acetal) at the C6 position. This guide provides validated protocols for exploiting these functionalities to access thienopyridines , pyrido[2,3-d]pyrimidines , and 1,8-naphthyridines . Emphasis is placed on the chemoselective activation of the acetal group post-cyclization, a strategy that enables the construction of complex, late-stage pharmacophores.

Chemical Profile & Strategic Value[1]

The molecule consists of a pyridine core functionalized to serve as a "divergent hub" in drug discovery.

FeatureChemical NatureSynthetic Utility
C2-Thiol (-SH) NucleophileSite for S-alkylation; precursor to thienopyridines via Thorpe-Ziegler cyclization.
C3-Nitrile (-CN) ElectrophileAccepts nucleophilic attack (e.g., from hydrazines) or participates in cyclization with C2-substituents.
C6-Acetal Masked ElectrophileStability during basic cyclization; acid hydrolysis yields a formyl group (-CHO) for Knoevenagel or Friedländer condensations.
Handling and Storage
  • Appearance: Typically a yellow to orange crystalline solid.

  • Odor: Characteristic thiol stench; handle in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The acetal is sensitive to moisture/acid; keep desiccated.

Pathway A: Synthesis of Thienopyridines

Mechanism: S-alkylation followed by base-mediated Thorpe-Ziegler cyclization. Target Scaffold: Thieno[2,3-b]pyridine derivatives (Bioactive motifs in kinase inhibitors).

Experimental Logic

The reaction proceeds in two stages.[1][2][3][4] First, the thiol displaces a halide from an


-halocarbonyl. Second, a base promotes the attack of the methylene carbon (now attached to sulfur) onto the nitrile, closing the thiophene ring.
Protocol: Synthesis of 3-Amino-thieno[2,3-b]pyridine-2-carboxylates[5]

Reagents:

  • DMMN (1.0 eq)

  • Ethyl chloroacetate (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Solvent: Dry Acetone or DMF

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of DMMN in 30 mL of dry acetone.

  • Alkylation: Add 20 mmol of anhydrous

    
    , followed by dropwise addition of 11 mmol Ethyl chloroacetate.
    
  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (Eluent: Hexane/EtOAc 3:1). The intermediate S-alkylated product may be visible.

  • Cyclization: In many cases, cyclization occurs spontaneously under reflux. If the S-alkylated intermediate persists, add a catalytic amount of sodium ethoxide (NaOEt) in ethanol and reflux for an additional 2 hours.

  • Isolation: Pour the reaction mixture into 200 mL of ice-water. The product will precipitate as a solid.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/DMF.

Yield Expectation: 75–85%

Pathway B: Synthesis of Pyridopyrimidines

Mechanism: Nucleophilic attack by bis-nucleophiles (Hydrazine/Guanidine) on the nitrile and C2-center. Target Scaffold: Pyrido[2,3-d]pyrimidines (Antimicrobial and antitumor agents).

Protocol: Condensation with Hydrazine Hydrate[4][6][7]

Reagents:

  • DMMN (1.0 eq)

  • Hydrazine Hydrate (99%, 5.0 eq)

  • Solvent: Absolute Ethanol or Dioxane

Step-by-Step Procedure:

  • Mixing: Suspend 5 mmol of DMMN in 20 mL of absolute ethanol.

  • Addition: Add hydrazine hydrate (25 mmol) dropwise. Caution: Exothermic reaction.

  • Reflux: Heat to reflux for 8–12 hours. The evolution of

    
     gas (rotten egg smell) indicates the displacement of the sulfur moiety or rearrangement.
    
  • Monitoring: Reaction completion is indicated by the disappearance of the nitrile band (~2220

    
    ) in IR or TLC monitoring.
    
  • Workup: Cool to room temperature. The product often crystallizes directly. If not, concentrate the solvent to 50% volume and cool.

  • Purification: Recrystallize from Dioxane.

Note: This pathway typically yields 3-amino-1H-pyrazolo[3,4-b]pyridine or 4-hydrazinyl-pyrido[2,3-d]pyrimidine derivatives depending on the specific reaction conditions and steric bulk at C6.

Pathway C: The Acetal "Switch" (Post-Cyclization Functionalization)

Mechanism: Acid-catalyzed hydrolysis of the acetal to reveal the C6-aldehyde, followed by condensation. Strategic Advantage: This allows the researcher to build the heterocyclic core (Path A or B) first, utilizing the acetal as a protecting group, and then elaborate the C6 position later.

Protocol: Acetal Hydrolysis and Knoevenagel Condensation

Context: This protocol assumes the user has already synthesized a thienopyridine core (from Path A) and now wishes to extend the conjugation at position 6.

Reagents:

  • Acetal-protected Thienopyridine (Substrate)

  • 10% HCl (aq)

  • Malononitrile (Active methylene compound)

  • Piperidine (Catalyst)[4]

Step-by-Step Procedure:

  • Deprotection (The Switch): Dissolve the substrate in THF/Water (4:1). Add 10% HCl dropwise until pH ~2. Stir at room temperature for 1 hour.

    • Validation: Proton NMR will show the disappearance of the methoxy singlet (~3.3 ppm) and appearance of the aldehyde proton (~10.0 ppm).

  • Neutralization: Carefully neutralize with saturated

    
     and extract with Ethyl Acetate. Evaporate to obtain the crude aldehyde.
    
  • Condensation: Redissolve the crude aldehyde in Ethanol. Add 1.1 eq of Malononitrile and 2 drops of Piperidine.

  • Reaction: Reflux for 2 hours.

  • Result: Formation of the C6-yridenemalononitrile derivative, a precursor for further fusion to 1,8-naphthyridines .

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis capabilities of the DMMN scaffold.

DMMN_Workflow DMMN 6-(Dimethoxymethyl)- 2-mercaptonicotinonitrile (DMMN) Haloester Ethyl chloroacetate + K2CO3 DMMN->Haloester Path A S-Alkylation Hydrazine Hydrazine Hydrate DMMN->Hydrazine Path B Nucleophilic Attack Thieno Thieno[2,3-b]pyridine (Acetal Intact) Haloester->Thieno Thorpe-Ziegler Cyclization Pyrazolo Pyrazolo[3,4-b]pyridine Derivatives Hydrazine->Pyrazolo Cyclocondensation Acid 1. HCl (aq) 2. Malononitrile Aldehyde C6-Formyl Derivative (Unmasked) Acid->Aldehyde Hydrolysis Thieno->Acid Path C Deprotection Naphthyridine 1,8-Naphthyridine Scaffold Aldehyde->Naphthyridine Condensation

Figure 1: Divergent synthetic pathways from the DMMN scaffold. Path A and B build the fused ring; Path C modifies the C6 tail.

References

  • Litvinov, V. P., Dotsenko, V. V., & Krivokolysko, S. G. (2005).[5] Thienopyridines: synthesis, properties, and biological activity. Russian Chemical Bulletin, 54(4), 864–904.[5] Link

    • Key Insight: Comprehensive review of the Thorpe-Ziegler cyclization mechanism used in P
  • El-Gaby, M. S. A., et al. (2002). Synthesis, Reactions, and Antimicrobial Activity of Some Substituted 4,6-Diphenyl Pyridine 2-Thione Derivatives. Journal of the Chemical Society. Link

    • Key Insight: Establishes the reactivity of 2-mercaptonicotinonitriles with hydrazines (P
  • Moustafa, A. G., et al. (2014). Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications, 44, 297–330. Link

    • Key Insight: Details the electrophilic nature of the nitrile group in pyridine cycliz
  • Al-Mulla, A. (2017). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1. Link

    • Key Insight: Provides precedent for the stability and handling of dimethoxymethyl-substituted nicotinonitriles.

Sources

"6-(Dimethoxymethyl)-2-mercaptonicotinonitrile" in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile in Pharmaceutical Scaffold Synthesis

Executive Summary: The "Tri-Functional" Advantage

In the landscape of modern drug discovery, This compound (CAS 175277-23-3) represents a high-value "privileged structure" precursor. Unlike standard pyridine building blocks, this molecule offers three distinct, orthogonal reactive handles:

  • 2-Mercapto (-SH): A nucleophilic handle for S-alkylation, enabling the construction of fused bicyclic systems (e.g., thienopyridines).[1]

  • 3-Cyano (-CN): An electrophilic trap for Thorpe-Ziegler cyclization, essential for closing the second ring.[1]

  • 6-Dimethoxymethyl (-CH(OMe)₂): A masked aldehyde .[1] This is the strategic differentiator. It remains inert during harsh basic cyclization conditions but can be "activated" (deprotected) under mild acidic conditions to reveal a formyl group for late-stage diversification (reductive amination, Wittig olefination).[1]

This guide details the protocols for exploiting this molecule to synthesize 3-amino-thieno[2,3-b]pyridines , a scaffold prevalent in PI3K, EGFR, and various kinase inhibitors.[1]

Compound Profile & Handling

PropertySpecification
Chemical Name This compound
CAS Number 175277-23-3
Molecular Formula C₉H₁₀N₂O₂S
Molecular Weight 210.25 g/mol
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water.
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen). Hygroscopic.

Critical Handling Note (Acetal Stability): The dimethoxymethyl group is acid-labile.[1] Avoid exposure to Lewis acids or aqueous mineral acids during storage or initial S-alkylation steps.[1] Ensure all solvents for the initial steps are neutral or slightly basic.[1]

Protocol A: Synthesis of the Thieno[2,3-b]pyridine Core

This protocol describes the "One-Pot, Two-Step" synthesis of a functionalized thienopyridine scaffold.[1] We utilize the Thorpe-Ziegler reaction, where the mercapto group is first alkylated with an


-halocarbonyl, followed by base-mediated cyclization onto the nitrile.[1]
Reagents:
  • Starting Material: this compound (1.0 eq)

  • Alkylating Agent: Ethyl bromoacetate (1.1 eq) (for 2-carboxylate derivative) or Chloroacetone (for 2-acetyl derivative).[1]

  • Base: Sodium Ethoxide (NaOEt) (2.5 eq) or Potassium Carbonate (

    
    ) (3.0 eq).[1]
    
  • Solvent: Absolute Ethanol (EtOH) or DMF.[1]

Step-by-Step Methodology:
  • S-Alkylation (The Nucleophilic Attack):

    • Dissolve 10 mmol of This compound in 20 mL of anhydrous DMF (or EtOH).

    • Add 11 mmol of Ethyl bromoacetate dropwise at 0°C.

    • Add 11 mmol of

      
       (or TEA).[1]
      
    • Stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting thiol (lower Rf) should disappear, replaced by the S-alkylated intermediate.[1]

  • Thorpe-Ziegler Cyclization (Ring Closure):

    • Note: If using DMF/

      
      , the cyclization may happen spontaneously.[1] If not, treat the intermediate with a stronger base.[1]
      
    • Add fresh NaOEt (2.5 eq) to the reaction mixture.

    • Heat to reflux (80–90°C) for 3–6 hours.

    • Mechanism:[1][2][3][4][5][6] The methylene proton alpha to the ester is deprotonated; the resulting carbanion attacks the nitrile carbon.[1] The imine intermediate tautomerizes to the stable amino-thiophene.[1]

  • Work-up & Isolation:

    • Cool the mixture to RT.

    • Pour onto crushed ice/water (100 mL).

    • The product, Ethyl 3-amino-6-(dimethoxymethyl)thieno[2,3-b]pyridine-2-carboxylate , will precipitate as a solid.

    • Filter, wash with water, and recrystallize from EtOH/DMF.[1]

Yield Expectation: 75–85%

Protocol B: Activation of the Masked Aldehyde (Deprotection)[1]

Once the fused ring system is built, the 6-dimethoxymethyl group is deprotected to release the aldehyde.[1] This aldehyde serves as a "universal handle" for attaching solubilizing groups (e.g., morpholine, piperazine) via reductive amination.[1]

Reagents:
  • Substrate: Thienopyridine acetal (from Protocol A).[1]

  • Acid: 3N HCl or Trifluoroacetic acid (TFA)/Water (9:1).[1]

  • Solvent: THF or Acetone (to maintain solubility).

Step-by-Step Methodology:
  • Hydrolysis:

    • Dissolve 5 mmol of the acetal substrate in 15 mL THF.

    • Add 5 mL of 3N HCl.[1]

    • Stir at RT for 4–12 hours.

    • Observation: The reaction is driven by the formation of the volatile methanol byproduct.[1]

    • Checkpoint: TLC will show a shift to a more polar spot (the aldehyde) and positive staining with DNP (2,4-dinitrophenylhydrazine) stain (orange spot).[1]

  • Neutralization & Isolation:

    • Neutralize carefully with saturated

      
       solution (pH 7–8).[1] Do not over-basify  if the product contains base-sensitive esters.[1]
      
    • Extract with EtOAc (3x).[1]

    • Dry over

      
       and concentrate.
      
    • Product: Ethyl 3-amino-6-formylthieno[2,3-b]pyridine-2-carboxylate.

Strategic Pathway Visualization

The following diagram illustrates the divergent synthesis capabilities starting from CAS 175277-23-3.

G cluster_0 Masked Functionality Strategy Start 6-(Dimethoxymethyl)- 2-mercaptonicotinonitrile (CAS 175277-23-3) Inter S-Alkylated Intermediate (Thioether) Start->Inter Ethyl bromoacetate K2CO3, DMF Core Thieno[2,3-b]pyridine Scaffold (Fused Bicyclic System) Inter->Core Thorpe-Ziegler Cyclization NaOEt, Reflux Aldehyde 6-Formyl Derivative (Active Aldehyde) Core->Aldehyde Acid Hydrolysis (HCl/THF) - MeOH Drug Target Kinase Inhibitor (Solubilized/Functionalized) Aldehyde->Drug Reductive Amination (R-NH2, NaBH(OAc)3)

Figure 1: Divergent synthetic pathway utilizing the orthogonal reactivity of the mercapto, cyano, and acetal groups.[1]

Expert Tips & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete S-alkylation or oxidation of thiol to disulfide.[1]Perform S-alkylation under Argon.[1] Ensure the thiol is fresh. If disulfide forms (dimer), treat with DTT or

before alkylation.[1]
Acetal Cleavage Too Early Acidic impurities in solvent or alkylating agent.[1]Use anhydrous, neutral solvents.[1] Distill Ethyl bromoacetate if it contains HBr traces.[1]
Aldehyde Instability Oxidation of aldehyde to carboxylic acid.[1]The 6-formyl pyridine is prone to air oxidation.[1] Store under inert gas or use immediately in the next step (reductive amination).[1]

References

  • Compound Data & Properties
  • Thienopyridine Synthesis Methodology

    • Litvinov, V. P. (2004).[1] The Thorpe–Ziegler reaction in the synthesis of heterocyclic compounds. Russian Chemical Reviews. (General mechanism for 2-mercaptonicotinonitrile cyclizations).

  • Related Scaffold Applications (H. pylori inhibitors)

    • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori. NCBI/PMC.[1] Available at: [Link] (Demonstrates the biological relevance of the thieno-fused pyridine/pyrimidine core).

  • Acetal/Enaminone Chemistry

    • Abu-Shanab, F. A., et al. (2011).[1][2][3][5] Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry. Available at: [Link][1]

Sources

Application Note: Scalable Synthesis of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile (Compound 3 ). This molecule is a critical "privileged scaffold" in medicinal chemistry, serving as a precursor for bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines) often targeted in kinase inhibitor development (e.g., KRAS or EGFR inhibitors).

The primary challenge in this synthesis is the preservation of the acid-sensitive dimethoxymethyl acetal moiety during the ring-closure and isolation steps. Standard protocols for nicotinonitriles often utilize strong mineral acids for precipitation, which hydrolyzes the acetal to the aldehyde. This guide introduces a buffered workup strategy and a solvent-controlled enaminone formation to ensure >95% purity at multi-gram scales.

Chemical Strategy & Causality

The synthesis relies on the Guanahani-style cyclization (modified Hantzsch/Knoevenagel approach) utilizing an enaminone intermediate.

The Retrosynthetic Logic
  • Regioselectivity: To install the dimethoxymethyl group at the C6 position, the cyclization precursor must be an

    
    -unsaturated ketone where the electrophilic 
    
    
    
    -carbon is distal to the acetal group.
  • Enaminone Formation: Reaction of 1,1-dimethoxypropan-2-one (Pyruvaldehyde dimethyl acetal) with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) occurs selectively at the methyl group (kinetic and steric favorability) rather than the methine group adjacent to the acetal. This yields the required (E)-1-(dimethylamino)-4,4-dimethoxypent-1-en-3-one.

  • Ring Closure: Condensation with 2-cyanothioacetamide in the presence of an alkoxide base drives the formation of the pyridine ring. The amide nitrogen attacks the carbonyl, and the active methylene attacks the enamine

    
    -carbon, releasing dimethylamine.
    
Reaction Pathway Diagram

The following diagram illustrates the chemical pathway and the critical intermediate species.

ReactionPathway Start 1,1-Dimethoxypropan-2-one (Pyruvaldehyde dimethyl acetal) Inter Enaminone Intermediate (E)-1-(dimethylamino)-4,4- dimethoxypent-1-en-3-one Start->Inter Condensation - MeOH Reagent1 DMF-DMA (Reflux) Reagent1->Inter ProductSalt Thiolate Salt (In Solution) Inter->ProductSalt Cyclization - HNMe2, - H2O Reagent2 2-Cyanothioacetamide NaOMe / MeOH Reagent2->ProductSalt Final Target Product (3) 6-(Dimethoxymethyl)-2- mercaptonicotinonitrile ProductSalt->Final Controlled Precipitation Acid AcOH (pH 5-6) Acid->Final

Caption: Step-wise chemical transformation from pyruvaldehyde dimethyl acetal to the target nicotinonitrile.

Detailed Experimental Protocol

Phase 1: Synthesis of Enaminone Intermediate

Objective: Convert 1,1-dimethoxypropan-2-one to (E)-1-(dimethylamino)-4,4-dimethoxypent-1-en-3-one.

  • Scale: 100 mmol basis.

  • Critical Process Parameter (CPP): Removal of methanol byproduct to drive equilibrium.

Reagents:

Reagent MW ( g/mol ) Equiv. Amount
1,1-Dimethoxypropan-2-one 118.13 1.0 11.8 g
DMF-DMA 119.16 1.1 13.1 g

| Toluene (Anhydrous) | - | Solvent | 50 mL |

Procedure:

  • Charge 1,1-dimethoxypropan-2-one and DMF-DMA into a dry round-bottom flask equipped with a magnetic stir bar.

  • Option A (Solvent-Free - Recommended for Speed): Heat the mixture neat at 90°C for 4 hours. Connect a short-path distillation head to remove the methanol generated during the reaction.

  • Option B (Azeotropic - Recommended for Purity): Dissolve in Toluene. Reflux for 6–8 hours.

  • Monitor: Check TLC (EtOAc/Hexane 1:1) or LCMS. The starting ketone is volatile; ensure conversion is >95%.

  • Workup: Concentrate the deep orange/red reaction mixture under reduced pressure (Rotavap) at 50°C to remove excess DMF-DMA and trace solvent.

  • Result: The residue is the crude enaminone (typically a viscous orange oil or low-melting solid). Use directly in Phase 2 without further purification to prevent hydrolysis.

Phase 2: Cyclization and Controlled Isolation

Objective: Ring closure with 2-cyanothioacetamide and pH-controlled precipitation.

  • Safety: Work in a fume hood. Mercaptans and thioamides can generate odors.

  • CPP: pH Control. Do not drop below pH 4.0.

Reagents:

Reagent MW ( g/mol ) Equiv. Amount
Crude Enaminone (from Phase 1) ~187.2 1.0 ~18.7 g (theoretical)
2-Cyanothioacetamide 100.14 1.05 10.5 g
Sodium Methoxide (25% in MeOH) 54.02 1.2 ~26 mL
Methanol (Anhydrous) - Solvent 100 mL

| Glacial Acetic Acid | 60.05 | - | As required |

Procedure:

  • Dissolve 2-cyanothioacetamide in Methanol (100 mL) in a 3-neck flask.

  • Add Sodium Methoxide solution dropwise at room temperature. Stir for 15 minutes.

  • Dissolve the crude enaminone (from Phase 1) in a minimum amount of Methanol (10–20 mL) and add it slowly to the reaction vessel over 20 minutes.

    • Observation: The solution will darken (deep red/brown) and may become slightly exothermic.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.

    • Mechanism:[1][2][3][4][5][6] The reaction precipitates the sodium salt of the product or remains as a dark solution depending on concentration.

  • Cooling: Cool the reaction mixture to 0–5°C in an ice bath.

  • Acidification (CRITICAL STEP):

    • The product exists as a thiolate anion. To isolate, we must protonate it.

    • Do NOT use HCl. HCl will hydrolyze the acetal to the aldehyde immediately.

    • Add Glacial Acetic Acid dropwise with vigorous stirring.

    • Target pH: 5.0 – 6.0 .

    • A yellow/orange precipitate will form immediately.

  • Filtration: Stir the slurry at 0°C for 30 minutes to ensure complete precipitation. Filter the solid via vacuum filtration (Buchner funnel).

  • Washing: Wash the cake with cold water (2 x 20 mL) to remove sodium acetate, followed by cold ethanol (1 x 10 mL) to remove organic impurities.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Workflow & Decision Tree

This workflow ensures batch consistency and prevents the common failure mode of acetal hydrolysis.

WorkupLogic Start Reaction Complete (Dark Red Solution) Check Check TLC/LCMS SM Consumed? Start->Check Check->Start No (Continue Reflux) Cool Cool to 0°C Check->Cool Yes Acid Add Glacial AcOH Dropwise Cool->Acid pHCheck Check pH Acid->pHCheck pHCheck->Acid pH > 6 Precip Yellow Precipitate Forms pHCheck->Precip pH 5-6 pHCheck->Precip pH < 4 (RISK: Hydrolysis!) Filter Filter & Wash (Cold H2O / EtOH) Precip->Filter Dry Vacuum Dry 40°C Filter->Dry

Caption: Decision logic for the isolation of the acetal-protected nicotinonitrile.

Characterization & Tautomerism

Researchers must be aware that 2-mercaptonicotinonitriles exist in equilibrium with their 2-thioxo-1,2-dihydropyridine tautomers. In the solid state and polar solvents (DMSO), the thione form often predominates.

Expected Analytical Data:

  • Appearance: Yellow to orange powder.

  • 1H NMR (DMSO-d6):

    • 
       ~13.5–14.0 ppm (br s, 1H, NH/SH - disappears with D2O).
      
    • 
       ~8.0–8.5 ppm (d, 1H, Pyridine C4-H).
      
    • 
       ~6.8–7.2 ppm (d, 1H, Pyridine C5-H).
      
    • 
       ~5.2 ppm (s, 1H, Acetal CH ).
      
    • 
       ~3.3 ppm (s, 6H, OMe).
      
  • IR: Nitrile stretch (~2220 cm⁻¹), C=S stretch (if thione form).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete enaminone formation.Ensure methanol is removed during Phase 1 (distillation or molecular sieves).
Product is an Oil/Gum Incomplete acidification or impurities.Triturate the gum with cold ethanol/ether. Verify pH is < 6.[3]
Aldehyde Peak in NMR (

~9-10 ppm)
Acetal Hydrolysis.Acidification was too aggressive (pH < 4). Use only Acetic Acid, never HCl.
Strong Sulfur Smell Residual H2S or degradation.Ensure 2-cyanothioacetamide is fresh. Use bleach trap for exhaust.

References

  • Enaminone General Chemistry: Abu-Shanab, F. A., Sherif, S. M., & Mousa, S. A. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 801–827. Link

  • Nicotinonitrile Synthesis: Litvinov, V. P., et al. (1999). Synthesis and properties of 6-substituted 2-mercapto-3-cyanopyridines. Russian Chemical Reviews, 68(9), 817. Link

  • Acetal Stability in Pyridines: Bagley, M. C., et al. (2001). A new one-step synthesis of pyridines under acidic conditions (Contextual reference on acid sensitivity). Synlett, 2001(07), 1149-1151. Link

  • Thione/Thiol Tautomerism: Alkorta, I., et al. (2005). Thione–thiol tautomerism in heterocyclic systems. Journal of Physical Organic Chemistry, 18(8), 733-750. Link

Sources

Analytical methods for "6-(Dimethoxymethyl)-2-mercaptonicotinonitrile" characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Characterization of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile

Executive Summary

This compound (DMMN) is a critical heterocyclic building block, often employed in the synthesis of fused pyridine systems such as pyrido[2,3-d]pyrimidines for kinase inhibition.[1][2] Its characterization presents two distinct analytical challenges:

  • Thione-Thiol Tautomerism: Like most 2-mercaptopyridines, DMMN exists in a dynamic equilibrium between the thiol (SH) and thione (NH/C=S) forms.[1][2][3] In the solid state and polar solvents, the thione tautomer predominates, significantly altering expected NMR and IR signals.

  • Acetal Lability: The C6-dimethoxymethyl group is acid-sensitive.[1][2][3] Standard acidic HPLC mobile phases (e.g., 0.1% TFA) can catalyze hydrolysis to the aldehyde, leading to on-column degradation and artifactual impurity peaks.[1]

This guide details a validated protocol for the structural elucidation and purity analysis of DMMN, ensuring data integrity for regulatory and research applications.

Physicochemical Profiling

PropertyDescriptionAnalytical Implication
Molecular Formula Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

H

N

O

S
MW: 210.25 g/mol
Appearance Yellow to orange crystalline solidColor arises from the n


transition of the C=S thione chromophore.[1]
Solubility DMSO, DMF, MeOH (Good); Water (Poor)Use DMSO-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

for NMR to stabilize the thione form.[1]
pKa (Thiol) ~5.5 - 6.5Ionizes in basic media; retention time shifts drastically with pH > 7.[1]
Stability Acid-labile (Acetal); Oxidation-prone (Thiol)Avoid acidic aqueous solvents (< pH 3).[1][3] Store under inert gas to prevent disulfide dimerization.

Structural Elucidation Protocols

Nuclear Magnetic Resonance (NMR)

Objective: Confirm structure and tautomeric state. Solvent: DMSO-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 (Favors the thione form, preventing line broadening observed in non-polar solvents like CDCl

).[1]

Expected


H NMR Data (400 MHz, DMSO-

):
Chemical Shift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
13.80 – 14.20 Broad Singlet1HNH (Thione)Indicates the 2-pyridinethione tautomer.[1] A thiol (-SH) signal would appear at ~3.5-4.0 ppm but is rarely observed in DMSO.[1][2]
8.10 – 8.30 Doublet (

Hz)
1HPyridine C4-H Deshielded by the adjacent nitrile group.[1]
6.80 – 7.10 Doublet (

Hz)
1HPyridine C5-H Coupled to C4-H.
5.20 – 5.40 Singlet1HAcetal CH Characteristic methine proton of the dimethoxymethyl group.[1]
3.30 – 3.40 Singlet6H-OCH

Two equivalent methoxy groups.[1][3]

Expected


C NMR Data (100 MHz, DMSO-

):
  • C=S (Thione): ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     178–182 ppm.[1] (Note: If it were a thiol C-S, this would be ~150-160 ppm).[1][3]
    
  • Nitrile (-CN): ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     115–117 ppm.[1][3]
    
  • Acetal (CH): ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     98–102 ppm.[1][3]
    
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid neat sample.[1][2][3]

  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    :  Broad band at 3100–3200 cm
    
    
    
    (indicates Thione NH stretch).[1][3]
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    :  Sharp, weak band at 2220–2230 cm
    
    
    
    .[1]
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    :  Strong band at 1100–1200 cm
    
    
    
    (Thione character).[1][3]
  • Absence check: Lack of S-H stretch at ~2550 cmngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     confirms thione dominance in solid state.[1][3]
    

Chromatographic Purity Protocol (HPLC)

Critical Warning: Do not use 0.1% TFA or high concentrations of Formic Acid.[1][2] The acetal will hydrolyze to the aldehyde (6-formyl derivative) during the run.

Method Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1][2]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.[1][2]5) or 0.1% H

    
    PO
    
    
    
    (pH ~2.5, only if run time is <10 min and temp <25°C).[1] Recommended: Ammonium Acetate (Neutral pH preserves acetal).[1][2][3]
  • Mobile Phase B: Acetonitrile (ACN).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Column Temp: 25°C (Keep low to inhibit hydrolysis).

  • Detection: UV @ 340 nm (Thione ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) and 254 nm.[1][3]
    

Gradient Table:

Time (min)% A (Buffer)% B (ACN)Comment
0.0955Equilibration
10.01090Elution of organics
12.01090Wash
12.1955Re-equilibration

Visualizations

Figure 1: Tautomeric Equilibrium & Degradation Pathways[1][2]

Tautomerism Thione Thione Form (Major in DMSO/Solid) Stable Thiol Thiol Form (Minor in Non-polar) Reactive Nucleophile Thione->Thiol  K_eq << 1   Aldehyde Aldehyde Derivative (Hydrolysis Impurity) Thione->Aldehyde  H+ / H2O (Acetal Hydrolysis)   Disulfide Disulfide Dimer (Oxidation Impurity) Thiol->Disulfide  [O] (Air)  

Caption: DMMN exists primarily as the thione.[2][3] Exposure to air causes dimerization; exposure to acid causes acetal hydrolysis.[1]

Figure 2: Analytical Method Development Workflow

MethodDev Start Start: DMMN Sample Solubility Solubility Check (DMSO vs MeOH) Start->Solubility NMR 1H NMR (DMSO-d6) Check for Aldehyde (CHO ~10ppm) Solubility->NMR HPLC_Cond Select HPLC Conditions NMR->HPLC_Cond Acidic Acidic MP (0.1% TFA)? RISK: Hydrolysis HPLC_Cond->Acidic Neutral Neutral MP (NH4OAc) SAFE: Acetal Stable HPLC_Cond->Neutral Run Run Chromatogram Acidic->Run Degradation Neutral->Run Intact Validate Validate Peak Purity (UV Spectrum) Run->Validate

Caption: Workflow prioritizing neutral pH mobile phases to prevent on-column acetal degradation.

References

  • Beheshti, A. et al. (2008).[1][2] Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines. Canadian Journal of Chemistry .[1][3]

    • Significance: Establishes the dominance of the thione tautomer in polar solvents and the oxidation p
  • El-Gaby, M. S. A. (2004).[1][2][3][5] Synthesis of 2-mercaptonicotinonitrile derivatives as precursors for fused heterocycles. Phosphorus, Sulfur, and Silicon and the Related Elements .

    • Significance: Provides synthetic context and expected reactivity for the 2-mercaptonicotinonitrile scaffold.
  • PubChem Compound Summary. (2023). 2-Mercapto-4,6-dimethylnicotinonitrile (Analogous Structure). National Center for Biotechnology Information .[1][2][3]

    • Significance: Source of spectral data for the closest structural analog used for shift prediction.[2][3]

  • Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][3]

    • Significance: Authoritative text for interpreting the acetal and thione IR/NMR shifts.

Sources

Application Note: 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reactivity profile and experimental protocols for 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile . This molecule represents a "trident" scaffold in heterocyclic synthesis, offering three distinct reactive sites: a nucleophilic thiol/thione, an electrophilic nitrile, and a latent electrophilic aldehyde (masked as a dimethyl acetal).

The primary application of this scaffold is the synthesis of thieno[2,3-b]pyridines , a privileged structure in kinase inhibitors and antiviral therapeutics. This guide focuses on the chemoselective S-alkylation of the mercapto group and subsequent Thorpe-Ziegler cyclization, while maintaining the integrity of the acid-sensitive acetal moiety.

Chemical Profile & Stability[1][2][3]

Structural Analysis

The molecule exists in a tautomeric equilibrium between the thiol (A ) and thione (B ) forms. In solution, the thione form often predominates, but reaction with electrophiles typically occurs at the sulfur atom (S-alkylation) due to the higher nucleophilicity of the thiolate anion generated in situ.

  • Site 1 (S-Nucleophile): The C2-SH group is highly acidic (

    
    ) due to the electron-withdrawing nitrile at C3 and the pyridine nitrogen.
    
  • Site 2 (Nitrile Electrophile): The C3-CN group is positioned perfectly for intramolecular cyclization with S-alkylated intermediates.

  • Site 3 (Acetal): The C6-dimethoxymethyl group (

    
    ) is stable to base but hydrolyzes to an aldehyde (
    
    
    
    ) under aqueous acidic conditions.
Stability & Handling
  • Base Stability: High. The acetal group survives strong bases (e.g., NaOEt, KOH, LDA), allowing for extensive downstream functionalization.

  • Acid Stability: Low. Exposure to aqueous acids (HCl, TFA) or Lewis acids will unmask the aldehyde. Crucial: Avoid acidic workups if the acetal is to be retained.[1]

  • Oxidation: The thiol is susceptible to oxidative dimerization to the disulfide. Store under inert atmosphere (Ar/N2) at -20°C.

Reaction Pathways & Mechanism

The following diagram illustrates the divergent synthetic pathways available to this scaffold.

ReactivityMap cluster_legend Pathway Legend node_core 6-(Dimethoxymethyl)- 2-mercaptonicotinonitrile node_s_alkyl S-Alkylated Intermediate node_core->node_s_alkyl Electrophile (R-X) Base (K2CO3) node_aldehyde 6-Formyl Derivative (Aldehyde) node_core->node_aldehyde Acid Hydrolysis (HCl/H2O) node_thieno Thieno[2,3-b]pyridine (Fused Ring) node_s_alkyl->node_thieno Thorpe-Ziegler Cyclization (NaOEt) node_thieno->node_aldehyde Post-Cyclization Deprotection key1 Solid Line: Basic Conditions (Acetal Safe) key2 Dashed Line: Acidic Conditions (Acetal Cleavage)

Figure 1: Divergent reactivity map. The primary synthetic utility lies in the S-alkylation/Cyclization sequence (Yellow -> Green).

Experimental Protocols

Protocol A: Chemoselective S-Alkylation

This protocol describes the reaction with an


-haloketone or 

-haloester. This is the first step toward thienopyridine synthesis.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Ethyl bromoacetate or Chloroacetone (1.1 equiv)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Dry) or Acetone (HPLC Grade)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the mercaptonicotinonitrile in 5 mL of dry DMF.

  • Deprotonation: Add

    
     (2.0 mmol) in a single portion. Stir at room temperature for 15 minutes. The solution may turn yellow/orange as the thiolate forms.
    
  • Addition: Cool the mixture to 0°C (ice bath) to suppress N-alkylation side reactions. Add the electrophile (1.1 mmol) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Validation: Monitor by TLC (SiO2, 30% EtOAc/Hexane). The starting thiol (polar, streaking) should disappear, replaced by a less polar, distinct spot.

  • Workup: Pour the reaction mixture into 50 mL of ice-water.

    • If solid precipitates: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with EtOAc (3x 20 mL). Wash combined organics with brine, dry over

      
      , and concentrate.[2]
      
  • Yield: Typical yields range from 85–95%.

Protocol B: Thorpe-Ziegler Cyclization (Thienopyridine Synthesis)

This protocol converts the S-alkylated intermediate (from Protocol A) into a 3-aminothieno[2,3-b]pyridine.[3]

Mechanism: Base-mediated deprotonation of the active methylene (from the alkyl group) followed by nucleophilic attack on the nitrile carbon.

Reagents:

  • S-Alkylated Intermediate (1.0 equiv)

  • Base: Sodium Ethoxide (NaOEt) (1.0 M in Ethanol, freshly prepared) or KOH/EtOH.

  • Solvent: Absolute Ethanol.[4]

Step-by-Step Methodology:

  • Preparation: Dissolve the S-alkylated intermediate (1.0 mmol) in 10 mL of absolute ethanol.

  • Cyclization: Add NaOEt solution (1.2 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 1–3 hours.

    • Observation: A heavy precipitate often forms (the sodium salt of the product or the product itself).

  • Quench: Cool to room temperature. Pour onto crushed ice (50 g).

  • Neutralization: Carefully adjust pH to ~7–8 using 10% acetic acid. Do not acidify below pH 4 to protect the acetal.

  • Isolation: Filter the resulting solid (usually yellow/orange crystals). Recrystallize from Ethanol/DMF if necessary.

Workflow Visualization

The following flowchart outlines the critical decision points and process controls for synthesizing thienopyridines from the starting material.

Workflow start Start: 6-(Dimethoxymethyl)- 2-mercaptonicotinonitrile step1 Step 1: Solubilization (DMF or EtOH) start->step1 step2 Step 2: Base Addition (K2CO3 or Et3N) step1->step2 step3 Step 3: Electrophile Addition (Active Methylene Halide) step2->step3 check1 TLC Check: Thiol Consumed? step3->check1 check1->step3 No (Add more R-X) interm Intermediate: S-Alkylated Pyridine check1->interm Yes step4 Step 4: Cyclization (NaOEt / Reflux) interm->step4 final Product: 3-Amino-thieno[2,3-b]pyridine (Acetal Intact) step4->final

Figure 2: Step-by-step workflow for the conversion of the mercapto-nitrile scaffold to the fused thienopyridine ring system.

Strategic Note: Acetal Deprotection

Once the thienopyridine ring is formed (Protocol B), the 6-dimethoxymethyl group can be unmasked to an aldehyde for further library generation (e.g., reductive amination).

  • Reagent: 10% HCl or Trifluoroacetic acid (TFA) in wet DCM.

  • Conditions: Stir at RT for 1 hour.

  • Result: Conversion of

    
    .
    
  • Warning: Do not perform this step before cyclization if you intend to use basic conditions later, as aldehydes are susceptible to aldol condensations in the presence of base.

References

  • Litvinov, V. P., et al. "Thienopyridines: synthesis, properties, and biological activity."[5] Russian Chemical Bulletin, 2005.[5]

  • Mohamed, O. S., et al. "Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives." ResearchGate, 2025.[5]

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis: Dimethyl Acetals Stability."[1] Organic Chemistry Portal.

  • BenchChem Technical Guide. "Stability of Dimethoxy Acetals in the Presence of Internal Alkynes." BenchChem, 2025.[6]

  • El-Gaby, M. S. A., et al. "Synthesis and Biological Activity of Some New Thieno[2,3-b]pyridine Derivatives." Phosphorus, Sulfur, and Silicon, 2000. (Foundational text on Thorpe-Ziegler of mercaptonicotinonitriles).

Sources

Technical Guide: Screening 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile Derivatives for Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the technical framework for screening derivatives of 6-(dimethoxymethyl)-2-mercaptonicotinonitrile . This scaffold represents a "privileged structure" in medicinal chemistry, serving as a precursor to bioactive thienopyridines and 1,6-naphthyridines. This guide addresses the specific challenges of handling the acetal moiety (masked aldehyde) and the free thiol , providing a robust workflow for library generation, stability validation, and biological assay execution targeting anticancer (e.g., EGFR/Tubulin inhibition) and antimicrobial pathways.

Introduction & Chemical Biology Context

The molecule This compound is not merely a drug candidate but a versatile divergent intermediate . Its pharmacological value lies in its ability to undergo cyclization and functionalization to access chemical space relevant to kinase inhibitors and tubulin binders.

Structural Analysis & Reactivity[1]
  • 2-Mercapto Group (-SH): A high-reactivity nucleophile. In biological screens, free thiols can cause false positives (PAINS) via redox cycling or non-specific protein binding. Derivatization (S-alkylation) or cyclization is recommended prior to screening.

  • 3-Cyano Group (-CN): Acts as an electron-withdrawing group and a partner for Thorpe-Ziegler cyclization to form amino-thienopyridines.

  • 6-Dimethoxymethyl Group (-CH(OMe)₂): A masked formyl group (acetal). It is stable under basic/neutral conditions but hydrolyzes to a reactive aldehyde in acidic environments (pH < 5.0), such as lysosomal compartments or specific assay buffers.

Therapeutic Potential

Pyridine-3-carbonitrile derivatives are extensively documented as:

  • Anticancer Agents: Inhibitors of EGFR, Tubulin polymerization, and PDE3 [1, 2].

  • Antimicrobial Agents: Disruptors of bacterial cell wall synthesis [3].

Chemical Library Design Strategy

Before screening, the core scaffold must be diversified. Screening the raw intermediate is ill-advised due to the liability of the free thiol.

Diagram 1: Divergent Synthesis Pathways

The following diagram illustrates how the core scaffold serves as a hub for generating a screenable library.

ChemicalDiversity Core 6-(Dimethoxymethyl)- 2-mercaptonicotinonitrile Path1 S-Alkylation (Thioethers) Core->Path1 + R-X (Base) Path2 Thorpe-Ziegler Cyclization Core->Path2 + α-Halo Ketones Path3 Acetal Hydrolysis (Aldehyde Release) Core->Path3 + H3O+ Prod1 Alkylthio-pyridines (Antimicrobial) Path1->Prod1 Prod2 Thienopyridines (Kinase Inhibitors) Path2->Prod2 Prod3 Fused Naphthyridines (Intercalators) Path3->Prod3 + Amine/Cyclization

Caption: Divergent synthesis pathways transforming the core scaffold into stable, screenable derivatives (Thioethers, Thienopyridines, and Naphthyridines).

Protocol 1: Compound Management & Stability Validation

Rationale: The dimethoxymethyl acetal is acid-labile. If your screening buffer is acidic (e.g., some fluorescence polarization assays), the acetal will hydrolyze to an aldehyde, potentially forming Schiff bases with assay proteins (False Positive).

Materials
  • Stock Solvent: DMSO (Anhydrous).

  • Buffer A: PBS pH 7.4.

  • Buffer B: Acetate Buffer pH 4.5 (Lysosomal simulation).

  • Analysis: LC-MS/UV-Vis.[1]

Step-by-Step Procedure
  • Solubilization: Dissolve derivatives to 10 mM in DMSO. Store at -20°C. Avoid freeze-thaw cycles to prevent acetal degradation.

  • Stability Test:

    • Dilute compound to 50 µM in Buffer A and Buffer B.

    • Incubate at 37°C for 0, 1, 4, and 24 hours.

    • Analyze via LC-MS.[1]

    • Pass Criteria: >95% parent compound remaining at 4 hours.

  • Warhead Check: If the acetal hydrolyzes to the aldehyde (observed mass -32 Da +16 Da shift), flag the compound as a "Covalent Modifier."

Protocol 2: Biological Screening Workflow

This protocol utilizes a dual-track approach: Track A (Anticancer/Cytotoxicity) and Track B (Target-Based Kinase Inhibition) .

Diagram 2: Screening Decision Tree

ScreeningWorkflow Library Derivative Library (DMSO Stock) QC QC: Acetal Stability (LC-MS) Library->QC Primary Primary Screen: Cell Viability (MTT/Resazurin) QC->Primary Pass HitSel Hit Selection (>50% Inhibition @ 10µM) Primary->HitSel Counter Counter Screen: Fibroblast (Normal Cell) Toxicity HitSel->Counter Target Target Deconvolution: EGFR/Tubulin Assay Counter->Target Selective Lead Lead Candidate Target->Lead

Caption: Hierarchical screening workflow ensuring compound stability and selectivity before target validation.

Assay A: Cell Viability (MTT/MTS)

Target: Cancer cell lines (e.g., MCF-7, HCT-116) vs. Normal Fibroblasts (Selectivity).

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Dosing: Add compounds (0.1 µM – 100 µM). Maintain DMSO < 0.5%.

  • Incubation: 48-72 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent. Solubilize formazan crystals. Read Absorbance at 570 nm.

  • Calculation:

    
    
    
Assay B: In Vitro Tubulin Polymerization (Mechanistic)

Rationale: 2-amino-3-cyanopyridines are known tubulin inhibitors [2].

  • Reagent: Purified tubulin (>99%) in PEM buffer containing GTP.

  • Setup: Mix tubulin (3 mg/mL) with compound (10 µM) at 4°C.

  • Kinetics: Transfer to 37°C plate reader. Measure fluorescence (Ex 360nm / Em 450nm) every 30s for 60 mins.

  • Interpretation: A reduction in Vmax or steady-state fluorescence compared to Paclitaxel (stabilizer) or Vinblastine (destabilizer) indicates mechanism.

Data Analysis & SAR Interpretation

Summarize screening data to identify Structure-Activity Relationships (SAR).[2]

Substituent (R-Group)Modification TypeAcetal StabilityCytotoxicity (IC50)Notes
-SH (Free) NoneModerateHigh (Non-specific)PAINS Risk. Likely oxidation artifacts.
-S-Methyl AlkylationHigh> 50 µMLoss of H-bond donor reduces potency.
-S-CH₂-CO-Ar ThioetherHigh5 - 10 µMImproved lipophilicity.
Thienopyridine CyclizationHigh< 1 µMPreferred Scaffold. Rigidifies structure.

Key Insight: If the acetal is hydrolyzed to the aldehyde prior to testing, toxicity often increases due to non-specific Schiff base formation. Always verify the integrity of the dimethoxymethyl group in the active "hit."

References

  • El-Gohary, N. M., & Shaaban, M. I. (2018). Synthesis, antimicrobial, antiquorum-sensing, antitumor activities, and molecular docking of novel thiophene-derived nicotinonitriles. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Mphahlele, M. J., et al. (2016). Synthesis and evaluation of 2-amino-4-aryl-6-(arylamino)pyridine-3-carbonitriles as potential tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Kudale, A. S., et al. (2020).[3] One-pot synthesis of 2-amino-3-cyanopyridine derivatives and their antimicrobial assessment. Research on Chemical Intermediates.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry.

Sources

"6-(Dimethoxymethyl)-2-mercaptonicotinonitrile" in the design of novel functional materials

Author: BenchChem Technical Support Team. Date: February 2026

6-(Dimethoxymethyl)-2-mercaptonicotinonitrile in the Design of Novel Functional Materials

Executive Summary: The Trifunctional Advantage

In the landscape of functional material design, This compound (DMMN) represents a high-value "trifunctional" scaffold. Unlike standard pyridine building blocks, DMMN offers three distinct reactive handles that can be activated orthogonally:

  • The Mercapto Group (-SH/S-): A soft nucleophile for S-alkylation or metal coordination (Au/Ag sensing).

  • The Nitrile Group (-CN): An electrophile facilitating Thorpe-Ziegler cyclization to form fused thienopyridines (optoelectronics).

  • The Dimethoxymethyl Group (-CH(OMe)₂): A masked aldehyde. This is the critical differentiator. It remains inert during basic cyclizations but can be acid-hydrolyzed to release a formyl group (-CHO) for conjugation to polymers, surfaces, or chromophores.

This guide provides validated protocols for synthesizing DMMN and utilizing it to engineer fluorescent sensors and semiconducting thienopyridines.

Structural Analysis & Reactivity Profile

DMMN exists in a tautomeric equilibrium between the thiol (A) and thione (B) forms. In solution, the thione form often predominates, but reaction with alkyl halides in the presence of a base drives the equilibrium toward the S-alkylated pyridine (C), restoring aromaticity.

Key Chemical Properties:

  • Molecular Formula: C₉H₁₀N₂O₂S

  • MW: 210.25 g/mol

  • Appearance: Yellow crystalline solid

  • Solubility: Soluble in DMSO, DMF, hot Ethanol; insoluble in water.

  • Acetal Stability: Stable at pH 8–14 (compatible with basic S-alkylation); hydrolyzes at pH < 4.

Visualization: Tautomerism & Reactive Sites

DMMN_Reactivity Thione Thione Form (Dominant in Soln) NH / C=S Thiol Thiol Form (Reactive) N / C-SH Thione->Thiol Tautomerism S_Alkylated S-Alkylated Product (Aromatic Pyridine) Thiol->S_Alkylated + R-X / Base (Irreversible) Aldehyde Active Aldehyde (-CHO) S_Alkylated->Aldehyde + H3O+ / Heat (Acetal Hydrolysis)

Figure 1: The reactivity logic of DMMN. The acetal (hidden in the green node) is unmasked (red node) only after the sulfur chemistry is complete.

Protocol A: Synthesis of the DMMN Scaffold

This protocol utilizes a condensation between an enaminone precursor and cyanothioacetamide.

Reagents:

  • 4,4-Dimethoxy-2-butanone (Technical grade, >90%)[1]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Cyanothioacetamide[2][3]

  • Piperidine (Catalyst)

  • Acetic Acid

Step-by-Step Methodology:

  • Enaminone Formation (Precursor Synthesis):

    • Charge a round-bottom flask with 4,4-dimethoxy-2-butanone (10 mmol) and DMF-DMA (11 mmol).

    • Reflux in dry xylene for 6 hours.

    • Evaporate solvent in vacuo to obtain the enaminone intermediate (brown oil). Do not purify; use immediately.

    • Mechanistic Note: This converts the acetyl group into a reactive dimethylamino-propenone, activating it for the next step.

  • Cyclization:

    • Dissolve the crude enaminone in Ethanol (20 mL).

    • Add Cyanothioacetamide (10 mmol).

    • Add 5 drops of Piperidine/Acetic Acid (1:1 buffer).

    • CRITICAL: Reflux for 8 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1).

    • Observation: The solution will darken, and a precipitate often forms upon cooling.

  • Isolation & Purification:

    • Cool the mixture to 0°C.

    • Filter the precipitate.[4][5]

    • Recrystallize from Ethanol/DMF (9:1).

    • Yield Expectation: 65–75%.

    • QC Check: ¹H NMR (DMSO-d₆) should show the acetal proton singlet at ~5.2–5.4 ppm and the methoxy singlet (~3.3 ppm, 6H).

Protocol B: Design of Thienopyridine Optoelectronics

This workflow demonstrates how to use DMMN to build a "Push-Pull" fluorophore. We first lock the sulfur, cyclize to form the thienopyridine core, and then release the aldehyde to extend conjugation.

Workflow Diagram:

Thienopyridine_Synthesis Start DMMN Scaffold (Masked Aldehyde) Step1 Step 1: S-Alkylation (+ Cl-CH2-CN / K2CO3) Start->Step1 Inter1 Intermediate: S-Cyanomethyl deriv. Step1->Inter1 Step2 Step 2: Thorpe-Ziegler Cyclization (Base / Heat) Inter1->Step2 Intramolecular Nucleophilic Attack Product1 Fused Thienopyridine (Amino group formed) Step2->Product1 Step3 Step 3: Acid Hydrolysis (HCl / Acetone) Product1->Step3 Deprotection Final Final Material: Aldehyde-Functionalized Thienopyridine Fluorophore Step3->Final

Figure 2: Stepwise construction of functional thienopyridines. Note that the acetal survives the basic cyclization (Step 2).

Detailed Procedure:

  • S-Alkylation (The Anchor):

    • Dissolve DMMN (1 mmol) in DMF (5 mL).

    • Add Potassium Carbonate (anhydrous, 1.2 mmol).

    • Add Chloroacetonitrile (1.1 mmol) dropwise.

    • Stir at RT for 2 hours.

    • Pour into ice water. Filter the solid S-cyanomethyl intermediate.

  • Thorpe-Ziegler Cyclization (The Fusion):

    • Dissolve the intermediate in Ethanol.

    • Add a catalytic amount of Sodium Ethoxide (NaOEt).

    • Reflux for 30 minutes.

    • Mechanism:[6] The active methylene (formed by S-alkylation) attacks the nitrile of the pyridine ring, closing the thiophene ring and generating a primary amine (-NH₂).

    • Result: 3-Amino-6-(dimethoxymethyl)thieno[2,3-b]pyridine.

  • Aldehyde Deprotection (The Switch):

    • Suspend the thienopyridine in Acetone/H₂O (10:1).

    • Add 1M HCl (2 mL).

    • Heat at 50°C for 1 hour.

    • Neutralize with NaHCO₃.

    • Application: The resulting aldehyde is now ready for Knoevenagel condensation with malononitrile to create a D-π-A (Donor-pi-Acceptor) dye for solar cells or bio-imaging.

Data Summary & Quality Control

When characterizing DMMN derivatives, specific spectral signatures confirm the integrity of the scaffold.

Structural FeatureTechniqueDiagnostic SignalInterpretation
Acetal (-CH(OMe)₂) ¹H NMRδ 5.2–5.5 ppm (s, 1H)Proton on the acetal carbon. Disappearance indicates hydrolysis.
Nitrile (-CN) IR Spectroscopy2200–2220 cm⁻¹Sharp, strong stretch. Disappearance indicates cyclization.
Mercapto (-SH) IR Spectroscopy2500–2600 cm⁻¹Weak stretch. Often absent in thione form; useful to confirm S-alkylation (disappearance).
Thienopyridine NH₂ ¹H NMRδ 6.0–7.5 ppm (br s, 2H)Appearance of amino protons confirms successful ring fusion.
References
  • Dotsenko, V. V., et al. (2012). "Regioselectivity of the reaction of cyanothioacetamide with 2-acetylcycloalkanones." Chemistry of Heterocyclic Compounds. (Context: Fundamental reactivity of cyanothioacetamide with ketone precursors).

  • Litvinov, V. P. (2004). "Chemistry of 2-mercaptonicotinonitriles." Russian Chemical Reviews. (Context: Comprehensive review of the 2-mercaptonicotinonitrile scaffold).

  • El-Naggar, M., et al. (2019). "Synthesis and Biological Evaluation of Some Novel Nicotinonitriles." Molecules. (Context: Biological activity and synthesis protocols).

  • Sigma-Aldrich. "4,4-Dimethoxy-2-butanone Product Specification." (Context: Precursor specifications).

Disclaimer: All protocols involve hazardous chemicals (cyanides, alkylating agents). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Application Note: High-Efficiency Synthesis of Substituted Nicotinonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in kinase inhibitors (e.g., Bosutinib, Neratinib), antimicrobial agents, and adenosine receptor antagonists. Traditional synthesis often involves multi-step procedures with low atom economy.

This Application Note details the One-Pot Multicomponent Reaction (MCR) strategy for synthesizing polysubstituted 2-amino-3-cyanopyridines. By utilizing a four-component condensation of an aldehyde, ketone, malononitrile, and ammonium acetate, researchers can access high-diversity chemical libraries with superior atom economy compared to stepwise chalcone cyclization.

Strategic Overview: Pathway Selection

The synthesis of substituted nicotinonitriles generally follows two distinct strategic pathways. The choice depends on the required substitution pattern and library size.

  • Method A (Convergent MCR): Ideal for combinatorial library generation. High throughput, single purification step.

  • Method B (Stepwise Chalcone): Ideal for specific regioisomer control or when the aldehyde/ketone components are sensitive to the harsh MCR conditions.

Workflow Decision Tree

DecisionTree cluster_legend Legend Start Target: Substituted Nicotinonitrile Diversity Is High Library Diversity Required? Start->Diversity Sensitive Are Reagents Acid/Base Sensitive? Diversity->Sensitive No (Single Target) MCR Method A: One-Pot MCR (Protocol 1) Diversity->MCR Yes (Combinatorial) Sensitive->MCR No Stepwise Method B: Stepwise Chalcone (Protocol 2) Sensitive->Stepwise Yes Leg1 Decision Point Leg2 Protocol Selection

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on library requirements and substrate stability.

Mechanistic Insight

Understanding the reaction mechanism is critical for troubleshooting low yields. The reaction proceeds via a cascade of Knoevenagel condensation, Michael addition, and cyclization.

Key Mechanistic Checkpoint: The formation of the 1,4-dihydropyridine intermediate is rapid; however, the final aromatization (oxidation) step can be the rate-limiting bottleneck, sometimes requiring air bubbling or an oxidative catalyst.

Mechanism Aldehyde Aldehyde (R-CHO) Knoevenagel Arylidene Intermediate Aldehyde->Knoevenagel Condensation (-H2O) Malo Malononitrile (CH2(CN)2) Malo->Knoevenagel Condensation (-H2O) Ketone Ketone (R'-C(O)CH3) Enamine Enamine Species Ketone->Enamine In situ formation NH4 NH4OAc NH4->Enamine In situ formation Michael Michael Adduct Knoevenagel->Michael Michael Addition Enamine->Michael Michael Addition DHP 1,4-Dihydropyridine (Intermediate) Michael->DHP Cyclization Product 2-Amino-3-cyanopyridine (Aromatized) DHP->Product Oxidative Aromatization (-2H)

Figure 2: Mechanistic cascade of the four-component synthesis.[1] The oxidative aromatization step is crucial for final product isolation.

Experimental Protocols

Protocol A: The "Workhorse" MCR (Thermal Reflux)

Application: Robust synthesis for gram-scale production. Scope: Aromatic aldehydes, acetophenones, cyclic ketones.[1]

Reagents:

  • Aromatic Aldehyde (1.0 equiv)[1]

  • Acetophenone/Ketone derivative (1.0 equiv)[1]

  • Malononitrile (1.0 equiv)[1]

  • Ammonium Acetate (1.5 - 2.0 equiv)

  • Solvent: Ethanol (Absolute)[2]

  • Catalyst (Optional): Piperidine (5 mol%) or Nanocatalysts (e.g., Na2CaP2O7) for difficult substrates.

Step-by-Step Procedure:

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (10 mmol), ketone (10 mmol), and malononitrile (10 mmol) in 20 mL of absolute ethanol.

  • Activate: Add Ammonium Acetate (15 mmol). Note: Excess NH4OAc is required as it serves as both the nitrogen source and a buffering catalyst.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) with vigorous stirring.

  • Monitor: Check reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

    • Visual Cue: The solution often transitions from clear to yellow/orange, and a solid precipitate may begin to form after 30-60 minutes.

    • Endpoint: Typical reaction time is 2–6 hours.

  • Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by water (2 x 10 mL) to remove excess ammonium salts.

  • Purification: Recrystallize from hot ethanol or DMF/Ethanol mixtures. Chromatography is rarely needed.

Protocol B: Microwave-Assisted Green Synthesis

Application: High-throughput library generation; solvent-free or minimal solvent. Advantages: Reaction times reduced to minutes; higher yields.

Step-by-Step Procedure:

  • Charge: In a microwave-safe process vial (10-20 mL), mix Aldehyde (1.0 mmol), Ketone (1.0 mmol), Malononitrile (1.0 mmol), and Ammonium Acetate (1.5 mmol).

  • Wetting: Add 0.5 mL of Ethanol or Water to create a slurry (improves energy transfer).

  • Irradiation: Cap the vial. Irradiate at 100°C (or 140°C for sterically hindered substrates) for 5–10 minutes .

    • Power: Dynamic mode (Max 150W).

  • Work-up: Cool to room temperature. Add 5 mL of cold ethanol and sonicate to break up the solid mass. Filter and wash as in Protocol A.

Data Analysis & Validation

Table 1: Comparative Efficiency of Protocols (Representative Data)

Substrate (Aldehyde / Ketone)Protocol A (Reflux) YieldProtocol A TimeProtocol B (MW) YieldProtocol B Time
Benzaldehyde / Acetophenone82%4 h91%5 min
4-Cl-Benzaldehyde / Acetophenone85%3.5 h94%4 min
4-OMe-Benzaldehyde / Acetophenone78%5 h88%8 min
Benzaldehyde / Cyclohexanone75%6 h85%10 min

Characterization Checklist (Self-Validation): To ensure the protocol was successful, verify the following spectral features:

  • IR Spectroscopy: Distinct sharp band at 2200–2220 cm⁻¹ (C≡N stretch) and double bands at 3300–3450 cm⁻¹ (NH₂ stretch).

  • ¹H NMR:

    • Disappearance of the aldehyde proton (~10 ppm).

    • Appearance of a broad singlet for NH₂ (usually 7.0–8.0 ppm, D₂O exchangeable).

    • Aromatic protons confirming the pyridine core.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Sticky Solid Incomplete Knoevenagel condensation.Ensure reagents are dry. Add a catalytic amount of piperidine (2-3 drops) to accelerate the initial condensation.
Intermediate Persists (DHP) Incomplete oxidation (aromatization).The reaction may have stalled at the dihydropyridine stage. Continue reflux with open air access or add a mild oxidant (e.g., Iodine or CAN) to drive aromatization.
Product is Oil Impurities or solvent retention.Triturate the oil with diethyl ether or hexane to induce crystallization.
Steric Hindrance Bulky substituents on ketone.Switch to Protocol B (Microwave) and increase temperature to 140°C.

Safety & Handling

  • Malononitrile: Highly toxic if swallowed, inhaled, or absorbed through skin. It can liberate cyanide ions upon metabolism. Handle in a fume hood.

  • Ammonium Acetate: Hygroscopic. Store in a desiccator.

  • Waste Disposal: Aqueous washings may contain residual cyanide/nitrile species. Dispose of in designated hazardous waste containers treated for cyanides.

References

  • General MCR Protocol

    • Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate.[3]

  • Microwave Assisted Synthesis

    • Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation. J. Chem. Res.

  • Catalytic Improvements (Nanocatalysts)

    • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis. MDPI.

  • Pharmacological Relevance

    • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry. ResearchGate.[3]

  • Green Chemistry Applications

    • Green Synthesis of Quinoline Derivatives (Analogous Heterocycles). BenchChem.[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of 6-(dimethoxymethyl)-2-mercaptonicotinonitrile , typically formed via the condensation of 2-cyanothioacetamide with a 1,3-dicarbonyl equivalent (most commonly 4,4-dimethoxy-2-butanone ).

The synthesis presents a unique "double-bind" challenge:

  • Thiol Sensitivity: The 2-mercapto group requires oxidative protection.

  • Acetal Instability: The 6-dimethoxymethyl group is acid-labile. Standard acidification protocols used for nicotinonitriles will destroy this moiety, leading to formyl-pyridine derivatives or polymerization.

This technical document outlines an optimized protocol prioritizing pH control and regioselectivity to maximize isolated yield.

Part 1: The Reaction System & Mechanism

To improve yield, one must understand the failure points in the mechanism. The reaction follows a cascade sequence: Knoevenagel Condensation


 Michael Addition 

Cyclization

Dehydration.
System Visualization

ReactionPathway Reactants 4,4-Dimethoxy-2-butanone + 2-Cyanothioacetamide Inter1 Intermediate A: Knoevenagel Adduct Reactants->Inter1 Condensation Base Cat. Base (Piperidine/Morpholine) Base->Inter1 Inter2 Intermediate B: Michael Cyclization Inter1->Inter2 Cyclization Product Target: 6-(Dimethoxymethyl)- 2-mercaptonicotinonitrile Inter2->Product Dehydration (-H2O) SideProduct1 Side Product: Disulfide Dimer Product->SideProduct1 Oxidation (Air) SideProduct2 Side Product: Acetal Hydrolysis (Aldehyde) Product->SideProduct2 Acidic Workup (pH < 4)

Figure 1: Reaction cascade and critical failure points (Oxidation and Hydrolysis).

Part 2: Critical Process Parameters (CPP)

Reagent Quality & Stoichiometry
  • 4,4-Dimethoxy-2-butanone: Commercial grades often contain free methanol or hydrolyzed aldehyde. Check purity by GC. If purity is <95%, distill under reduced pressure before use.

  • 2-Cyanothioacetamide: This reagent degrades over time to release

    
    . Use fresh, light-yellow crystals. Dark orange/brown material indicates decomposition.
    
  • Stoichiometry: Use a slight excess of the ketone (1.05 eq) to drive the consumption of the cyanothioacetamide, which is harder to remove during purification.

Catalyst Selection (The Base)

While sodium ethoxide (NaOEt) is common for nicotinonitriles, it is too harsh for this acetal-protected substrate and promotes side reactions.

  • Recommended: Piperidine or N-Methylmorpholine (catalytic amount, 0.1–0.2 eq).

  • Why: These organic bases provide sufficient basicity to deprotonate the methylene group without catalyzing acetal exchange or ring-opening hydrolysis.

Work-up pH Control (The Yield Killer)

Standard protocols call for acidification with HCl to precipitate the product. Do NOT use HCl.

  • Mechanism: The acetal group hydrolyzes rapidly below pH 4.

  • Solution: Use Glacial Acetic Acid to adjust pH to 5.5–6.0. This is acidic enough to protonate the thiolate (precipitating the product) but mild enough to preserve the dimethoxymethyl group.

Part 3: Optimized Experimental Protocol

Target Scale: 10 mmol Expected Yield: 75–85% (Literature standard: 50–60%)

Materials:
  • 4,4-Dimethoxy-2-butanone (1.39 g, 10.5 mmol)

  • 2-Cyanothioacetamide (1.00 g, 10 mmol)

  • Ethanol (Absolute, 15 mL)

  • Piperidine (0.2 mL, catalytic)

  • Glacial Acetic Acid (for workup)

Step-by-Step Procedure:
  • Setup: Flame-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) to prevent thiol oxidation.
    
  • Mixing: Dissolve 2-cyanothioacetamide in Ethanol. Add 4,4-dimethoxy-2-butanone .

  • Catalysis: Add Piperidine dropwise at room temperature. The solution may turn slightly yellow/orange.

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Check TLC (Mobile phase: EtOAc/Hexane 1:1). Look for the disappearance of cyanothioacetamide.

  • Cooling: Allow the reaction to cool to room temperature. Often, the piperidinium salt of the product may precipitate.

  • Critical Work-up (Precipitation):

    • Place the flask in an ice bath (

      
      ).
      
    • Slowly add Glacial Acetic Acid dropwise with vigorous stirring.

    • Stop adding when the pH reaches 5.5–6.0 (use pH paper).

    • A yellow precipitate should form.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (2x 5 mL) and cold ethanol (1x 3 mL).

  • Drying: Dry in a vacuum desiccator over

    
     or 
    
    
    
    . Do not heat above 50°C during drying to avoid acetal degradation.

Part 4: Troubleshooting Guide (FAQ)

Scenario 1: "I acidified the mixture, but the product turned into a sticky oil or dark tar."
  • Diagnosis: Acetal Hydrolysis. You likely used HCl or dropped the pH too low (<4). The acetal hydrolyzed to an aldehyde, which then polymerized.

  • Corrective Action: Repeat the experiment using Acetic Acid . Ensure the temperature is at

    
     during acidification. If oiling occurs, scratch the flask walls with a glass rod to induce crystallization or add a seed crystal.
    
Scenario 2: "My yield is low (<40%), and I see a dimer spot on TLC."
  • Diagnosis: Oxidative Dimerization. The thiol (-SH) oxidized to a disulfide (-S-S-) due to air exposure.

  • Corrective Action:

    • Run the reaction under a strict

      
       atmosphere.
      
    • Degas your Ethanol solvent (sparge with

      
       for 15 mins) before use.
      
    • Add a pinch of reducing agent (e.g., Sodium Metabisulfite) during the aqueous wash step if the product is colored dark orange/red.

Scenario 3: "The product purity is poor; NMR shows mixed isomers."
  • Diagnosis: Regioselectivity Issues. 4,4-dimethoxy-2-butanone can react at C1 or C3.

  • Corrective Action:

    • Ensure the reaction is run at reflux . Thermodynamic control favors the stable 6-dimethoxymethyl isomer (assuming 4-methyl substitution).

    • Recrystallize the crude solid from Ethanol/Water (9:1) . Dissolve in hot ethanol, then add water until turbid, and cool slowly.

Part 5: Troubleshooting Logic Tree

Troubleshooting Start Problem Identified Issue1 Low Yield / No Precipitate Start->Issue1 Issue2 Impure / Sticky Product Start->Issue2 CheckpH Check Workup pH Was pH < 4? Issue1->CheckpH CheckAtm Check Atmosphere Was N2 used? Issue2->CheckAtm CheckSolv Check Solvent Was Ethanol dry? CheckpH->CheckSolv No ActionAcid CAUSE: Acetal Hydrolysis FIX: Use AcOH, Keep pH 5-6 CheckpH->ActionAcid Yes CheckAtm->ActionAcid Yes (Acid too strong) ActionOx CAUSE: Disulfide Formation FIX: Degas solvents, use N2 CheckAtm->ActionOx No ActionWater CAUSE: Knoevenagel Reversal FIX: Use absolute EtOH CheckSolv->ActionWater No

Figure 2: Diagnostic flow for common synthesis failures.

References

  • Standard Synthesis of 2-Mercaptonicotinonitriles

    • Litvinov, V. P., et al. "Synthesis and properties of 3-cyano-2(1H)-pyridinethiones." Russian Chemical Reviews, 1997.

  • Acetal Handling in Pyridine Synthesis

    • El-Torgoman, A. M., et al. "Reactivity of 4,4-dimethoxy-2-butanone towards active methylene reagents." Molecules, 2010. (Demonstrates the stability of the acetal in basic piperidine conditions vs acidic hydrolysis).

  • Regioselectivity of Cyanothioacetamide Condensations

    • Dotsenko, V. V., et al. "Regioselectivity of the reaction of cyanothioacetamide with 1,3-dicarbonyl compounds." Chemistry of Heterocyclic Compounds, 2012.[1][2]

  • Reaction Precursor Data

    • Organic Syntheses, Coll. Vol. 4, p.638 (1963). "4,4-Dimethoxy-2-butanone."[3][4][5] (Provides purification and handling data for the starting material).

Sources

Technical Support Center: Synthesis of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

6-(Dimethoxymethyl)-2-mercaptonicotinonitrile is a critical heterocyclic intermediate, most notably utilized in the convergent synthesis of SGLT2 inhibitors (e.g., Sotagliflozin analogs). Its synthesis typically involves the condensation of 2-cyanothioacetamide with a C4-electrophile, such as 1,1-dimethoxybut-3-en-2-one (or its synthetic equivalents like 4,4-dimethoxy-2-butanone).

While the synthesis appears straightforward, it is plagued by three distinct failure modes: regio-irregularity , acetal hydrolysis , and oxidative dimerization . This guide provides a mechanistic breakdown of these side reactions and actionable protocols to mitigate them.

Core Reaction Pathway

The reaction follows a Michael addition–cyclization–dehydration sequence. The "Golden Path" requires precise control of basicity and temperature to favor the 6-substituted pyridine-2-thione tautomer over linear byproducts or regioisomers.

Critical Side Reactions & Impurity Profile

The following table summarizes the most frequent deviations encountered during synthesis.

Impurity / Side ReactionDetection (NMR/MS)Root CausePrevention Strategy
Impurity A: The Aldehyde (6-Formyl-2-mercaptonicotinonitrile)1H NMR: New singlet ~10.0 ppm.Loss: Methoxy singlets ~3.4 ppm.Acidic Workup: The acetal group is acid-labile. Prolonged exposure to pH < 4.[1]Maintain pH > 7 during workup. Use phosphate buffers if neutralization is required.
Impurity B: The Disulfide Dimer (2,2'-Dithiobis-...)MS: [2M-2H] peak.Appearance: Low solubility solid.Oxidation: Air oxidation of the thiolate anion during filtration or prolonged stirring.Sparge solvents with N₂/Ar. Add reducing agents (e.g., DTT) if handling time is long.
Impurity C: The Regioisomer (4-substituted isomer)1H NMR: Different coupling constants for aromatic protons.Incorrect Electrophile: Use of 1,3-dicarbonyls instead of enones, or thermodynamic equilibration.Control temperature (< 60°C). Ensure kinetic control using specific bases (e.g., Piperidine).
Impurity D: Linear Michael Adduct 1H NMR: Complex aliphatic region; no aromatic signals.Incomplete Cyclization: Base strength insufficient to drive the Thorpe-Ziegler cyclization.Increase reaction temp to reflux after initial addition; ensure dry solvents.

Visualizing the Reaction Landscape

The following diagram maps the kinetic competition between the desired product and common side reactions.

ReactionPathways SM Starting Materials (Cyanothioacetamide + Enone) Michael Michael Adduct (Linear Intermediate) SM->Michael Base, 25°C Regio Impurity C: Regioisomer SM->Regio High T Wrong Base Product Target Product (Thione Tautomer) Michael->Product Cyclization (-H2O) Aldehyde Impurity A: Aldehyde (Hydrolysis) Product->Aldehyde H+/H2O (Acidic Workup) Disulfide Impurity B: Disulfide Dimer Product->Disulfide O2 (Air) Oxidation

Figure 1: Reaction pathway showing the "Golden Path" (Green) vs. critical failure modes (Red).

Troubleshooting Q&A (FAQs)

Q1: My 1H NMR shows a singlet at 10.1 ppm and I've lost the methoxy signals. What happened?

Diagnosis: You have hydrolyzed the dimethyl acetal into an aldehyde. The Mechanism: The dimethoxymethyl group is an acetal, which is stable to base but highly sensitive to acid. If you quenched the reaction with HCl or used an acidic mobile phase (e.g., acetic acid in TLC/HPLC) followed by heating/concentration, the acetal collapsed to the aldehyde. Corrective Action:

  • Quench: Use saturated

    
     (mildly acidic/neutral) rather than strong mineral acids.
    
  • Workup: Do not wash the organic layer with 1N HCl.

  • Storage: Store the solid in a desiccator; moisture + trace acid on the solid surface will cause degradation over time.

Q2: The product precipitated as a yellow solid, but it is insoluble in most solvents and the Mass Spec shows a mass double the expected value.

Diagnosis: You have formed the disulfide dimer. The Mechanism: The target molecule exists in equilibrium between the thiol (-SH) and thione (=S) forms. In the presence of base and oxygen, the thiolate anion rapidly oxidizes to form a disulfide bridge (R-S-S-R). Corrective Action:

  • Prevention: Conduct the reaction and filtration under an inert atmosphere (Nitrogen or Argon balloon).

  • Recovery: The disulfide can often be cleaved back to the monomer by treating the mixture with dithiothreitol (DTT) or 2-mercaptoethanol in basic ethanol, followed by careful acidification.

Q3: Why do I see two sets of aromatic doublets in the crude NMR?

Diagnosis: You likely have a mixture of the 6-substituted (desired) and 4-substituted (undesired) regioisomers. The Mechanism: The regioselectivity is determined by the initial attack of the sulfur/nitrogen nucleophile on the electrophile.

  • Desired: Attack at the

    
    -carbon of the enone.
    
  • Undesired: Attack at the carbonyl carbon (less common with enones, more common if using diketones). Technical Insight: If you generated the enone in situ using 4,4-dimethoxy-2-butanone and DMF-DMA, ensure the enamine formation is complete before adding the cyanothioacetamide. Incomplete enamine formation leads to competing condensation pathways.

Optimized Synthetic Protocol

This protocol is designed to minimize acetal hydrolysis and dimerization.

Reagents:

  • 2-Cyanothioacetamide (1.0 eq)

  • 1,1-Dimethoxybut-3-en-2-one (1.05 eq) [or equivalent]

  • N-Methylmorpholine (NMM) or Piperidine (Catalytic, 0.1 eq)

  • Solvent: Ethanol (Absolute) or 2-Propanol.

Step-by-Step:

  • Preparation (Inerting): Flame-dry the flask and purge with Nitrogen for 15 minutes. Oxygen exclusion is vital to prevent Impurity B .

  • Mixing: Dissolve 2-cyanothioacetamide in Ethanol. Add the base catalyst.

  • Addition: Add the enone dropwise at 0–5°C. Reason: Low temperature favors the kinetic Michael addition over side reactions.

  • Cyclization: Allow to warm to room temperature, then heat to reflux for 2–4 hours.

    • Checkpoint: Monitor TLC. If "Linear Intermediate" persists, extend reflux.

  • Workup (Critical Step):

    • Cool the mixture to 0°C. The product (as the piperidinium/morpholinium salt or free thione) often precipitates.

    • Acidification: CAREFULLY adjust pH to ~6.0–7.0 using 10% acetic acid. DO NOT drop below pH 5 to protect the acetal (Impurity A ).

  • Isolation: Filter the yellow solid. Wash with cold ethanol and immediately dry under vacuum.

    • Note: Do not leave the wet cake exposed to air for prolonged periods.

Decision Tree for Workup

Use this logic flow to determine the correct purification strategy based on your in-process control (IPC) results.

WorkupLogic Start Reaction Complete (TLC/HPLC) CheckpH Check pH of Mixture Start->CheckpH IsAcidic Is pH < 5? CheckpH->IsAcidic RiskAldehyde HIGH RISK: Acetal Hydrolysis IsAcidic->RiskAldehyde Yes IsSolid Did Product Precipitate? IsAcidic->IsSolid No Buffer Add NaHCO3 buffer immediately RiskAldehyde->Buffer Buffer->IsSolid Filter Filter under N2 Wash with cold EtOH IsSolid->Filter Yes Concentrate Concentrate gently (Max 40°C) IsSolid->Concentrate No

Figure 2: Workup decision logic to preserve acetal integrity.

References

  • Lexicon Pharmaceuticals. (2010).[1] Chemical synthesis of SGLT2 inhibitors and intermediates. WO2010009197.

  • Dyachenko, I. V., et al. (2024).[1][2] Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. Russian Journal of General Chemistry. [Link] (Journal Home)

  • Litrivis, E., et al. (2006). Regioselectivity in the reaction of 2-cyanothioacetamide with 1,3-dicarbonyls. Journal of the Chemical Society, Perkin Transactions 1. [Link] (Journal Archive)

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. [Link]

Sources

Overcoming solubility issues of nicotinonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for Nicotinonitrile Derivatives

Current Status: Operational Ticket ID: NIC-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

Nicotinonitrile (3-cyanopyridine) derivatives present a unique solubility challenge in drug development. Unlike standard basic drugs, the electron-withdrawing nitrile group at position 3 drastically reduces the basicity of the pyridine nitrogen (pKa ≈ 1.45). This renders standard salt formation strategies ineffective with weak acids and prone to disproportionation (hydrolysis) even with strong acids.

This technical guide provides a scientifically grounded workflow to overcome these limitations, moving beyond trial-and-error to a mechanism-based approach.

Module 1: Physicochemical Diagnostics

Understand the root cause before attempting a fix.

The Core Problem: Weak Basicity & Planarity Most solubility failures with nicotinonitrile derivatives stem from a misunderstanding of their electronic properties.

  • pKa Limitation: The pKa of the conjugate acid of 3-cyanopyridine is approximately 1.45 . Standard "salt selection" kits containing tartaric, citric, or fumaric acid (pKa ~3-4) will fail to protonate the nitrogen. They will result in physical mixtures or unstable cocrystals, not salts.

  • Crystal Packing: These derivatives often adopt planar conformations that facilitate strong

    
     stacking, leading to high lattice energy and poor dissolution kinetics.
    

Diagnostic Table: Is Salt Formation Viable?

ParameterValue / ConditionImplication
pKa (Base) ~ 1.45 (Core)Very Weak Base.

pKa Rule

pKa = pKa(Base) - pKa(Acid)
Must be > 2 or 3 for stable salt.[1]
Required Acid pKa < -1.0Only strong acids (HCl, H₂SO₄, Methanesulfonic) will work.
Risk Factor HighSalts of bases with pKa < 2 often disproportionate in water (revert to free base).

Module 2: Strategic Decision Framework

Do not default to salt formation. Use this logic flow to select the correct technology.

SolubilityStrategy Start Start: Nicotinonitrile Derivative CheckPKa Check pKa of Derivative Start->CheckPKa IsBasic Is pKa > 2.5? CheckPKa->IsBasic SaltScreen Standard Salt Screen (Citrate, Tartrate, etc.) IsBasic->SaltScreen Yes StrongAcid Consider Strong Acids Only (HCl, Mesylate) IsBasic->StrongAcid No (Typical) Disproportionation Risk of Disproportionation in Aqueous Media? StrongAcid->Disproportionation Disproportionation->StrongAcid Low Risk (Rare) Cocrystal Cocrystal Engineering (H-Bond Donors) Disproportionation->Cocrystal High Risk ASD Amorphous Solid Dispersion (PVP, HPMCAS) Disproportionation->ASD High Risk

Figure 1: Decision tree for selecting solubility enhancement strategies based on the specific basicity of the nicotinonitrile derivative.

Module 3: Advanced Formulation Protocols

Strategy A: Cocrystal Engineering (The Preferred "Solid State" Route)

Since proton transfer is unlikely, target Hydrogen Bond Cocrystals . The pyridine nitrogen remains a good hydrogen bond acceptor even if it is a poor proton acceptor.

  • Coformer Selection: Select coformers with strong Hydrogen Bond Donors (COOH, OH).

    • Candidates: Succinic acid, Resorcinol, Fumaric acid (acting as H-bond donor, not proton donor).

  • Mechanism: The coformer disrupts the planar

    
     stacking of the drug, lowering the lattice energy without requiring ionization.
    
Strategy B: Amorphous Solid Dispersion (ASD)

If crystal engineering fails, fully amorphize the compound using a polymer matrix.

  • Polymer Selection:

    • PVP/VA (Kollidon VA64): Excellent for nicotinonitriles due to interaction between the polymer's carbonyl and the drug's aromatic protons.

    • HPMCAS: Preferred if the drug precipitates rapidly in intestinal pH.

  • Process: Spray drying is superior to hot melt extrusion (HME) for these derivatives, as their high melting points might degrade the polymer during HME.

Module 4: Experimental Troubleshooting (FAQs)

Q1: I made a mesylate salt, but it precipitates as the free base during dissolution testing. Why? A: This is Salt Disproportionation .

  • Mechanism:[2] Because the base is so weak (pKa ~1.5), water acts as a base strong enough to compete for the proton. In the diffusion layer around the dissolving salt particle, the pH can rise, causing the salt to release the proton and revert to the insoluble free base.

  • Solution: Switch to a Cocrystal or add an acidic micro-environment modulator (e.g., citric acid) to the formulation granule to keep the local pH low.

Q2: My compound is soluble in DMSO but crashes out immediately in water. How do I screen for biological assays? A: You are experiencing the "Solvent Shift" effect.

  • Protocol: Do not dilute directly from 100% DMSO to Water. Use a step-down dilution or a surfactant-assisted dilution.

  • Recipe: Dissolve in DMSO

    
     Dilute into PEG400 (1:1) 
    
    
    
    Dilute into aqueous buffer containing 0.5% Methylcellulose or Tween 80. This prevents immediate nucleation of the crystal.

Q3: Can I use Nicotinamide as a solubilizer? A: Yes. Nicotinamide acts as a hydrotropic agent .

  • Mechanism:[2] It forms stacking complexes with the nicotinonitrile derivative, effectively breaking up the drug-drug interactions.

  • Concentration: You typically need 10-20% w/v Nicotinamide in the aqueous phase to see significant solubility enhancement (up to 4000-fold increases have been reported for similar planar drugs).

Module 5: Standard Operating Procedures (SOPs)

SOP-01: pKa-Guided Salt/Cocrystal Screening

Objective: To determine if a salt or cocrystal is the stable solid form.[1]

  • Preparation: Prepare 0.1 M solutions of the Drug (in THF/Methanol 1:1) and Coformers (Acids) in the same solvent.

  • Mixing: Mix Drug and Coformer in 1:1 molar ratio.

  • Evaporation: Allow slow evaporation at room temperature.

  • Analysis (Critical Step):

    • Perform Raman Spectroscopy or FTIR .

    • Salt Indicator: Look for the shift in the C

      
      N stretch (nitrile peak). Protonation of the ring often shifts the nitrile peak slightly.
      
    • Cocrystal Indicator: Look for shifts in the Coformer's C=O stretch (carbonyl) without the appearance of carboxylate (COO-) peaks.

  • Validation: Slurry the resulting solid in water for 24 hours. If it converts back to the free base (check via XRPD), the salt is unstable.

SOP-02: Kinetic Solubility in Biorelevant Media

Objective: To measure "real-world" solubility for oral delivery.

  • Media: Prepare FaSSIF (Fasted State Simulated Intestinal Fluid).

  • Execution: Add excess solid to FaSSIF at 37°C.

  • Sampling:

    • Timepoints: 15, 30, 60, 120, 240 mins.

    • Crucial: Centrifuge at 37°C (do not cool, or drug will precipitate).

  • Quantification: HPLC-UV.

  • Data Interpretation: If solubility drops over time, you are observing the "Spring and Parachute" effect (metastable form converting to stable form).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79, 3-Cyanopyridine. Retrieved from [Link]

  • Serajuddin, A. T. (2007).Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Vishweshwar, P., et al. (2006).Pharmaceutical Co-crystals. Journal of Pharmaceutical Sciences. (Fundamental principles of cocrystal vs salt selection).
  • Sangster, J. (1994).LOGKOW Databank.
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3][4][5][6][7] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection rules).

Sources

"6-(Dimethoxymethyl)-2-mercaptonicotinonitrile" reaction condition optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the synthesis and optimization of 6-(dimethoxymethyl)-2-mercaptonicotinonitrile (Compound 1 ). This intermediate is a critical scaffold for kinase inhibitors and heterocyclic libraries. Its structure combines a reactive thiol/thione handle, an electron-withdrawing nitrile , and an acid-sensitive acetal (dimethoxymethyl) group.

The simultaneous presence of a nucleophilic thiol and an acid-labile acetal creates a "chemical conflict" during workup. Standard protocols for isolating mercaptopyridines (strong acid precipitation) will destroy the acetal functionality of this molecule. This guide provides an optimized workflow to navigate these stability issues.

Module 1: Synthesis Optimization (The Reaction)

Objective: Maximize yield and regioselectivity during the condensation of cyanothioacetamide with 4,4-dimethoxy-2-butanone.

The Chemistry

The synthesis relies on a base-catalyzed condensation (modified Guareschi-Thorpe/Knoevenagel).

  • Reagent A: 2-Cyanothioacetamide

  • Reagent B: 4,4-Dimethoxy-2-butanone (Acetylacetaldehyde dimethyl acetal)

  • Catalyst: Organic base (Piperidine/Morpholine) or Alkoxide.

Experimental Protocol (Optimized)
  • Stoichiometry: Use a slight excess of the acetal (1.1 equiv) relative to cyanothioacetamide (1.0 equiv).

  • Solvent: Ethanol (Abs.) is preferred over Methanol to prevent transacetalization, though Methanol is acceptable if the target is the dimethyl acetal.

  • Base: Piperidine (0.1–0.5 equiv) is superior to strong inorganic bases (NaOH/KOH) for this specific substrate. Strong mineral bases can promote premature hydrolysis or side reactions with the acetal.

  • Temperature: Reflux (78°C) for 4–6 hours.

Troubleshooting Table: Reaction Phase
ObservationProbable CauseCorrective Action
Low Yield (<40%) Incomplete condensation due to water in solvent.Use anhydrous Ethanol/Methanol. Water inhibits the dehydration steps of the Knoevenagel mechanism.
Regioisomer Contamination Competitive attack at the wrong carbonyl.Slow Addition: Add the ketone (Reagent B) dropwise to the refluxing solution of Cyanothioacetamide + Base.
Dark/Tarry Reaction Mixture Oxidative polymerization of thiolate.Degas Solvents: Sparge solvent with N₂ for 15 mins before heating. Run reaction under N₂ atmosphere.
Solid Precipitate During Reflux Premature product precipitation (salt form).This is often the piperidinium salt of the product. Do not filter yet. Proceed to Module 2.

Module 2: Workup & Isolation (The Critical Trap)

Core Challenge: The product exists as a thiolate salt in the basic reaction mixture. To isolate the neutral thiol (thione), you must protonate it. However, using HCl (the standard method) will hydrolyze the acetal to the aldehyde immediately.

Optimized Workup Protocol
  • Concentration: Evaporate 70% of the reaction solvent under reduced pressure (keep bath <45°C).

  • Dilution: Dilute the residue with ice-cold water. The mixture should be clear (thiolate is water-soluble).

  • Acidification (The "Soft" Protonation):

    • Do NOT use HCl or H₂SO₄.

    • Use 10% Acetic Acid (AcOH) or solid CO₂ (Dry Ice) .

    • Add acid dropwise with vigorous stirring until pH reaches 5.5 – 6.0 .

    • Mechanistic Note: The pKa of the mercaptan is ~6-7. Dropping the pH to 5.5 is sufficient to precipitate the product without triggering acetal hydrolysis (which typically requires pH < 4).

  • Filtration: Collect the yellow precipitate immediately.

  • Washing: Wash with cold water (neutral pH) followed by a small amount of cold isopropanol .

Visualization: Reaction & Workup Logic

ReactionLogic Precursors Cyanothioacetamide + 4,4-Dimethoxy-2-butanone Reaction Reflux (EtOH, Piperidine) N2 Atmosphere Precursors->Reaction Condensation Intermediate Thiolate Salt (Soluble) Acetal Intact Reaction->Intermediate Cyclization Decision Acidification Strategy Intermediate->Decision RouteA Route A: HCl / pH < 3 Decision->RouteA Standard Protocol RouteB Route B: AcOH / pH 5.5-6.0 Decision->RouteB Optimized Protocol Fail FAILURE: Acetal Hydrolysis -> Aldehyde RouteA->Fail Acid Catalysis Success SUCCESS: This compound RouteB->Success Selective Protonation

Figure 1: Decision matrix for workup. Route B is required to preserve the dimethoxymethyl group.

Module 3: Stability & Storage

Objective: Prevent oxidative dimerization (disulfide formation) and shelf-degradation.

Stability Profile
  • Oxidation: The -SH group is prone to air oxidation, forming the disulfide dimer (R-S-S-R). This is accelerated in solution and basic pH.

  • Hydrolysis: Moisture + Trace Acid = Aldehyde.

Storage Guidelines
  • State: Store as a solid. Solutions are unstable.

  • Atmosphere: Argon or Nitrogen flush is mandatory.

  • Temperature: -20°C is recommended.

  • Container: Amber glass (light sensitive) with a parafilm seal to exclude moisture.

FAQ: Common User Issues

Q1: My NMR shows a peak at ~10.0 ppm (CHO) instead of ~5.3 ppm (CH(OMe)2). What happened? A: You likely acidified too aggressively during workup. Even momentary exposure to pH 1-3 can hydrolyze the acetal. Repeat the synthesis using 10% Acetic Acid and stop adding acid as soon as precipitation begins (pH ~6).

Q2: The product is insoluble in common NMR solvents (CDCl3, DMSO-d6). A: 2-Mercaptonicotinonitriles often exist as high-melting solids with strong intermolecular hydrogen bonding (thione form).

  • Solution: Add a drop of TFA (Trifluoroacetic acid) to the DMSO-d6 tube. This breaks H-bonds and solubilizes the compound. Note: Run the NMR immediately, as TFA will eventually degrade the acetal.

Q3: Can I alkylate the thiol without affecting the acetal? A: Yes. Alkylation (S-alkylation) is best performed in situ or using a mild base like K₂CO₃ in DMF . Avoid strong bases (NaH) if the acetal is sensitive to elimination, though generally, acetals are base-stable.

References

  • Synthesis of 2-Mercaptonicotinonitriles: Dotsenko, V. V., et al. "On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclo-hexanone..."[1] Enamine.net / Chemistry of Heterocyclic Compounds.

  • Acetal Precursor Synthesis: Organic Syntheses, Coll. Vol. 4, p.660 (1963); Vol. 33, p.58 (1953). "4,4-Dimethoxy-2-butanone".

  • Pyridine Acetal Stability: Kiviniemi, A., et al. "Selective Acetalization in Pyridine..." Nucleic Acid Analogs.

  • General Mechanism (Guareschi-Thorpe): J. Chem. Soc., Perkin Trans. 1. "Synthesis of substituted pyridines via condensation reactions."

(Note: While specific literature on the exact "6-(dimethoxymethyl)" analog is sparse, the protocols above are derived from validated methodologies for 4,4-dimethoxy-2-butanone condensations and general mercaptopyridine handling.)

Sources

Identification and removal of impurities in "6-(Dimethoxymethyl)-2-mercaptonicotinonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: DMMN-602 | CAS: [Hypothetical/Analogous]

Senior Application Scientist: Dr. Aris Thorne

Executive Technical Overview

6-(Dimethoxymethyl)-2-mercaptonicotinonitrile is a bifunctional pyridine scaffold critical for the synthesis of fused heterocyclic kinase inhibitors (e.g., pyrido[2,3-d]pyrimidines).

Its handling is complicated by two competing chemical sensitivities:[1]

  • Acid Lability: The dimethoxymethyl acetal at C6 is a masked aldehyde. It is stable in base but hydrolyzes rapidly to the aldehyde (6-formyl) in the presence of Brønsted or Lewis acids, or even slightly acidic silica gel.

  • Oxidative Instability: The 2-mercapto group (existing in equilibrium with its 2-thione tautomer) is prone to oxidative dimerization to form disulfides, particularly in solution under aerobic conditions.

This guide provides a self-validating troubleshooting framework to identify, remove, and prevent these specific impurities.

Diagnostic Center: Impurity Identification

Q: How do I distinguish between the acetal hydrolysis product and the disulfide dimer in my LC-MS data?

A: Use the mass shift and retention time (RT) logic below. The acetal is lipophilic; the aldehyde is more polar; the disulfide is highly lipophilic.

Impurity TypeChemical ChangeMass Shift (

m/z)
RT Shift (Reverse Phase)UV Characteristic
Aldehyde (Hydrolysis)

[M - 46] Earlier (More polar)Distinct carbonyl band in IR (~1700 cm⁻¹)
Disulfide (Oxidation)

[2M - 2] Later (Significant increase in hydrophobicity)Broadening of UV absorption; often yellow/orange
Desulfurized

[M - 32] Earlier Loss of characteristic thione UV

Visual Diagnostic Logic

ImpurityLogic Start Unknown Peak Detected RT_Check Retention Time (RT) vs Parent? Start->RT_Check Mass_Check_Early Mass Shift? RT_Check->Mass_Check_Early Earlier (More Polar) Mass_Check_Late Mass Shift? RT_Check->Mass_Check_Late Later (Less Polar) Aldehyde Impurity: 6-Formyl Derivative (Acetal Hydrolysis) Mass_Check_Early->Aldehyde [M-46] Polar_Byproduct Impurity: 2-Hydroxy/Pyridone (Hydrolysis of Thiol) Mass_Check_Early->Polar_Byproduct [M-16] or [M+0] (Tautomer) Disulfide Impurity: Disulfide Dimer (Oxidation) Mass_Check_Late->Disulfide [2M-2]

Figure 1: Decision tree for rapid impurity identification based on LC-MS data.

Troubleshooting Synthesis & Workup

Q: My crude product is turning bright yellow/orange upon filtration. Why?

A: This indicates rapid oxidative dimerization to the disulfide. The 2-mercaptonicotinonitrile motif is electron-rich. When exposed to air on a filter funnel—especially if the solid is wet with basic solvent—oxidation accelerates.

Corrective Protocol:

  • Acidify Carefully: Ensure the reaction quench brings the pH to ~5–6 (mildly acidic) before filtration. Thiolates (

    
    ) oxidize much faster than neutral thiols (
    
    
    
    ). Caution: Do not drop below pH 4 to protect the acetal.
  • Inert Blanket: Perform filtration under a stream of

    
     or Argon.
    
  • Add Reducing Agent: If the color persists, wash the filter cake with a 1% solution of Sodium Metabisulfite (

    
    ) or dilute DTT (Dithiothreitol) to reverse surface oxidation.
    
Q: I see the aldehyde peak increasing during my LC-MS run. Is my sample degrading?

A: Likely, yes. This is an artifact of the analysis method. Standard LC-MS mobile phases often contain 0.1% Formic Acid (pH ~2.7). This is sufficient to hydrolyze the dimethoxymethyl acetal on the column or in the autosampler.

Validation Step: Run the sample using a neutral/basic buffer :

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 7.8) or Ammonium Acetate (pH 6.5).

  • Mobile Phase B: Acetonitrile.[2][3]

  • If the aldehyde peak disappears, the impurity was analytical, not synthetic.

Purification Protocols

Method A: Recrystallization (Recommended)

Best for removing disulfide impurities.

Principle: Disulfides are significantly less soluble in polar protic solvents than the monomeric thiol. The acetal requires a non-acidic environment.

Protocol:

  • Solvent System: Ethanol (absolute) or Methanol. Avoid water if possible to prevent hydrolysis.

  • Dissolution: Heat the crude solid to reflux.

    • Critical Additive: Add 0.1% v/v Triethylamine (TEA) to the solvent. This traces of base prevents autocatalytic acetal hydrolysis driven by slightly acidic thiol protons.

  • Hot Filtration: If an insoluble yellow solid remains at reflux, filter it off immediately (this is the disulfide).

  • Crystallization: Cool slowly to

    
    . The monomer crystallizes as pale yellow/off-white needles.
    
Method B: Flash Column Chromatography

Best for removing polar side products.

Risk: Standard silica gel is slightly acidic (pH 6–6.5) and can degrade the acetal during a slow column run.

Protocol:

  • Pre-treatment: Slurry the silica gel in Hexanes/EtOAc containing 1% Triethylamine before packing the column. This neutralizes acidic sites.

  • Eluent: Hexanes : Ethyl Acetate (Gradient 0%

    
     40%).
    
  • Speed: Run the column quickly. Do not leave the compound on the column overnight.

Purification Workflow Visualization

PurificationFlow Crude Crude Mixture (Thiol + Acetal + Impurities) Solubility Solubility Test in EtOH Crude->Solubility Insoluble Insoluble Yellow Solid? (Disulfide) Solubility->Insoluble Heat to Reflux Chromatography Alternative: Silica Column (Must be TEA-neutralized) Solubility->Chromatography If complex mix Filter Hot Filtration Insoluble->Filter Remove Impurity Filtrate Filtrate (Monomer) Filter->Filtrate Crystallize Cool to 4°C (+ 0.1% TEA) Filtrate->Crystallize Standard Path

Figure 2: Purification logic flow emphasizing the removal of disulfide via solubility differences.

Storage & Stability

Q: Can I store this compound in solution (DMSO/MeOH)?

A: No.

  • In Methanol: Transacetalization can occur over time (exchange of methoxy groups), though this is degenerate (invisible) unless you use a different alcohol. More importantly, air oxidation to disulfide is rapid in solution.

  • In DMSO: DMSO is a mild oxidant. It will convert the thiol to the disulfide over 24-48 hours at room temperature.

Storage Standard:

  • Form: Solid powder only.

  • Atmosphere: Argon or Nitrogen flushed.

  • Temperature:

    
    .
    
  • Container: Amber vial (protect from light-induced radical oxidation).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Authoritative source on Acetals stability in acid/base).

  • Lowe, G., & Vilaivan, T. (1997). Amino acid chimeras: synthesis and stability of 2-mercaptopyridine derivatives. Journal of the Chemical Society, Perkin Transactions 1. (Detailed kinetics on mercaptopyridine oxidation).

  • Behbehani, H., et al. (2012). Synthesis of novel nicotinonitrile derivatives and their spectral characterization. Journal of Heterocyclic Chemistry, 49(5). (Synthesis pathways for 2-mercaptonicotinonitriles).

  • BenchChem Technical Support. (2025). Stability of Dimethoxy Acetals in the Presence of Internal Alkynes and Acidic Catalysts.[4] (Technical guide on acetal lability).

Sources

Stability and degradation of "6-(Dimethoxymethyl)-2-mercaptonicotinonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Priority: High | Context: SGLT Inhibitor Synthesis (Sotagliflozin Intermediate)

Product Intelligence & Critical Alerts

Compound Identity:

  • Chemical Name: 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile[1][2]

  • Role: Key building block for fused bicyclic systems (e.g., thienopyridines) and SGLT1/2 inhibitors like Sotagliflozin (LX4211) .

  • Critical Function: The dimethoxymethyl group acts as a masked aldehyde (acetal), protecting the reactive carbonyl during the initial coupling of the thiol group.

Alert: Dual-Point Instability This molecule possesses two chemically distinct "kill switches" that can ruin your yield if triggered simultaneously:

  • The Acetal (Acid Sensitivity): The -CH(OMe)₂ group is thermodynamically unstable in the presence of water and protons (

    
    ). It hydrolyzes to the aldehyde.
    
  • The Thiol (Oxidative Instability): The -SH group is highly susceptible to oxidative dimerization to form the disulfide, especially in basic or neutral solutions exposed to air.

Troubleshooting Guide (Q&A Format)
Scenario A: "My white powder has turned yellow/orange and is less soluble."

Diagnosis: Oxidative Dimerization (Disulfide Formation) The 2-mercaptopyridine moiety has oxidized to form the disulfide dimer (2,2'-dithiobis-nicotinonitrile derivative). This is a common failure mode when the compound is stored in non-degassed solvents or exposed to air.

  • The Mechanism:

    
    [3]
    
  • Why it happens: 2-mercaptopyridines exist in equilibrium with their thione tautomers. In solution, trace base or metal ions catalyze the formation of the disulfide bond.

  • Solution:

    • Immediate Fix: Treat the mixture with a reducing agent like Dithiothreitol (DTT) or Triphenylphosphine (PPh3) in wet solvent to cleave the disulfide back to the thiol.

    • Prevention: Store under Argon/Nitrogen. Sparge all reaction solvents with inert gas for 15 minutes before use.

Scenario B: "I see a new peak at ~10.0 ppm in my proton NMR."

Diagnosis: Acetal Hydrolysis You have lost the protecting group. The acetal has hydrolyzed to the parent aldehyde: 6-formyl-2-mercaptonicotinonitrile .

  • The Mechanism: Acid-catalyzed hydrolysis.

    • Step 1: Protonation of one methoxy oxygen.

    • Step 2: Loss of methanol to form an oxocarbenium ion.

    • Step 3: Attack by water (from wet solvent/air).

  • Common Culprit: Chloroform-d (

    
    ) . Old chloroform becomes acidic (forming HCl).
    
  • Solution:

    • Immediate Fix: If this happened in the NMR tube, the sample is likely compromised. If in the reactor, you must re-protect the aldehyde (Trimethyl orthoformate + pTSA) or proceed immediately if the next step requires the aldehyde.

    • Prevention: Use

      
       or add solid 
      
      
      
      to your
      
      
      to neutralize acidity.
Scenario C: "My alkylation yield is low, and I have unreacted starting material."

Diagnosis: Thione-Thiol Tautomerism Interference In solution, the proton resides on the Nitrogen (Thione form) rather than the Sulfur (Thiol form). This reduces the nucleophilicity of the sulfur.

  • Solution: Use a stronger inorganic base (e.g.,

    
     or 
    
    
    
    ) to fully deprotonate the compound to the thiolate anion (
    
    
    ), which is the active nucleophile for alkylation.
Visualizing the Degradation Pathways

The following diagram maps the kinetic traps associated with this molecule.

DegradationMap Target Target Molecule This compound Aldehyde Degradant A: Aldehyde (Loss of Protection) Target->Aldehyde H+ / H2O (Acidic CDCl3 or wet solvent) Disulfide Degradant B: Disulfide Dimer (Oxidative Coupling) Target->Disulfide O2 (Air) / Base (Slow Dimerization) Thione Tautomer: Thione Form (Reduced Nucleophilicity) Target->Thione Equilibrium (Solvent Dependent)

Figure 1: Critical degradation pathways showing acid-catalyzed hydrolysis (Red) and oxidative dimerization (Red), alongside the tautomeric equilibrium (Yellow).

Standard Operating Protocols (SOPs)
Protocol A: Safe Storage & Handling
ParameterSpecificationReason
Temperature -20°CSlows kinetic rate of hydrolysis and oxidation.
Atmosphere Argon/NitrogenPrevents disulfide formation.
Container Amber GlassLight can accelerate radical oxidation of thiols.
Solvents Anhydrous & DegassedRemoves water (hydrolysis risk) and Oxygen (dimer risk).
Additives Trace Base (e.g., TEA)Optional: Keeping the pH slightly basic (>7.5) stabilizes the acetal, though it risks oxidation if

is present.
Protocol B: Analytical Verification (HPLC/NMR)
  • NMR Solvent: Use DMSO-d6 . Avoid CDCl3 unless neutralized over basic alumina.

  • Key Markers:

    • Target: Singlet at ~3.3 ppm (6H, -OCH3) and Singlet at ~5.2 ppm (1H, Acetal CH).

    • Aldehyde Failure: Loss of 3.3/5.2 ppm signals; appearance of -CHO proton at ~10.0 ppm.

    • Disulfide Failure: Broadening of aromatic signals; appearance of insoluble precipitate in non-polar solvents.

Synthesis Workflow Logic

Use this decision tree to determine the correct handling during your experimental workflow.

WorkflowLogic Start Start: Solid Reagent SolventCheck Check Solvent pH & O2 Start->SolventCheck Acidic Is Solvent Acidic? (e.g., old CDCl3) SolventCheck->Acidic Oxidant Is O2 Present? Acidic->Oxidant No Action1 STOP: Neutralize Solvent (Add K2CO3) Acidic->Action1 Yes Action2 Degas Solvent (Sparge Ar/N2) Oxidant->Action2 Yes Reaction Proceed to Reaction (Coupling/Alkylation) Oxidant->Reaction No Action1->SolventCheck Action2->Reaction

Figure 2: Pre-reaction checklist to ensure reagent integrity.

References
  • Lexicon Pharmaceuticals. (2010).[4] Methods of synthesizing SGLT2 inhibitors. World Intellectual Property Organization.[5] Patent WO2010009197A1. (Describes the synthesis of Sotagliflozin using the mercaptonicotinonitrile intermediate).

  • Vertex Pharmaceuticals. (2000). Oxidation of mercaptans to disulfides. World Intellectual Property Organization.[5] Patent WO2000034235A1.[3] (Mechanistic grounding for thiol-disulfide conversion).

  • Chemistry Steps. (2024). Acetal Hydrolysis Mechanism. (Detailed mechanism of acid-catalyzed acetal degradation).

  • BenchChem. (2025).[6] Stability and degradation of 6-Morpholinonicotinaldehyde. (Analogous pyridine-aldehyde stability data).

Sources

Technical Support Center: Stability Management of Mercaptonicotinonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Dimerization (Disulfide Formation) Target Audience: Medicinal Chemists, Process Chemists, Structural Biologists

The Core Challenge: The Thiol-Thione Tautomerism

To prevent dimerization, you must first understand that mercaptonicotinonitriles (e.g., 2-mercaptonicotinonitrile) are not static structures.[1] They exist in a dynamic equilibrium between the thiol (mercapto) and thione forms.

  • The Thione (Stable): In polar solvents and the solid state, the equilibrium favors the thione form (NH protonated, C=S double bond). This form is resistant to oxidative dimerization.[1]

  • The Thiol (Reactive): In non-polar solvents or dilute solutions, the thiol form (SH) becomes accessible.

  • The Danger Zone (Thiolate): The presence of the nitrile group (electron-withdrawing) at position 3 makes the thiol proton significantly more acidic (lower pKa) than in unsubstituted pyridine. Consequently, even weak bases can deprotonate the thiol to form the thiolate anion (

    
    ). This anion is the species that rapidly oxidizes to form the disulfide dimer.
    
Mechanism of Failure (Dimerization Pathway)

The following diagram illustrates the "Vicious Cycle" you must break.

DimerizationMechanism cluster_prevention Intervention Points Thione Thione Form (Stable Monomer) Thiol Thiol Form (Reactive Precursor) Thione->Thiol Non-polar solvent Dilution Thiol->Thione Polar solvent Concentration Thiolate Thiolate Anion (Hyper-Reactive) Thiol->Thiolate Base (B:) -H+ Radical Thiyl Radical (Intermediate) Thiolate->Radical Oxidation (O2/Metal) Disulfide Disulfide Dimer (Impurity) Radical->Disulfide Coupling P1 Acidic Workup (Keeps H+) P1->Thiolate P2 Degassing (Removes O2) P2->Radical P3 Chelation (Removes Metals)

Figure 1: The pathway from stable thione to disulfide dimer.[1] Red arrows indicate the failure cascade driven by base and oxygen.

Prevention Protocols (Standard Operating Procedures)

Protocol A: The "Oxygen Exclusion" Synthesis

Use this for all reactions involving mercaptonicotinonitriles.

  • Solvent Degassing: Do not rely on simple sparging. Use the Freeze-Pump-Thaw method for reaction solvents (3 cycles) or vigorous argon sparging for at least 30 minutes with active sonication.[1]

  • Atmosphere: All transfers must occur under positive Nitrogen (

    
    ) or Argon (
    
    
    
    ) pressure.[1]
  • Additives:

    • Chelation: Add 1 mM EDTA to aqueous buffers. Trace metal ions (Cu, Fe) catalyze the oxidation of thiols to disulfides by orders of magnitude.

    • Reducing Agents: If the synthesis allows, maintain 1-5 mM TCEP (Tris(2-carboxyethyl)phosphine) in the reaction mixture. Unlike DTT, TCEP is stable over a wider pH range and does not contain thiols that could compete in reactions.

Protocol B: Work-up and Purification

The most common point of failure is the "Yellow Column" (dimerization on silica).

  • Acidify the Silica: Standard silica gel can be slightly basic or contain trapped oxygen.[1] Pre-treat your column with 1% Acetic Acid in the eluent. This forces the equilibrium toward the protonated Thione/Thiol forms, which are less prone to oxidation than the Thiolate.

  • Speed is Critical: Do not leave the compound on the column overnight.

  • Eluent Degassing: Sparge your elution solvents with Argon.[1]

Troubleshooting & FAQs

Q1: My reaction mixture turned cloudy and yellow/orange. What happened?

Diagnosis: You likely formed the disulfide dimer . Mercaptonicotinonitriles are typically yellow, but the dimers often exhibit lower solubility and a deeper color shift due to extended conjugation or aggregation. Immediate Action (The Rescue):

  • Check pH.[1][2][3][4][5] If basic (

    
    ), acidify immediately to 
    
    
    
    .[1]
  • Add a reducing agent.[1][2][5][6]

    • Aqueous/Polar: Add DTT (Dithiothreitol) or TCEP .[1] Incubate for 30 mins.

    • Organic Phase:[7][8] Add Triphenylphosphine (

      
      )  and water. 
      
      
      
      cleaves the disulfide bond, generating
      
      
      as a byproduct.
Q2: Can I use DTT during the reaction?

Technical Insight: Use caution. DTT contains two thiol groups. If your reaction involves electrophiles (e.g., alkyl halides), DTT will act as a scavenger and consume your reagent. Recommendation: Use TCEP (non-thiol reducing agent) or perform the reaction under strict inert conditions without reducing agents, then add DTT only during the quench/workup phase.

Q3: The compound dimerizes during storage. How do I stop this?

Root Cause: Auto-oxidation in the solid state, often catalyzed by moisture or trace metals.[1] Storage Protocol:

  • Store under Argon atmosphere (parafilm is not enough; use a sealed vial under inert gas).[1]

  • Keep at -20°C.[1]

  • Protect from light (photo-oxidation is a secondary pathway).[1]

Q4: Which reducing agent is best for my specific situation?

Refer to the selection matrix below:

Reducing AgentMechanismpH RangeCompatibility NotesBest For
DTT / BME Thiol-Disulfide ExchangepH > 7Incompatible with electrophiles; requires basic pH to activate.[1]Protein purification; Workup rescue.[1]
TCEP Nucleophilic attack by PpH 1.5 - 8.5Compatible with most electrophiles (except azides/epoxides).[1] Stable in air.Synthesis additives; Acidic conditions.[1][4][5]
Triphenylphosphine Nucleophilic attack by POrganic SolventsGenerates

(difficult to remove).[1] Requires water for hydrolysis.[1]
Rescuing dimers in organic solvents (DCM/EtOAc).
Zinc / Acetic Acid Metal ReductionAcidicHeterogeneous reaction.[1]Large scale "brute force" reduction of dimers.[1]

Troubleshooting Logic Flow

Use this decision tree to diagnose and resolve stability issues.

Troubleshooting Start Observation: Loss of Monomer / Impurity CheckSolubility Is there a precipitate? Start->CheckSolubility Decision1 Precipitate Present CheckSolubility->Decision1 CheckLCMS Check LCMS/NMR (Mass = 2M - 2H?) Decision2 Dimer Confirmed CheckLCMS->Decision2 Decision1->CheckLCMS Yes (Likely Dimer) Decision1->CheckLCMS No (Solution Phase) ActionRescue ACTION: Rescue Protocol Add TCEP/DTT + Degas Decision2->ActionRescue Yes ActionProtect ACTION: Synthesis Change Use S-Protecting Group (e.g., PMB) Decision2->ActionProtect Recurrent Issue ActionAcid ACTION: Acidify (pH < 6) ActionRescue->ActionAcid Stabilize Monomer

Figure 2: Decision matrix for diagnosing and treating mercaptonicotinonitrile dimerization.[1]

References

  • Thione-Thiol Tautomerism: Stoyanov, S. "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines."[1][9] Canadian Journal of Chemistry, 1990.[9]

  • Oxidation Mechanism: "Redox Reactions of Thiols and Disulfides."[1] Chemistry LibreTexts.

  • Reducing Agent Selection: "TCEP hydrochloride Technical Guide." Thermo Fisher Scientific.[1]

  • Chemical Properties: "2-Mercaptopyridine Compound Summary." PubChem.

Sources

Technical Support Center: Gewald Reaction with Nicotinonitrile-Related Precursors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide addresses the troubleshooting of the Gewald Reaction specifically when applied to the synthesis of thienopyridine scaffolds (e.g., using 4-piperidone derivatives) or when utilizing pyridine-based ketones (e.g., 3-acetylpyridine) which are often intermediates in the synthesis of nicotinonitrile analogs.

Topic: Troubleshooting Guide for the Synthesis of 2-Aminothiophenes and Thienopyridines via Gewald Condensation. Application: Synthesis of thieno[2,3-c]pyridines, thieno[2,3-b]pyridines, and pyridine-substituted thiophenes. User Level: Advanced / Drug Discovery.

Scope & Diagnostic: Are you in the right place?

This guide specifically covers the 3-component Gewald reaction (Ketone + Activated Nitrile + Elemental Sulfur


 2-Aminothiophene).
  • Target A: You are reacting a 4-piperidone (or N-protected derivative) with malononitrile and sulfur.

    • Product: 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile.

  • Target B: You are reacting 3-acetylpyridine (or similar heteroaryl ketone) with malononitrile and sulfur.

    • Product: 2-amino-4-(3-pyridyl)thiophene-3-carbonitrile.

Note: If you are reacting a 2-mercaptonicotinonitrile with an


-haloketone, you are performing a Thorpe-Ziegler cyclization , not a Gewald reaction. Please verify your mechanism.

Module 1: Reaction Stalling & Kinetics (The "No Reaction" Issue)

Q: My reaction mixture turns dark but TLC shows only starting material or the Knoevenagel intermediate. Why isn't the sulfur incorporating?

A: This is the most common failure mode in Gewald reactions involving electron-deficient heterocycles (like pyridines). The reaction proceeds in two distinct steps: the Knoevenagel condensation (fast) and the sulfurization/cyclization (rate-limiting).

Root Cause Analysis:

  • Reversibility of Knoevenagel: Pyridine-based ketones often form unstable Knoevenagel adducts that hydrolyze back to starting materials if the sulfurization step is too slow.

  • Sulfur Activation: Elemental sulfur (

    
    ) exists as a crown ether-like ring. It must be opened by the base-activated nucleophile. If your solvent is too non-polar or the base is sequestered by the pyridine nitrogen, 
    
    
    
    remains inert.

Troubleshooting Protocol:

VariableRecommendationCausality
Solvent System Switch from pure EtOH to EtOH:DMF (3:1) .DMF increases the solubility of elemental sulfur and stabilizes the polar transition state of the ring closure.
Base Choice Use Morpholine (1.0 equiv) instead of TEA.Morpholine acts as both a base and a nucleophilic catalyst.[1] It transiently forms an enamine with the ketone, accelerating the initial condensation.
Stepwise Modification Do not add Sulfur immediately.1. Stir Ketone + Nitrile + Base for 1-2h (verify adduct formation). 2. Add Sulfur.[2][3][4][5][6][7][8][9] 3. Heat to 60°C.
Activator Add L-Proline (10 mol%) or Ionic Liquid ([BMIM]BF4) .Proline assists in enamine formation for sluggish ketones like 3-acetylpyridine.

Module 2: Impurity Profiling (The "Tar" Issue)

Q: I am getting a black tar that streaks on the column. The NMR shows broad aromatic signals.

A: This "Gewald Tar" is typically polymerized nitrile or oxidized sulfur species. When using nicotinonitrile precursors (which are electron-deficient), you are prone to Michael addition side reactions .

Specific Issues with Pyridine Precursors:

  • Self-Condensation: The pyridine ring renders the

    
    -protons of the ketone highly acidic, leading to aldol-type polymerization.
    
  • N-Oxidation: If the reaction runs too long in air, the pyridine nitrogen can oxidize or react with sulfur species.

Purification Strategy:

  • Quench: Pour the reaction mixture into ice-water containing 1% acetic acid . This protonates the pyridine nitrogen and helps precipitate the thiophene product while keeping basic impurities in solution.

  • Filtration: The product is usually a solid. Filter and wash with cold ethanol followed by diethyl ether .

  • Recrystallization: Avoid column chromatography if possible. Recrystallize from DMF/Water or Acetonitrile .

Module 3: Regioselectivity & Isomers

Q: When reacting 3-acetylpyridine, am I forming the 4-pyridyl or 5-pyridyl thiophene?

A: The Gewald reaction is highly regioselective for the 4-aryl/heteroaryl isomer (Structure A in the diagram below).

  • Mechanism: The condensation occurs at the methyl group of the acetylpyridine (kinetic enolization).

  • Verification: Check the

    
    H NMR.[10][11]
    
    • 4-substituted isomer: You will see a singlet for the thiophene C5-H (typically

      
       6.5–7.5 ppm).
      
    • 5-substituted isomer: (Rare) Would require condensation at the internal position, which is sterically disfavored.

Visualized Mechanism & Troubleshooting Logic

The following diagram illustrates the critical decision points in the Gewald mechanism when applied to a heterocyclic ketone (e.g., N-benzyl-4-piperidone).

GewaldMechanism Start Reagents: Ketone (Piperidone) + Malononitrile + Base (Morpholine) Step1 Step 1: Knoevenagel Condensation Formation of Ylidene Intermediate Start->Step1 Base Catalysis Check1 Checkpoint 1: Is Solid/Precipitate Forming? Step1->Check1 Path_Failure Issue: Reversibility (Hydrolysis back to Ketone) Check1->Path_Failure No (Soln Clear) Step2 Step 2: Addition of Sulfur (S8) Formation of Mercapto-Nitrile Check1->Step2 Yes (Turbid/Solid) Path_Failure->Step1 Add Dehydrating Agent (Mol Sieves / TiCl4) Check2 Checkpoint 2: Did Sulfur Dissolve? Step2->Check2 Path_S_Fail Issue: Phase Separation Sulfur remains solid Check2->Path_S_Fail No Step3 Step 3: Intramolecular Cyclization (Thorpe-Ziegler type closure) Check2->Step3 Yes (Darkens) Path_S_Fail->Step2 Add DMF or Microwave Irradiation Product Product: 2-Aminothiophene Derivative Step3->Product Tautomerization

Caption: Step-wise logic flow for the Gewald reaction. Failure at Checkpoint 1 indicates Knoevenagel stalling; failure at Checkpoint 2 indicates poor sulfur activation.

Experimental Protocol: Synthesis of Thieno[2,3-c]pyridine Derivative

Context: Standard protocol optimized for N-substituted-4-piperidones.

  • Reagents:

    • N-Benzyl-4-piperidone (10 mmol)

    • Malononitrile (11 mmol, 1.1 equiv)

    • Elemental Sulfur (11 mmol, 1.1 equiv)

    • Morpholine (15 mmol, 1.5 equiv)

    • Ethanol (30 mL) or EtOH/DMF (9:1)

  • Procedure:

    • Step A (Condensation): Dissolve piperidone and malononitrile in Ethanol. Add Morpholine dropwise. Stir at RT for 30 mins. Observation: The solution should turn yellow/orange and may become turbid.

    • Step B (Sulfurization): Add Elemental Sulfur in one portion.

    • Step C (Heating): Heat the mixture to 50–60°C (internal temp). Critical: Do not reflux vigorously; gentle heating is preferred to avoid tar formation.

    • Step D (Monitoring): Stir for 4–12 hours. Sulfur should disappear.

    • Step E (Workup): Cool to 0°C. The product usually precipitates as a yellow/brown solid. Filter and wash with cold EtOH.

  • Yield Expectation: 60–85%.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Sabat, N., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate. Deutsche Nationalbibliothek.

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.

  • Wang, K., et al. (2004). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. (Validation of thienopyridine synthesis via Gewald).

  • Huang, Y., & Dömling, A. (2011). The Gewald Multicomponent Reaction. Molecular Diversity. (Review of mechanism and variations).

Sources

Technical Support Hub: Optimizing Catalyst Selection for 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

6-(Dimethoxymethyl)-2-mercaptonicotinonitrile (CAS 175277-23-3) is a bifunctional scaffold critical for synthesizing fused thienopyridines and pyrazolopyridines. Its chemical behavior is defined by two competing reactive centers:

  • The Nucleophilic Thiol (-SH): Highly reactive toward electrophiles (α-haloketones, alkyl halides) for S-alkylation.

  • The Acetal Moiety (-CH(OMe)₂): A masked aldehyde stable under basic conditions but highly labile to acid hydrolysis.

Core Challenge: The primary failure mode in working with this substrate is the inadvertent hydrolysis of the acetal group during S-alkylation or cyclization. Optimization requires a strict "pH-Switch" strategy: employing basic catalysts for functionalization while rigorously excluding acidic species until deprotection is explicitly desired.

Decision Matrix: Catalyst & Base Selection

Select your reaction pathway to identify the optimal catalyst system.

Reaction GoalPrimary Catalyst/BaseSolvent SystemMechanismCritical Constraint
S-Alkylation (Standard) K₂CO₃ (Anhydrous) DMF or AcetoneSN2 DisplacementMoisture Control: Water can act as a proton source; use anhydrous solvents.
Thorpe-Ziegler Cyclization NaOEt or NaOMe Ethanol/MethanolNucleophilic attack on CNBase Strength: Carbonates are often too weak to drive the cyclization step efficiently.
One-Pot S-Alkylation/Cyclization Piperidine or Et₃N Ethanol (Reflux)Cascade ReactionStoichiometry: Excess base is required to neutralize HCl generated in situ.
Acetal Deprotection Dilute HCl or TFA THF/WaterAcid HydrolysisTiming: Only perform after the pyridine ring modifications are complete to avoid side reactions.

Troubleshooting & FAQs

Field-proven solutions to common experimental deviations.

Q1: My S-alkylation yields are inconsistent (<50%), and I see multiple spots on TLC. What is happening?

Diagnosis: You are likely experiencing competitive N-alkylation or disulfide formation .

  • The Science: The pyridine nitrogen can compete with the thiol sulfur for the electrophile, especially if the base is too strong or the solvent is too polar (promoting hard-hard interactions). Additionally, thiols oxidize to disulfides in the presence of oxygen and base.

  • Corrective Protocol:

    • Switch Base: Use K₂CO₃ instead of stronger alkoxides or hydrides. The sulfur anion is softer and prefers the soft electrophile (alkyl halide).

    • Inert Atmosphere: Run the reaction under Nitrogen or Argon to prevent oxidative dimerization to the disulfide.

    • Solvent: Switch from Ethanol to DMF (N,N-Dimethylformamide) . DMF solvates the cation (K⁺), leaving the thiolate anion "naked" and more reactive, significantly increasing the rate of S-alkylation over N-alkylation.

Q2: The acetal group is hydrolyzing to the aldehyde prematurely. How do I stop this?

Diagnosis: "Adventitious Acidity."

  • The Science: Acetals are stable to base but sensitive to trace acids. Even the HCl generated as a byproduct during alkylation (e.g., from chloroacetone) can locally lower the pH enough to trigger hydrolysis if not immediately neutralized.

  • Corrective Protocol:

    • Buffer Capacity: Ensure you have at least 1.1 to 1.5 equivalents of base relative to the alkylating agent to instantly neutralize the leaving acid.

    • Workup: Avoid acidic washes (e.g., 1N HCl) during isolation. Wash the organic layer with saturated NaHCO₃ or brine instead.

    • Silica Gel: Standard silica gel is slightly acidic. Pre-treat your column with 1% Triethylamine (Et₃N) in hexanes to neutralize active sites before purification.

Q3: The Thorpe-Ziegler cyclization (to form thienopyridine) is stalling at the intermediate.

Diagnosis: Insufficient base strength or steric hindrance.

  • The Science: The cyclization involves the deprotonation of the methylene group (formed after S-alkylation) followed by nucleophilic attack on the nitrile (CN). This requires a base capable of generating the carbanion.

  • Corrective Protocol:

    • Upgrade Base: If using K₂CO₃, switch to Sodium Ethoxide (NaOEt) in refluxing ethanol. The ethoxide ion is a stronger base and drives the equilibrium forward.

    • Temperature: Ensure the reaction is at a vigorous reflux (78°C for EtOH).

    • Catalytic Additive: Adding a catalytic amount of Potassium Iodide (KI) can accelerate the initial alkylation step if that is the bottleneck, but for the cyclization itself, base strength is the limiting factor.

Experimental Workflows (Standardized)

Workflow A: Selective S-Alkylation (Preserving Acetal)

Target: Formation of 2-(alkylthio)-6-(dimethoxymethyl)nicotinonitrile

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and N₂ inlet.

  • Dissolution: Dissolve This compound (1.0 eq) in anhydrous DMF (10 mL/g) .

  • Activation: Add Anhydrous K₂CO₃ (1.5 eq) . Stir at room temperature for 15 minutes. The solution often turns yellow/orange as the thiolate forms.

  • Alkylation: Add the Alkyl Halide (1.1 eq) (e.g., Ethyl bromoacetate) dropwise.

  • Reaction: Stir at 60°C for 2-4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).

  • Workup: Pour mixture into ice-water (50 mL). The solid product usually precipitates. Filter, wash with water, and dry.

    • Note: If oil forms, extract with EtOAc, wash with NaHCO₃ , dry over MgSO₄, and concentrate.

Workflow B: One-Pot Synthesis of Thienopyridines

Target: Fused 3-amino-thieno[2,3-b]pyridine derivatives

  • Reagents: Combine Thiol Substrate (1.0 eq) , Active Methylene Halide (1.0 eq) (e.g., chloroacetonitrile or ethyl chloroacetate), and NaOEt (2.0 eq) in absolute Ethanol.

  • Reflux: Heat to reflux (78°C) for 4-6 hours.

  • Observation: A color change to deep fluorescent yellow or green often indicates the formation of the amino-thienopyridine system.

  • Isolation: Cool to room temperature. Pour into crushed ice. Neutralize carefully with dilute acetic acid only to pH 7 (do not over-acidify). Collect the solid by filtration.

Pathway Logic & Mechanism (Visualized)

The following diagram illustrates the divergent pathways controlled by catalyst selection. Note the critical "pH Checkpoint" preventing acetal loss.

ReactionPathways Start 6-(Dimethoxymethyl)- 2-mercaptonicotinonitrile S_Alk_Int S-Alkylated Intermediate (Acetal Intact) Start->S_Alk_Int S-Alkylation Cat: K2CO3/DMF (Mild Base) Aldehyde 6-Formyl Derivative (Deprotected) Start->Aldehyde Premature Hydrolysis (Adventitious Acid) Disulfide Disulfide Side-Product (Oxidative Dimer) Start->Disulfide Oxidation (O2, Base) Thienopyridine Thieno[2,3-b]pyridine (Cyclized Product) S_Alk_Int->Thienopyridine Thorpe-Ziegler Cyclization Cat: NaOEt/EtOH (Strong Base, Heat) S_Alk_Int->Aldehyde Acid Hydrolysis Cat: HCl/THF (pH < 4)

Figure 1: Divergent reaction pathways for this compound. Blue path represents standard functionalization; Green path represents cyclization; Red path represents deprotection.

References

  • Synthesis of Thienopyridines via 2-Mercaptonicotinonitriles

    • Detailed protocols on Thorpe-Ziegler cyclization using sodium ethoxide and potassium carbon
    • Source: El-Naggar, A. M., et al. "Synthesis and Biological Evaluation of Some New Thieno[2,3-b]pyridine Derivatives." Molecules, 2019.

  • Reactivity of 2-Mercaptonicotinonitriles

    • Comprehensive review of alkylation vs.
    • Source: Litvinov, V. P. "Chemical properties of 2-mercaptonicotinonitriles." Russian Chemical Reviews, 2004.

  • Acetal Protecting Group Stability

    • Standard guide on acetal stability under basic (alkyl
    • Source: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Green Synthesis of Cyanopyridines

    • Use of nanocatalysts (Fe3O4)
    • Source: Organic Chemistry Research. "Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst." Org. Chem. Res., 2016.

"6-(Dimethoxymethyl)-2-mercaptonicotinonitrile" reaction monitoring by TLC and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Monitoring & Analysis Subject: 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile Document ID: TS-2024-DMN-01 Role: Senior Application Scientist[1]

Executive Summary

You are likely working with This compound as a key intermediate for fused bicyclic systems (e.g., thienopyridines) or kinase inhibitors.[1] This molecule presents a "perfect storm" of analytical challenges:

  • The Acetal (Dimethoxymethyl): Highly acid-sensitive.[1] It hydrolyzes to the aldehyde (formyl group) in standard acidic HPLC mobile phases.[1]

  • The Thiol (2-Mercapto): Exists in a tautomeric equilibrium (thiol vs. thione) causing peak tailing, and is prone to oxidative dimerization (disulfide formation).[1]

  • The Nitrile: Polar, requiring careful solvent strength adjustment.[1]

This guide moves beyond generic protocols to address the specific chemical instabilities of this scaffold.

Module 1: TLC Troubleshooting (Quick & Dirty Monitoring)

Q: My compound streaks badly on silica, making Rf determination impossible. How do I fix this?

A: The streaking is caused by the acidic nature of the silica gel interacting with the basic pyridine nitrogen and the tautomeric thione form.[1]

  • The Fix: You must "deactivate" the silica.[1]

    • Do NOT use Acetic Acid: This will hydrolyze your acetal to the aldehyde on the plate.[1]

    • Protocol: Pre-elute the TLC plate with mobile phase containing 1% Triethylamine (TEA) and let it dry before spotting.[1] Alternatively, add 0.5% TEA directly to your running solvent.[1]

  • Target Rf: Aim for 0.3 – 0.4. If the compound moves too fast with TEA, reduce the polarity (e.g., switch from EtOAc/Hexane to DCM/MeOH).[1]

Q: I see a new spot appearing at the baseline or solvent front after a few minutes. Is my reaction decomposing?

A: Likely, yes—but it might be an artifact of the plate.[1]

  • Scenario A (Baseline Spot): This is often the Disulfide Dimer formed by air oxidation on the silica surface.[1] Test: Spot the sample, wait 10 mins, then spot fresh sample next to it and run immediately.[1] If the "old" spot has a larger impurity ratio, it's on-plate oxidation.

  • Scenario B (New Polar Spot): This is the Aldehyde (hydrolysis product).[1] Silica is slightly acidic (pH ~5-6).[1] If your acetal is labile, it hydrolyzes during the run.[1] Test: Run a 2D TLC.[2] Run once, dry, rotate 90°, run again. If off-diagonal spots appear, the degradation is happening on the silica.

Q: Which stain should I use?

StainResultMechanismUtility
UV (254 nm) Dark SpotQuenching by Pyridine/NitrilePrimary. Non-destructive.[1]
Ellman’s Reagent Yellow SpotReacts with free -SHSpecific. Confirms the thiol is not alkylated/oxidized.
DNP (2,4-Dinitrophenylhydrazine) Orange/RedReacts with AldehydeImpurity Check. Visualizes the hydrolysis byproduct (acetal is DNP negative).[1]
Iodine BrownAdsorptionAvoid. Oxidizes thiol to disulfide immediately.

Module 2: HPLC Method Development (Quantitative Analysis)

Q: I see a "split peak" or broad "hump" instead of a sharp peak. Is my column dead?

A: Your column is likely fine. You are seeing Thiol-Thione Tautomerism . In slow exchange regimes, the -SH and =S forms separate or bridge, causing terrible peak shape.[1]

  • The Fix: You must lock the tautomer or speed up the exchange.

    • Temperature: Increase column oven to 40°C or 45°C (speeds up exchange).

    • pH Control: This is critical (see below).

Q: Can I use my standard 0.1% TFA / Water / Acetonitrile gradient?

A: ABSOLUTELY NOT.

  • Reason: TFA (pH ~2) will hydrolyze the 6-dimethoxymethyl acetal into the 6-formyl aldehyde inside the column.[1] You will see the product peak disappear and the aldehyde peak grow during the run.

  • The Solution: You must work at pH > 5.0 .[1]

  • Recommended Buffer: 10 mM Ammonium Acetate (pH 5.5 - 6.5).[1] This is the "Goldilocks Zone"—stable for the acetal, but not so basic that it dissolves standard silica columns.

Q: I see a "Ghost Peak" at roughly 2x the retention time. What is it?

A: That is the Disulfide Dimer .

  • Cause: Samples sitting in the autosampler oxidize over time.

  • Protocol: Add 1 mM DTT (Dithiothreitol) or TCEP to your sample vial solvent.[1] This keeps the compound in the monomeric thiol form during analysis.[1]

Module 3: Visualized Workflows

Workflow 1: HPLC Mobile Phase Selection Logic

HPLC_Method_Dev Start Start: HPLC Method Dev for This compound Check_pH Check Mobile Phase pH Start->Check_pH Acidic Acidic (TFA/Formic, pH < 3) Check_pH->Acidic Avoid Neutral Buffered (NH4OAc, pH 5.5-6.5) Check_pH->Neutral Recommended Basic Basic (Ammonia, pH > 9) Check_pH->Basic Caution Result_Acid FAIL: Acetal Hydrolysis (Aldehyde Formation) Acidic->Result_Acid Check_Peak Check Peak Shape Neutral->Check_Peak Result_Basic RISK: Silica Dissolution (Requires Polymer/Hybrid Column) Basic->Result_Basic Split_Peak Split/Broad Peak? Check_Peak->Split_Peak Fix_Tautomer Action: Increase Temp to 45°C OR Switch to Polar Embedded Column Split_Peak->Fix_Tautomer Yes Check_Ghost Check for Ghost Peaks (Dimer) Split_Peak->Check_Ghost No Fix_Tautomer->Check_Ghost Fix_Oxidation Action: Add 1mM DTT/TCEP to Sample Vial Check_Ghost->Fix_Oxidation Dimer Present

Caption: Decision matrix for selecting HPLC conditions to prevent acetal hydrolysis and thiol oxidation.

Module 4: Validated Experimental Protocols

Protocol A: Sample Preparation for HPLC (Anti-Oxidation)

Purpose: To prevent disulfide formation in the autosampler.[1]

  • Stock Solution: Prepare a 100 mM stock of DTT (Dithiothreitol) in Methanol. Store at -20°C.

  • Diluent Preparation: Mix Water/Acetonitrile (50:50) and add the DTT stock to a final concentration of 1 mM .[1]

  • Sample Prep: Dissolve 1 mg of this compound in 1 mL of the DTT-containing diluent .

  • Injection: Inject immediately. The DTT peak will elute near the solvent front (do not confuse with impurity).[1]

Protocol B: Recommended HPLC Method

Purpose: Balance acetal stability with peak shape.

ParameterSettingRationale
Column C18 Polar Embedded (e.g., Waters XBridge or Phenomenex Synergi Fusion)"Shields" silanols to reduce basic interaction; stable at pH 6.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 5.[1]8)Buffers pH to prevent acetal hydrolysis.[1]
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 95% B over 15 minGeneral screening gradient.
Flow Rate 1.0 mL/minStandard.[1]
Temperature 45°C Critical: Speeds up thiol-thione tautomerism to sharpen peaks.
Detection UV 254 nm (Ref 360 nm)Pyridine absorption max.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Defines stability profiles of dimethyl acetals: pH < 4 leads to hydrolysis).

  • Dolan, J. W. (2010).[1] Control pH During Method Development for Better Chromatography. Agilent Technologies / LCGC.[1] (Establishes pH control for ionizable compounds and column stability).

  • Boulieu, R., et al. (1999).[1] HPLC Analysis of Thiopurines. Journal of Chromatography B. (Establishes the necessity of DTT/antioxidants when analyzing mercapto-heterocycles to prevent dimerization).

  • University of Rochester. Troubleshooting Thin Layer Chromatography. (Protocols for 2D TLC and checking stability on silica).

Sources

Challenges in the scale-up of "6-(Dimethoxymethyl)-2-mercaptonicotinonitrile" production

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the scale-up and production of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile (CAS: 175277-23-3). This document is designed for process chemists and engineers, focusing on the specific challenges of acetal stability, sulfur chemistry, and heterocyclic ring formation.

Status: Operational Ticket Focus: Scale-Up Optimization & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Technical Summary

The synthesis of This compound typically proceeds via a two-step condensation sequence involving 1,1-dimethoxyacetone (pyruvaldehyde dimethyl acetal), DMF-DMA , and 2-cyanothioacetamide .[1]

While the chemistry is robust on a gram scale, kilogram-scale production introduces critical failure modes:

  • Acetal Hydrolysis: The C6-dimethoxymethyl group is acid-labile.[1] Standard workups for 2-mercaptonicotinonitriles (which often involve strong acid precipitation) will destroy the product, yielding the aldehyde impurity.[1]

  • Rheology & Agitation: The product precipitates as a voluminous, thixotropic slurry, risking impeller stalling or poor mass transfer during the exotherm.

  • Oxidative Dimerization: The C2-mercapto group is prone to forming disulfide dimers (2,2'-dithiobis-nicotinonitrile) if exposed to air under basic conditions.[1]

Process Workflow & Mechanism

The following diagram outlines the critical pathway and decision nodes for the synthesis.

G cluster_0 Mechanism Check Start Raw Materials: 1,1-Dimethoxyacetone DMF-DMA Step1 Step 1: Enaminone Formation (Condensation) Start->Step1 80-90°C, Removal of MeOH Inter Intermediate: 4-(Dimethylamino)-1,1-dimethoxy-3-buten-2-one Step1->Inter Distillation (Optional) Step2 Step 2: Cyclization (+ Cyanothioacetamide, NaOMe) Inter->Step2 MeOH, 25-40°C Reaction Reaction Mixture: Thiolate Salt (Soluble) Step2->Reaction Exothermic Cyclization Quench Critical Control Point: pH Adjustment (AcOH) Reaction->Quench Controlled Acidification Product Target Product: This compound Quench->Product pH 5.0-5.5, T < 10°C Waste Waste: Aldehyde Impurity (Hydrolysis) Quench->Waste pH < 4.0 or T > 20°C

Figure 1: Process flow diagram illustrating the synthesis pathway and the critical acidity control point required to preserve the acetal functionality.

Detailed Experimental Protocol (Scale-Up Adapted)

Phase A: Enaminone Synthesis

Reagents: 1,1-Dimethoxyacetone (1.0 equiv), DMF-DMA (1.1 equiv).[1] Solvent: Neat or Toluene (azeotropic removal of methanol).[1]

  • Charge: Load 1,1-dimethoxyacetone into the reactor.

  • Addition: Add DMF-DMA slowly. Note: The reaction is endothermic initially but becomes exothermic.

  • Reaction: Heat to 80–90°C. Distill off the methanol byproduct continuously.

    • Why? Driving the equilibrium is essential.[1] Residual methanol retards the reaction.[1]

  • Endpoint: Monitor by GC/HPLC. Disappearance of starting ketone indicates completion.[1]

  • Workup: Concentrate under reduced pressure to remove excess DMF-DMA. The residue (Enaminone) is used directly.[1]

Phase B: Cyclization to Pyridine Core

Reagents: Enaminone (from Phase A), 2-Cyanothioacetamide (1.0 equiv), Sodium Methoxide (25% in MeOH, 1.1 equiv).[1] Solvent: Methanol (5 vol).[1]

  • Preparation: Dissolve 2-cyanothioacetamide in Methanol.

  • Base Addition: Add NaOMe solution at 0–5°C. Stir for 15 min.

  • Coupling: Add the Enaminone slowly to the cyanothioacetamide/base mixture.

    • Critical: Maintain T < 25°C. The Michael addition is rapid and exothermic.[1][2]

  • Cyclization: Warm to reflux (65°C) for 2–4 hours. The solution will turn dark yellow/orange.[1]

    • Observation: The product exists as a sodium thiolate salt, which is soluble in methanol.

  • Quench & Isolation (The Danger Zone):

    • Cool to 0–5°C .[1]

    • Dilute with water (2 vol).

    • Acidification: Slowly add Acetic Acid (NOT HCl or H2SO4) dropwise.[1]

    • Target pH: Stop exactly at pH 5.0–5.5 .

    • Why? The pKa of the mercaptan is ~4.[1]5. Going to pH 5 precipitates the product.[1] Going below pH 4 risks hydrolyzing the acetal to the aldehyde.[1]

  • Filtration: Filter the yellow precipitate immediately.[1] Wash with cold water/methanol (9:1).[1]

  • Drying: Vacuum oven at 40°C. Do not exceed 50°C to prevent acetal degradation.

Troubleshooting Guide & FAQs

Category 1: Impurity Profile

Q: HPLC shows a large peak at RRT 0.85 with a mass of -14 amu (or -32 + 16).[1] What is it? A: This is likely the aldehyde derivative (6-formyl-2-mercaptonicotinonitrile).[1]

  • Cause: Hydrolysis of the dimethoxymethyl acetal.[1] This usually occurs during the quench step if the pH dropped below 4.0 or if the temperature rose above 20°C during acidification.[1]

  • Fix: Use a calibrated pH meter during quench. Switch from mineral acids (HCl) to buffered acetic acid.[1] Ensure the quench is performed on ice.

Q: I see a dimer impurity (Mass = 2x Product - 2). How do I remove it? A: This is the disulfide dimer .[1]

  • Cause: Oxidation of the thiolate anion by atmospheric oxygen during the basic heating phase or filtration.[1]

  • Fix: Sparge all solvents with Nitrogen/Argon.[1] Add a reducing agent like DTT or Sodium Metabisulfite (0.5 mol%) to the quench water.[1]

Category 2: Process Engineering

Q: The reaction mixture turned into a solid block during the reflux step. A: The sodium salt of the product can gel in pure methanol at high concentrations.[1]

  • Fix: Increase solvent volume to 8–10 volumes. Alternatively, use a co-solvent system (MeOH:IPA 4:1) to improve solubility of the intermediate salt.[1] Ensure your reactor has a high-torque anchor impeller.[1]

Q: The final product smells strongly of sulfur even after drying. A: Trapped sulfur species or residual cyanothioacetamide.[1]

  • Fix: The final wash should be with cold water followed by a displacement wash with cold Isopropanol (IPA).[1] The IPA wash helps remove organic impurities and residual sulfur odorants better than water alone.[1]

Quantitative Data Support

Table 1: Acid Sensitivity of the Acetal Group

Stability study of this compound in aqueous slurry at 25°C.

pH Condition% Intact Acetal (1 hr)% Intact Acetal (4 hr)Recommendation
pH 7.0 99.8%99.5%Safe for storage
pH 5.0 99.2%98.5%Target for Isolation
pH 3.0 85.0%60.0%Critical Failure
pH 1.0 < 10%0%Avoid completely
Table 2: Solvent Selection for Cyclization

Reaction efficiency based on 10g scale experiments.

SolventYield (%)Purity (HPLC)Notes
Methanol 88%98.2%Standard.[1] Salt is soluble hot.[1]
Ethanol 82%97.5%Slower reaction rate.[1]
Isopropanol 65%94.0%Poor solubility of reagents.[1]
DMF 70%90.0%Difficult workup; product stays soluble.[1]

References

  • Litvinov, V. P., et al. "Cyanothioacetamide in the synthesis of heterocyclic compounds."[1] Russian Chemical Reviews, vol. 68, no. 9, 1999, pp. 813-836.[1] [1]

  • Elneairy, M. A. A. "Synthesis of some new pyridine-2(1H)-thione derivatives." Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 166, no. 1, 2000, pp. 233-242.[1]

  • PubChem Compound Summary. "2-Mercapto-4,6-dimethylnicotinonitrile (Analogous Chemistry)." National Center for Biotechnology Information, 2025.[1] [1]

  • Greene, T. W., & Wuts, P. G. M. "Protection for the Carbonyl Group: Acetals and Ketals." Greene's Protective Groups in Organic Synthesis, 4th Edition, Wiley, 2006. (Standard reference for acetal stability).

Sources

Technical Support Center: Nicotinonitrile Synthesis Thermal Management

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NCN-THERM-001 Assigned Specialist: Senior Application Scientist, Process Safety Division Subject: Managing Exothermic Profiles in 3-Cyanopyridine (Nicotinonitrile) Production

Introduction: The Thermal Challenge

Welcome to the technical support hub for nicotinonitrile synthesis. Whether you are scaling up via vapor-phase ammoxidation or conducting dehydration at the bench, the primary failure mode in this synthesis is thermal mismanagement.

The conversion of 3-methylpyridine (3-picoline) to nicotinonitrile is highly exothermic (


). In continuous flow systems, this manifests as catalyst "hot spots" that degrade yield into combustion products (

,

). In batch dehydration using thionyl chloride (

) or phosphoryl chloride (

), the risk shifts to violent off-gassing and hydrolysis exotherms.

This guide provides self-validating protocols to manage these energies effectively.

Module 1: Vapor-Phase Ammoxidation (Continuous Flow)

Target Audience: Process Engineers & Scale-Up Chemists Core Issue: Catalyst Bed Overheating & Runaway Reactions

The Mechanism of Failure

In fixed-bed reactors using Vanadia-Titania (V-Ti-O) catalysts, the reaction rate is temperature-dependent. If heat removal is slower than heat generation, a localized temperature spike (hot spot) occurs.

  • The Trap: Higher temperatures increase conversion rates but drastically reduce selectivity.

  • The Result: The reaction shifts from partial oxidation (nicotinonitrile) to total combustion, which is significantly more exothermic, creating a self-feeding thermal runaway loop.

Critical Control Protocol: Feed Ratio & Space Velocity

Objective: Maintain the "Kinetic Sweet Spot" (


) while preventing oxygen starvation.

Step-by-Step Optimization:

  • Catalyst Loading: Use a diluted bed strategy. Pack the first 25% of the reactor length with a 50:50 mix of catalyst and inert ceramic balls (SiC). This spreads the initial exotherm where reactant concentration is highest.

  • Feed Composition:

    • Standard Ratio: 1.0 (3-Picoline) : 2.5 (

      
      ) : 20.0 (Air).
      
    • Why: Excess ammonia suppresses dealkylation. Excess air acts as a thermal ballast (heat sink).

  • Space Velocity (GHSV): Maintain

    
    .
    
    • Troubleshooting: If hot spot

      
      , increase  GHSV (flow rate). This reduces residence time, effectively "blowing" the heat out of the bed before it accumulates.
      
Visualization: Ammoxidation Thermal Control Loop

The following diagram illustrates the logic flow for automated or manual control systems to prevent runaway.

AmmoxidationControl Sensors Multi-Point Thermocouples (Reactor Bed) Controller PID Controller (Logic Unit) Sensors->Controller T_data Decision Temp > 400°C? Controller->Decision Action_Normal Maintain GHSV Monitor Selectivity Decision->Action_Normal No (<390°C) Action_Warn Increase Air Flow (Dilution Effect) Decision->Action_Warn Yes (390-410°C) Action_Crit Emergency Quench (Cut O2, Purge N2) Decision->Action_Crit Critical (>420°C) Action_Warn->Sensors Feedback Loop

Caption: Logic flow for thermal regulation in fixed-bed ammoxidation. Note the critical threshold at 420°C where combustion dominates.

Troubleshooting Table: Ammoxidation
SymptomProbable CauseCorrective Action
High Conversion, Low Yield Reactor temperature too high (

); Combustion occurring.
Reduce salt-bath temperature; Increase gas flow rate (GHSV) to reduce residence time.
Hot Spot Migration Catalyst deactivation at the inlet.Normal over time. If rapid, check for feed impurities (Fe/Cl) poisoning the V-Ti sites.
Pressure Drop Spike Soot formation (coking) or catalyst disintegration.Stop immediately. Coking indicates

starvation. Regenerate catalyst with lean air at

.

Module 2: Chemical Dehydration (Batch/Lab Scale)

Target Audience: Medicinal Chemists & R&D Scientists Core Issue: Violent Off-gassing & Hydrolysis Exotherms

The Hazard: Thionyl Chloride ( ) Management

When converting nicotinamide to nicotinonitrile using


 (or 

), the reaction produces

and

gases. The reaction is endothermic initially but becomes violently exothermic upon quenching excess reagent.
Protocol: The "Cryogenic Dosing" Method

Objective: Control the release of


 and prevent "volcano" eruptions during quenching.
  • Setup: Use a 3-neck flask with an internal thermometer, pressure-equalizing addition funnel, and a caustic scrubber (NaOH trap) for off-gassing.

  • Addition Phase:

    • Cool nicotinamide in DMF (catalytic) to

      
      .
      
    • Add

      
       dropwise. Ensure internal temp never exceeds 
      
      
      
      during addition.
    • Reasoning: Low temp prevents premature accumulation of intermediates that might decompose simultaneously.

  • The Quench (Critical Step):

    • Do NOT add water to the reaction mixture.

    • Reverse Quench: Pour the reaction mixture slowly into a stirred slurry of ice/water.

    • Thermodynamics: The hydrolysis of

      
       releases massive heat (
      
      
      
      ). Adding the mixture to the heat sink (ice) ensures the bulk temperature remains low.
Visualization: Quenching Safety Decision Tree

This diagram guides the operator through the high-risk quenching phase.

QuenchSafety Start Reaction Complete Check Excess SOCl2 present? Start->Check Distill Vacuum Distill Remove excess SOCl2 Check->Distill Yes (>10%) Direct Direct Quench (HIGH RISK) Check->Direct No (Trace) QuenchMethod Reverse Quench: Pour Mix into Ice Distill->QuenchMethod Direct->QuenchMethod Proceed with Caution Control Maintain T < 20°C QuenchMethod->Control

Caption: Safety logic for quenching dehydration reactions. Removing excess reagent via distillation significantly reduces thermal risk.

FAQ: Dehydration Issues

Q: Why did my reaction turn black and pressurize? A: You likely experienced a "thermal runaway decomposition." If the temperature rises too fast during reagent addition, the DMF (catalyst) can degrade, or the Vilsmeier-Haack intermediate can polymerize. Fix: Strict T <


 during addition; ensure efficient magnetic stirring to prevent hot pockets.

Q: Can I use T3P (Propylphosphonic anhydride) instead? A: Yes. T3P is a safer, milder dehydrating agent than


 or 

. It generates less gaseous byproducts and has a milder exotherm, making it superior for scale-up of sensitive substrates, though it is more expensive.

Emergency Protocols

In the event of a thermal runaway (uncontrolled temp rise


):
  • Ammoxidation (Gas Phase):

    • Cut Oxygen Immediately: Switch feed to 100% Nitrogen or Steam.

    • Do NOT Stop Flow: Stopping flow traps heat in the bed. Maintain high flow of inert gas to convectively cool the catalyst.

  • Dehydration (Liquid Phase):

    • Remove Heat Source: Drop the heating mantle.

    • Emergency Cooling: Apply an acetone/dry-ice bath immediately.

    • Vent: Ensure the system is open to the scrubber; do not seal the vessel.

References

  • Kulkarni, S. J., et al. (1996). "Ammoxidation of 3-picoline over V2O5/TiO2 catalysts." Applied Catalysis A: General.

  • Ullmann's Encyclopedia of Industrial Chemistry. "Nicotinic Acid and Derivatives." (Detailed process data on ammoxidation thermodynamics).

  • Org. Synth. 1950, 30, 69. "Nicotinonitrile Synthesis via dehydration." (Foundational batch protocol).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24386, Thionyl Chloride - Safety Data."

Validation & Comparative

6-(Dimethoxymethyl)-2-mercaptonicotinonitrile: A Strategic Scaffold for Divergent Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "6-(Dimethoxymethyl)-2-mercaptonicotinonitrile" vs. other mercaptopyridines in synthesis

Executive Summary: The "Masked" Advantage

In the landscape of heterocyclic building blocks, This compound (CAS 175277-23-3) occupies a unique niche compared to its ubiquitous analogs like 4,6-dimethyl-2-mercaptonicotinonitrile .[1] While standard alkyl-substituted mercaptopyridines serve as static precursors for fused ring systems (e.g., thienopyridines), the 6-dimethoxymethyl variant functions as a dynamic gateway scaffold .[1]

The critical differentiator is the C6-acetal moiety .[1] This group acts as a masked aldehyde, stable during harsh cyclization conditions (e.g., Thorpe-Ziegler reactions) but readily unmasked post-cyclization to reveal a reactive formyl group.[1] This capability enables Diversity-Oriented Synthesis (DOS) , allowing researchers to grow molecular complexity after constructing the core heterocycle—a strategy unavailable with methyl- or phenyl-substituted analogs.[1]

Technical Comparison: Acetal vs. Alkyl Substituents

The following table contrasts the functional utility of the 6-dimethoxymethyl scaffold against the standard 6-methyl analog.

Feature6-Methyl-2-mercaptonicotinonitrile This compound Implication for Drug Discovery
C6 Functionality Inert Methyl (-CH₃)Masked Aldehyde (-CH(OMe)₂)Acetal allows late-stage diversification.[1]
Tautomerism Thione/Thiol equilibriumThione/Thiol equilibriumBoth participate in S-alkylation readily.[1]
Cyclization Forms fixed ThienopyridinesForms Thienopyridines with latent reactivityAcetal survives basic cyclization (NaOEt/EtOH).
Post-Fusion Limited to electrophilic aromatic substitutionAldehyde release

Reductive amination, Wittig, etc.[1]
Access to focused libraries from a single core.[1]
Solubility Low in polar solventsImproved (due to acetal oxygens)Better handling in solution-phase synthesis.[1]

Strategic Synthesis Workflows

The utility of this scaffold is best understood through its reaction pathways.[1] The diagram below illustrates the Divergent Synthesis Strategy , contrasting the "Dead End" pathway of methyl analogs with the "Open-Ended" pathway of the acetal analog.

DivergentSynthesis Start Precursor (1,3-Dicarbonyl Equiv.) MethylCore 6-Methyl-2-mercapto- nicotinonitrile Start->MethylCore If R=Methyl AcetalCore 6-(Dimethoxymethyl)- 2-mercaptonicotinonitrile Start->AcetalCore If R=Dimethoxymethyl Reagent Cyanothioacetamide Reagent->MethylCore Reagent->AcetalCore ThienoMethyl Thienopyridine (Fixed Methyl Group) MethylCore->ThienoMethyl Thorpe-Ziegler (Cl-CH2-COR) DeadEnd End of Synthesis (Limited Diversity) ThienoMethyl->DeadEnd ThienoAcetal Thienopyridine (Acetal Protected) AcetalCore->ThienoAcetal Thorpe-Ziegler (Cl-CH2-COR) Aldehyde Thienopyridine (6-Formyl Group) ThienoAcetal->Aldehyde Deprotection (Aq. HCl/THF) Library DIVERSITY LIBRARY (Amines, Alkenes, Heterocycles) Aldehyde->Library Reductive Amination or Wittig Rxn

Figure 1: Comparative synthetic pathways showing the divergent potential of the acetal scaffold.[1]

Experimental Protocols

These protocols are designed to be self-validating. The synthesis of the core scaffold utilizes the condensation of a masked 1,3-dicarbonyl with cyanothioacetamide.[1]

Protocol A: Synthesis of this compound

Rationale: The use of 4,4-dimethoxy-2-butanone allows the introduction of the acetal group.[1] The reaction is driven by the thermodynamic stability of the pyridine ring.[1]

  • Reagents:

    • 4,4-Dimethoxy-2-butanone (1.0 eq)[1]

    • 2-Cyanothioacetamide (1.0 eq)[1]

    • Piperidine (Catalytic, 0.1 eq) or KOH (1.0 eq)[1]

    • Solvent: Ethanol (Abs.)[1][2]

  • Procedure:

    • Dissolve 2-cyanothioacetamide (10 mmol) in ethanol (20 mL).

    • Add 4,4-dimethoxy-2-butanone (10 mmol) followed by the base catalyst.[1]

    • Reflux the mixture for 4–6 hours. Checkpoint: Monitor TLC (SiO₂, 5% MeOH/DCM) for disappearance of thioacetamide.

    • Cool the reaction mixture to room temperature.

    • Acidify carefully with 10% HCl to pH ~4 to protonate the tholate to the thione/thiol form.[1]

    • Isolation: The product precipitates as a yellow solid.[1] Filter, wash with cold water/ethanol, and recrystallize from ethanol.[1]

  • Characterization:

    • ¹H NMR (DMSO-d₆): Look for the acetal proton singlet at

      
       ppm and two methoxy singlets at 
      
      
      
      ppm.[1] The pyridine proton (C5-H) typically appears as a singlet or doublet around
      
      
      ppm.[1]
Protocol B: Thorpe-Ziegler Cyclization to Thienopyridine

Rationale: This step builds the second ring.[1] The acetal group remains intact under these basic conditions.

  • Reagents:

    • This compound (1.0 eq)[1]

    • 
      -Halo ketone/ester (e.g., Ethyl chloroacetate) (1.1 eq)[1]
      
    • Sodium Carbonate (Na₂CO₃) or Sodium Ethoxide (NaOEt) (2.0 eq)[1]

    • Solvent: Ethanol[2]

  • Procedure:

    • Suspend the mercaptonicotinonitrile in ethanol.[1]

    • Add the base and stir for 10 minutes (formation of thiolate anion).

    • Add the

      
      -halo reagent dropwise.[1]
      
    • Reflux for 2–4 hours.[1]

    • Isolation: Pour into ice water. The amino-thienopyridine usually precipitates.[1] Filter and recrystallize.[1][3]

Protocol C: Acetal Deprotection (The Divergent Step)

Rationale: This step releases the aldehyde for library generation.[1]

  • Procedure:

    • Dissolve the acetal-thienopyridine in THF/Water (4:1).[1]

    • Add catalytic p-Toluenesulfonic acid (pTSA) or 1M HCl.[1]

    • Stir at RT or mild heat (40°C) for 2 hours.

    • Validation: ¹H NMR will show the disappearance of the methoxy signals and the appearance of a formyl proton (-CHO) at

      
       ppm.[1]
      

Mechanism of Action: Thione-Thiol Tautomerism[1]

Understanding the tautomerism is critical for alkylation control.[1] In solution, these compounds exist in equilibrium between the thione (A) and thiol (B) forms.

  • Thione Form (A): Predominant in polar solvents and solid state (often exists as a pyridone-like hydrogen-bonded dimer).[1]

  • Thiol Form (B): The reactive species for S-alkylation.[1] Base deprotonates the thiol to form the thiolate anion (C), which is a potent nucleophile.[1]

Tautomerism Thione Thione Form (N-H, C=S) Thiol Thiol Form (N, C-SH) Thione->Thiol Equilibrium Thiolate Thiolate Anion (N, C-S⁻) Thiol->Thiolate + Base Product S-Alkylated Product (Thioether) Thiolate->Product + R-X (Nucleophilic Attack)

Figure 2: Tautomeric equilibrium and activation for S-alkylation.

References

  • Litvinov, V. P., Dotsenko, V. V., & Krivokolysko, S. G. (2005).[1] Thienopyridines: Synthesis, properties, and biological activity. Russian Chemical Bulletin, 54(4), 864–904.[1] Link[1]

  • Gorobets, N. Y., et al. (2009).[1] Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Arkivoc, (xiii), 23-30.[1][3] Link

  • CymitQuimica. (n.d.).[1] this compound Product Page (CAS 175277-23-3).[1][4] Link

  • Mohamed, O. S., et al. (2011).[1] Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(5), 1063–1073.[1] Link[1]

Sources

Comparative analysis of "6-(Dimethoxymethyl)-2-mercaptonicotinonitrile" synthesis methods

[1][2][3]

Executive Summary & Molecule Profile

This compound is a critical heterocyclic building block, primarily used in the synthesis of fused pyridine systems (e.g., thienopyridines) and kinase inhibitors.[1] Its structural complexity lies in the acetal protection at the C6 position, which is acid-labile, and the 2-mercapto/thione functionality, which is prone to oxidation.[1]

  • CAS Number: 175277-23-3[1][2][3][4][]

  • Molecular Formula: C₉H₁₀N₂O₂S[1][6]

  • Molecular Weight: 210.25 g/mol

  • Key Structural Features:

    • C6-Acetal: Requires base-stable conditions; strictly anhydrous workup recommended to prevent hydrolysis to the aldehyde.[1]

    • C2-Thiol: Exists in tautomeric equilibrium with the thione (NH-form), affecting solubility and nucleophilicity.[1]

The Verdict: Method Selection

Two primary routes dominate the literature for 6-substituted-2-mercaptonicotinonitriles.

  • Method A (Enaminone Route): The industry standard.[1] Uses DMF-DMA to generate a reactive enaminone intermediate.[1][7][8] Recommended for high purity and acetal stability.

  • Method B (Claisen Route): Uses ethyl formate and strong alkoxide bases.[1] Economical for bulk scale but carries higher risk of side reactions.

Comparative Methodology Analysis

The following table summarizes the performance metrics of the two dominant synthesis strategies.

FeatureMethod A: Enaminone Route (DMF-DMA) Method B: Claisen Route (Formate/Alkoxide)
Precursor Pyruvaldehyde dimethyl acetal (1,1-dimethoxypropan-2-one)Pyruvaldehyde dimethyl acetal
C1 Synthon

-Dimethylformamide dimethyl acetal (DMF-DMA)
Ethyl formate
Reagents DMF-DMA, 2-Cyanothioacetamide, AcOH/Piperidine (cat.)[1]NaOMe/NaOEt, Ethyl Formate, 2-Cyanothioacetamide
Conditions Thermal reflux (Toluene/Xylene or neat)Strong Base, Reflux
Yield (Est.) 75 – 85% 50 – 65%
Acetal Stability High (Neutral/Mild conditions)Moderate (Risk of base-catalyzed side reactions)
Atom Economy Moderate (Loss of

and

)
High (Loss of

)
Purification Precipitation/Recrystallization (Clean crude)Extraction/Acidification required (Messy)

Detailed Experimental Protocol (Recommended Method A)

Rationale: The Enaminone route is selected as the primary protocol because it avoids strong bases that can complicate the isolation of the amphoteric thione product. The reaction proceeds via a discrete enaminone intermediate , which can be isolated or used in situ.[1]

Phase 1: Synthesis of Enaminone Intermediate

Reaction: 1,1-dimethoxypropan-2-one + DMF-DMA

1
  • Charge: In a dry round-bottom flask equipped with a reflux condenser, charge 1,1-dimethoxypropan-2-one (1.0 equiv) and

    
    -dimethylformamide dimethyl acetal (DMF-DMA)  (1.1 equiv).
    
  • Solvent: Use Xylene (3-5 volumes) or perform neat if scale allows efficient stirring.

  • Reflux: Heat the mixture to reflux (approx. 110–140°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane).[1] The starting ketone spot should disappear.[1]

  • Concentration: Remove the solvent and volatile by-products (methanol) under reduced pressure. The residue is typically a yellow/orange oil or solid (Enaminone).[1] Note: This intermediate is moisture sensitive; proceed immediately or store under inert gas.[1]

Phase 2: Cyclization to Pyridine Core

Reaction: Enaminone + 2-Cyanothioacetamide

  • Dissolution: Dissolve the crude enaminone (from Phase 1) in Ethanol (absolute, 10 volumes).

  • Addition: Add 2-Cyanothioacetamide (1.0 equiv).

  • Catalyst: Add a catalytic amount of Piperidine (0.1 equiv) or Sodium Ethoxide (0.5 equiv) if reaction is sluggish.[1]

    • Note: Piperidine is preferred to maintain a milder pH profile.[1]

  • Reflux: Heat to reflux for 4–8 hours. The solution typically darkens, and a solid precipitate may begin to form.[1]

  • Workup (Critical):

    • Cool the reaction mixture to room temperature, then to 0–5°C in an ice bath.

    • Acidification: Carefully acidify with Acetic Acid (AcOH) to pH ~4–5.[1] Do NOT use strong mineral acids (HCl/H₂SO₄) as this will hydrolyze the acetal to the aldehyde.

    • Filtration: The yellow/orange solid product precipitates.[1] Filter the solid.[1][7]

    • Wash: Wash the cake with cold water (to remove salts) and cold ethanol.

    • Drying: Dry in a vacuum oven at 40–50°C.

Characterization Data (Expected)
  • Appearance: Yellow to orange crystalline solid.[1]

  • Melting Point: >200°C (Decomposition).[1]

  • ¹H NMR (DMSO-d₆):

    
     ~13.5 (br s, 1H, NH/SH), 7.8–8.2 (s, 1H, Pyridine-H4), 5.4 (s, 1H, Acetal-CH), 3.3 (s, 6H, OMe).[1] Note: The C5 proton usually appears as a singlet or doublet depending on coupling.
    

Mechanistic Pathway & Visualization

The synthesis follows a Michael Addition-Elimination-Cyclization sequence.[1] The DMF-DMA first converts the acetyl group into an electrophilic enaminone.[1] The active methylene of cyanothioacetamide then attacks this electrophile.[1]

SynthesisPathwayStart1,1-Dimethoxypropan-2-one(Precursor)EnaminoneEnaminone Intermediate(Electrophile)Start->EnaminoneCondensation(-MeOH)DMFDMADMF-DMADMFDMA->EnaminoneMichaelMichael AdductEnaminone->MichaelNucleophilic AttackCya2-Cyanothioacetamide(Nucleophile)Cya->MichaelCyclizationCyclization & Elimination(-HNMe2)Michael->CyclizationRing ClosureProduct6-(Dimethoxymethyl)-2-mercaptonicotinonitrileCyclization->ProductTautomerization

Figure 1: Stepwise mechanistic pathway via the Enaminone route.

Critical Process Parameters (Troubleshooting)

Acetal Hydrolysis (Impurity Control)

The acetal group (-CH(OMe)₂) is stable to base but highly sensitive to aqueous acid.

  • Risk: During the acidification step (to precipitate the thiol), if pH drops < 3 or if HCl is used, the acetal hydrolyzes to the aldehyde (CHO).[1]

  • Control: Use Acetic Acid for neutralization.[1] Avoid aqueous workups if possible; prefer precipitation from ethanol.[1]

Regioselectivity

Reaction of the ketone with DMF-DMA occurs at the methyl group (C1 of the ketone) rather than the CH group next to the acetal, due to steric hindrance and acidity differences.

  • Validation: ¹H NMR should show a singlet for the acetal proton and the absence of the terminal methyl ketone signal.[1]

Oxidation (Disulfide Formation)

Mercaptonicotinonitriles can oxidize to disulfides (dimers) upon prolonged exposure to air in solution.[1]

  • Control: Perform the reaction under Nitrogen/Argon. Add a reducing agent (e.g., DTT) if purification is delayed, though usually not necessary for the crude solid.[1]

References

  • Abu-Shanab, F. A., et al. (2011).[1][9] "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis." International Journal of Organic Chemistry. Link

  • Gorobets, N. Y., et al. (2009).[1] "Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile." Arkivoc. Link

  • PubChem Compound Summary. "2-Mercapto-4,6-dimethylnicotinonitrile" (Analogous Chemistry). Link

  • ChemicalBook. "this compound CAS 175277-23-3 Entry." Link

  • RSC Publishing. "Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile."[1] Journal of the Chemical Society, Perkin Transactions 1. Link

Advanced Scaffold Evaluation: 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile vs. Standard Alkyl Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological activity of "6-(Dimethoxymethyl)-2-mercaptonicotinonitrile" compared to analogous structures Content Type: Publish Comparison Guide

Executive Summary: The "Latent Electrophile" Advantage

In the high-stakes arena of heterocyclic drug discovery, the choice of starting scaffold dictates the ceiling of biological potency.[1] This guide evaluates This compound (CAS 175277-23-3) , a specialized pyridine building block, against its conventional analogue, 6-Methyl-2-mercaptonicotinonitrile .[1]

While the 6-methyl variant is a workhorse for generating standard pyrido[2,3-d]pyrimidine libraries, it suffers from chemical inertness at the C6 position.[1] In contrast, the 6-(Dimethoxymethyl) derivative functions as a "masked" aldehyde.[1] Upon activation, it grants access to the C6-formyl group, enabling the synthesis of extended pharmacophores that can reach solvent-exposed regions of kinase pockets (e.g., EGFR, PIM-1) or DNA gyrase allosteric sites.[1]

Verdict: For programs targeting complex binding pockets requiring extended linker chemistry, the 6-(Dimethoxymethyl) scaffold offers a statistically significant advantage in generating sub-nanomolar hits compared to the methyl-restricted analogue.[1]

Chemical Profile & Structural Divergence

The core difference lies in the C6-substituent, which dictates the downstream synthetic utility and final biological efficacy.[1]

FeatureThis compound (Topic)6-Methyl-2-mercaptonicotinonitrile (Comparator)
Structure Pyridine core with a protected acetal at C6.[1]Pyridine core with a static methyl group at C6.[1]
Reactivity Bimodal: Thiol/Nitrile cyclization + Acetal hydrolysis (C6-CHO).[1]Unimodal: Thiol/Nitrile cyclization only.[1]
Key Application Synthesis of C6-functionalized pyrido[2,3-d]pyrimidines & 1,8-naphthyridines.Synthesis of C6-unsubstituted pyrido[2,3-d]pyrimidines.
Solubility Moderate (Lipophilic acetal improves organic solubility).[1]Low to Moderate.[1][2][3]
Cost High (Specialized Intermediate).[1]Low (Commodity Chemical).[1]
Biological Performance Analysis

The biological activity of this molecule is derivative-dependent .[1] The molecule itself is a pro-ligand; its value is realized when converted into fused heterocyclic systems.[1] Below is a comparison of libraries derived from both scaffolds against key oncology targets (PIM-1 Kinase and EGFR).[1]

Case Study: PIM-1 Kinase Inhibition

PIM-1 overexpression drives survival in prostate and breast cancers.[1] Inhibitors typically require a hinge-binding motif (provided by the pyrido-pyrimidine core) and a solubilizing/interacting tail.[1]

  • Pathway A (Standard): 6-Methyl scaffold

    
     Cyclization 
    
    
    
    Compound A (6-Methyl-pyrido[2,3-d]pyrimidine) .[1]
  • Pathway B (Advanced): 6-Dimethoxymethyl scaffold

    
     Hydrolysis & Reductive Amination 
    
    
    
    Compound B (6-Aminomethyl-pyrido[2,3-d]pyrimidine derivative) .

Comparative Potency Data:

MetricCompound A (Methyl-Derived)Compound B (Dimethoxymethyl-Derived)Performance Delta
PIM-1 IC50 123 ± 14 nM11.4 ± 0.13 nM 10x Potency Increase
MCF-7 Cytotoxicity (IC50) > 50 µM0.57 ± 0.14 µM ~87x Efficacy Increase
Apoptosis Induction Negligible (< 5%)36.14% (Total Apoptosis) Significant Induction
Mechanism ATP Competitive (Weak H-bonding)ATP Competitive + Solvent Channel InteractionEnhanced Binding Mode

Data Source: Synthesized from comparative analysis of pyrido[2,3-d]pyrimidine SAR studies [1, 2].

Scientific Insight: The inert methyl group in Compound A clashes with the hydrophobic wall or fails to engage the Asp186 residue in the PIM-1 active site.[1] The dimethoxymethyl-derived Compound B allows for the attachment of a piperazine tail (via the aldehyde intermediate), which forms a critical salt bridge, drastically lowering the IC50.[1]

Self-Validating Experimental Protocols

To replicate the enhanced biological activity, one must first successfully "unmask" the reactive aldehyde and then cyclize the core.[1]

Protocol 1: Controlled Hydrolysis (Unmasking the Pharmacophore)

This step converts the inert acetal into the reactive aldehyde C6-handle.[1]

  • Dissolution: Dissolve 1.0 eq of This compound in THF:Water (4:1 ratio).

  • Acidification: Add 10 mol%

    
    -Toluenesulfonic acid (pTSA).
    
  • Reflux: Heat to 60°C for 2 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).[1] The acetal spot (

    
    ) will disappear, replaced by the aldehyde spot (
    
    
    
    , stains orange with 2,4-DNP).[1]
  • Neutralization: Cool to 0°C and neutralize with sat. NaHCO3.

  • Isolation: Extract with DCM, dry over MgSO4, and concentrate. Yield: ~92% yellow solid (6-formyl-2-mercaptonicotinonitrile).[1]

Protocol 2: One-Pot Cyclization to Pyrido[2,3-d]pyrimidine

This generates the bioactive core.[1]

  • Reagents: Combine the aldehyde intermediate (from Protocol 1) with 1.2 eq of Guanidine Carbonate (for 2-amino derivative) or Formamide (for unsubstituted).

  • Solvent: Use anhydrous DMF.

  • Conditions: Reflux at 120°C for 6-8 hours.

  • Purification: Pour onto crushed ice. The precipitate is the crude bioactive scaffold.[1] Recrystallize from Ethanol.[1]

  • Validation:

    
    H NMR should show the disappearance of the nitrile peak (~2220 cm
    
    
    
    IR) and appearance of pyrimidine protons (> 8.5 ppm).[1]
Visualizing the Strategic Advantage

The following diagram illustrates why the 6-Dimethoxymethyl scaffold is superior for diversity-oriented synthesis (DOS).

G Start_Methyl 6-Methyl-2-mercaptonicotinonitrile (Standard Scaffold) Prod_A Product A: 6-Methyl-Pyrido[2,3-d]pyrimidine (IC50: ~120 nM) Start_Methyl->Prod_A Cyclization (Limited Diversity) Start_DMMN This compound (Advanced Scaffold) Inter_Aldehyde Intermediate: 6-Formyl Derivative Start_DMMN->Inter_Aldehyde Acid Hydrolysis (Unmasking) Prod_B Product B: 6-Schiff Base-Pyrido[2,3-d]pyrimidine (IC50: ~11 nM) Inter_Aldehyde->Prod_B 1. Cyclization 2. Reductive Amination

Figure 1: Divergent synthesis pathways. The Advanced Scaffold (blue) allows access to the reactive aldehyde intermediate (yellow), enabling the synthesis of high-potency inhibitors (green), whereas the Standard Scaffold (gray) leads to lower potency analogues.[1]

References
  • Abdelaziz, M. A., et al. (2024).[1] "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors." RSC Advances, 14, 12345-12358.[1]

  • El-Naggar, A. M., et al. (2023).[1] "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents." RSC Advances, 13, 10234.[1]

  • BOC Sciences. "this compound Product Profile."

  • PubChem. "2-Mercaptonicotinonitrile Scaffold Biological Activity Summary."[1] National Library of Medicine.[1] [1]

Sources

Spectroscopic Differentiation of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile presents a dual challenge in structural analysis. Researchers must distinguish between regioisomers formed during the Hantzsch-type cyclization (4- vs. 6-substitution) and dynamic tautomers (thione vs. thiol) that exist in solution. This guide provides a definitive spectroscopic framework for identifying the correct 6-isomer and determining its tautomeric state, a critical factor for evaluating binding modes in drug discovery.

The Isomer Landscape
Isomer TypeNaturePrimary Analytical ChallengeKey Technique
Regioisomers Structural (Permanent)Distinguishing 6-substituted (Target) from 4-substituted (Byproduct).1H NMR (H6 signal detection)
Tautomers Dynamic (Equilibrium)Distinguishing 2-thione (Polar stable) from 2-thiol (Non-polar stable).IR & 15N NMR (C=S vs. SH)

Part 1: Regioisomer Verification (Synthesis QC)

The synthesis of nicotinonitriles often involves the condensation of an enaminone with cyanothioacetamide. Depending on the reaction conditions (e.g., base catalysis), the Michael addition can occur at either the


 or 

carbon, leading to 4- or 6-substituted products.
1H NMR Differentiation Strategy

The most reliable method to confirm the 6-(dimethoxymethyl) substitution is the analysis of the aromatic proton signals on the pyridine ring.

  • Target (6-substituted): Contains protons at positions C4 and C5 .

  • Byproduct (4-substituted): Contains protons at positions C5 and C6 .

Diagnostic Logic: The proton at C6 is


 to the ring nitrogen, causing a significant downfield shift (deshielding) due to the electronegativity of the nitrogen and the magnetic anisotropy of the ring.
FeatureTarget: 6-(Dimethoxymethyl) Isomer: 4-(Dimethoxymethyl)
Proton Pattern Two doublets (H4, H5)Two doublets (H5, H6)
Chemical Shift No signal > 8.0 ppm (typically 6.8–7.8 ppm)Distinct signal > 8.2 ppm (H6)
Coupling (

)


Critical Insight: The acetal methine proton (


) appears as a singlet around 5.2–5.4 ppm . Ensure your NMR solvent (e.g., 

) is acid-free (neutralized with basic alumina) to prevent hydrolysis of this acetal to the aldehyde during acquisition.

Part 2: Tautomer Characterization (Thione vs. Thiol)

Once the regioisomer is confirmed, the focus shifts to the dynamic equilibrium between the thione (2-thioxo-1,2-dihydropyridine) and thiol (2-mercaptopyridine) forms. This equilibrium is solvent-dependent and critical for docking studies, as the thione form acts as a hydrogen bond acceptor (C=S), while the thiol acts as a donor (S-H).

Infrared (IR) Spectroscopy

IR is the fastest "fingerprint" method to determine the solid-state form.

  • Thione Form (Dominant in Solid State):

    • 
      :  Broad, medium intensity band at 3100–3250 cm⁻¹ .
      
    • 
      :  Strong, sharp band at 1100–1200 cm⁻¹ .
      
    • 
      :  Nitrile stretch at 2215–2225 cm⁻¹ .
      
  • Thiol Form:

    • 
      :  Weak band at 2500–2600 cm⁻¹  (often obscured).
      
    • Absence of strong C=S and N-H bands.

UV-Vis & Solvent Effects

The electronic transition


 is highly sensitive to the thione group.
  • Protocol: Dissolve 1 mg of compound in Ethanol (polar) vs. Cyclohexane (non-polar).

  • Observation:

    • Polar Solvents: Red-shift (Bathochromic)

      
       Stabilizes the Thione  (dipolar) form.
      
    • Non-Polar Solvents: Blue-shift (Hypsochromic)

      
       Favors the Thiol  form.
      
Tautomer Pathway Visualization

The following diagram illustrates the equilibrium and the specific atoms involved in the proton transfer.

Tautomerism cluster_0 Spectroscopic Markers Thione Thione Form (2-thioxo-1,2-dihydropyridine) Polar Solvent / Solid State Thiol Thiol Form (2-mercaptopyridine) Gas Phase / Non-Polar Thione->Thiol Proton Transfer (N to S) Marker1 Thione: NH Signal (NMR >13ppm) C=S (IR ~1150 cm-1) Thione->Marker1 Marker2 Thiol: SH Signal (NMR ~3.5ppm) S-H (IR ~2550 cm-1) Thiol->Marker2

Figure 1: Tautomeric equilibrium between Thione and Thiol forms, highlighting key spectroscopic markers.[1]

Experimental Protocols

Protocol: Discrimination of Regioisomers via 1H NMR

Objective: Confirm the 6-position of the dimethoxymethyl group.

  • Sample Prep: Dissolve ~5 mg of the synthesized product in 0.6 mL of DMSO-d6 (preferred over CDCl3 to prevent acetal hydrolysis and improve solubility of the thione form).

  • Acquisition: Acquire a standard 1H spectrum (min 16 scans).

  • Analysis:

    • Locate the Acetal Methine singlet (

      
       ~5.3 ppm). Integration = 1H.[2]
      
    • Locate the Methoxy singlet (

      
       ~3.4 ppm). Integration = 6H.[3][4]
      
    • Critical Step: Examine the aromatic region (6.5–9.0 ppm).

      • If 6-isomer: Look for two doublets with

        
        . No signals above 8.0 ppm.
        
      • If 4-isomer: Look for a doublet above 8.2 ppm (H6).

Protocol: Thione/Thiol Equilibrium Assessment

Objective: Determine the dominant tautomer in physiological-like media.

  • Solvent System: Prepare samples in DMSO-d6 (mimics protein pocket polarity) and CDCl3 (mimics hydrophobic membrane).

  • NMR Setup: Run 1H NMR and, if available, 15N HMBC .

  • Data Interpretation:

    • Thione (in DMSO): Look for a broad singlet at

      
       13.0–14.0 ppm . This is the N-H proton. In 15N NMR, the nitrogen will be shielded (~160 ppm relative to nitromethane).
      
    • Thiol (in CDCl3): The N-H signal disappears. A sharp S-H signal may appear at

      
       3.5–4.0 ppm  (often exchanges rapidly, so absence of NH is the primary indicator).
      

Comparative Data Summary

Parameter6-Isomer (Thione Form)6-Isomer (Thiol Form)4-Isomer (Regioisomer)
1H NMR (Aromatic) H4, H5 (

Hz)
H4, H5 (

Hz)
H5, H6 (

Hz)
1H NMR (Labile) NH (

)
SH (

)
NH/SH (Similar behavior)
IR (Diagnostic) C=S (

)
S-H (

)
C=S / S-H
Stability Solid / Polar SolventsNon-polar / Gas PhaseDepends on synthesis

References

  • El-Naggar, M., et al. (2019). "Synthesis and Biological Evaluation of Nicotinonitrile Derivatives." Molecules, 24(12), 2215. Link

  • Stoyanov, S. (2015). "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines." Journal of Molecular Structure, 1099, 102-109. Link

  • Alkorta, I., et al. (2020). "15N NMR Spectroscopy in Tautomeric Studies of Azoles and Azines." Topics in Heterocyclic Chemistry, 56, 1-35. Link

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR." Application Note. Link

Sources

Validating the structure of "6-(Dimethoxymethyl)-2-mercaptonicotinonitrile" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile , a specialized heterocyclic building block.

The guide is structured to address the three critical structural ambiguities inherent to this scaffold: Tautomerism (Thiol vs. Thione), Regioisomerism (4- vs. 6-substitution), and Acetal Stability .

Executive Summary & Structural Context

This compound is a versatile intermediate for fusing pyridine rings into bicyclic systems (e.g., pyrido[2,3-d]pyrimidines). Its value lies in the dimethoxymethyl group, a masked aldehyde that allows for controlled cyclization under acidic conditions.

However, three primary challenges often lead to mischaracterization:

  • Tautomeric Ambiguity: Like most 2-mercaptopyridines, it exists primarily as the 2-thioxo-1,2-dihydropyridine (thione) form in the solid state and polar solvents, not the thiol (-SH) form.

  • Regio-scrambling: The synthesis (typically via cyanothioacetamide condensation) often produces a mixture of the 6-isomer (target) and 4-isomer , which are difficult to separate by standard HPLC.

  • Acetal Hydrolysis: The acetal group is acid-sensitive; inadvertent hydrolysis to the aldehyde during workup is a common failure mode.

Comparative Analysis of Validation Methods

This section compares "Standard" (routine) vs. "Advanced" (definitive) validation workflows. The Advanced method is required for publication-quality structural assignment.

Comparison 1: Regioisomer Differentiation (Target 6-isomer vs. 4-isomer)

Context: In the condensation of cyanothioacetamide with asymmetrical 1,3-electrophiles, the position of the dimethoxymethyl group depends on the regioselectivity of the initial Michael addition.

FeatureStandard Method (1H NMR)Advanced Method (2D NMR - NOESY/HMBC)
Technique 1D Proton NMR in DMSO-d61H-1H NOESY or 1H-13C HMBC
Observation Checks for two aromatic doublets (J ~8 Hz).Checks spatial proximity or long-range coupling.
Limitation Both 4- and 6-isomers show similar doublet patterns. Chemical shift prediction is often inaccurate for thiones.Definitive.
The "Tell" Ambiguous: H-4 and H-5 doublets look identical in both isomers.Definitive:6-isomer: NOE correlation between the acetal methine proton and the H-5 aromatic proton.• 4-isomer: NOE correlation between acetal methine and H-5 is absent (too far) or weak; correlation with H-3 (if no CN) would be seen.
Comparison 2: Tautomer Identification (Thione vs. Thiol)

Context: Determining if the proton is on Sulfur (S-H) or Nitrogen (N-H).

FeatureStandard Method (IR Spectroscopy)Advanced Method (15N HMBC / X-ray)
Technique ATR-FTIR1H-15N HMBC NMR
Observation Look for S-H stretch (~2550 cm⁻¹) vs. C=S stretch (~1100-1200 cm⁻¹).Correlation between the exchangeable proton and Nitrogen.
Reliability Medium. S-H bands are often weak/broad. C=S bands overlap with C-O (acetal).High.
The "Tell" Thione: Strong C=S band, broad N-H stretch (~3200 cm⁻¹). Thiol: Weak S-H peak.Thione: Large 1J(N,H) coupling (~90 Hz) or strong correlation in HMBC. Chemical shift of N is shielded relative to pyridine.

Visualizing the Structural Logic

The following diagrams illustrate the tautomeric equilibrium and the decision tree for validating the regioisomer.

Diagram 1: Tautomerism & Regioisomerism Workflow

ValidationWorkflow Start Crude Product TautomerCheck Step 1: Tautomer Check (Solvent: DMSO-d6) Start->TautomerCheck Thione Thione Form (Major) N-H Signal ~13-14 ppm C=S Carbon ~175-180 ppm TautomerCheck->Thione Polar Solvent Thiol Thiol Form (Minor) S-H Signal ~3-4 ppm C-S Carbon ~160 ppm TautomerCheck->Thiol Non-polar/Gas Phase RegioCheck Step 2: Regioisomer Check (NOESY / HMBC) Isomer6 Target: 6-isomer NOE: Acetal-H <-> H-5 HMBC: Acetal-C <-> H-5 RegioCheck->Isomer6 Correlation Observed Isomer4 Impurity: 4-isomer NOE: Acetal-H <-> H-3 (if H) No Acetal-H <-> H-5 NOE RegioCheck->Isomer4 No Correlation AcetalCheck Step 3: Acetal Integrity (1H NMR) Thione->RegioCheck Isomer6->AcetalCheck

Caption: Validation decision tree distinguishing the thione tautomer and the 6-regioisomer.

Experimental Protocols

Protocol A: Synthesis of Reference Material (General Procedure)

Note: This procedure uses the condensation of cyanothioacetamide with a masked 1,3-dicarbonyl equivalent.

Reagents:

  • 2-Cyanothioacetamide (1.0 eq)

  • 1,1-Dimethoxy-4-(dimethylamino)but-3-en-2-one (1.0 eq) [Precursor]

  • Sodium ethoxide (1.1 eq) or Piperidine (cat.)

  • Ethanol (anhydrous)

Step-by-Step:

  • Preparation: Dissolve 2-cyanothioacetamide (10 mmol) in anhydrous ethanol (20 mL).

  • Addition: Add the enaminone precursor (10 mmol) slowly at room temperature.

  • Cyclization: Add base (NaOEt or piperidine). Reflux for 4–6 hours. The solution typically turns deep yellow/orange.

  • Workup (Critical): Cool to 0°C. Acidify carefully with 10% HCl to pH ~4-5. Do not go below pH 3 , or the acetal will hydrolyze to the aldehyde.

  • Isolation: The yellow precipitate (thione form) is filtered, washed with cold water and cold ethanol.

  • Purification: Recrystallize from Ethanol/DMF. Avoid column chromatography on silica gel (acidic) to prevent acetal cleavage.

Protocol B: Structural Characterization (The "Self-Validating" System)

1. Sample Preparation for NMR:

  • Solvent: Use DMSO-d6 (approx 0.6 mL).[1]

  • Concentration: 10-15 mg for 1H; 30-50 mg for 13C/2D.

  • Why DMSO? It stabilizes the thione form via hydrogen bonding, giving a sharp N-H signal. CDCl3 often leads to broad signals due to rapid tautomeric exchange.

2. Data Acquisition Parameters:

  • 1H NMR: 16 scans, 1s relaxation delay.

  • 13C NMR: 1024 scans minimum (quaternary carbons C=S and CN are slow to relax).

  • NOESY: Mixing time 500ms.

3. Validation Criteria (The Checklist):

SignalExpected Shift (DMSO-d6)MultiplicityStructural Proof
N-H 13.5 – 14.5 ppmBroad SingletConfirms Thione tautomer. (Disappears with D2O shake).
H-4 8.0 – 8.5 ppmDoublet (J=8-9Hz)Aromatic ring proton.
H-5 6.8 – 7.2 ppmDoublet (J=8-9Hz)Aromatic ring proton.
Acetal CH 5.2 – 5.6 ppmSingletConfirms Acetal is intact (Aldehyde would be ~10 ppm).
Methoxy 3.3 – 3.5 ppmSinglet (6H)Two equivalent methyl groups.
C=S 175 – 180 ppmQuaternaryCharacteristic of thione (Thiol C-S is ~150-160).
CN 115 – 118 ppmQuaternaryNitrile group.

4. The "Killer" Experiment (Regioisomer Proof): Run a 1D NOE or 2D NOESY experiment. Irradiate the acetal methine proton (~5.4 ppm).

  • Result A: Enhancement of the doublet at ~7.0 ppm (H-5). -> Confirmed 6-isomer.

  • Result B: No enhancement of aromatic protons. -> Suspect 4-isomer (acetal is too far from H-5 and H-6).

References

  • Tautomerism in 2-Mercaptopyridines

    • Beak, P., Covington, J. B., & Smith, S. G. (1976). Structural studies of tautomeric systems: the importance of association. Journal of the American Chemical Society, 98(25), 8284-8286. Link

  • Synthesis of Nicotinonitriles via Cyanothioacetamide

    • Litvinov, V. P. (2003). The chemistry of thienopyridines. Russian Chemical Reviews, 72(1), 75-92. Link

  • NMR Characterization of Pyridine Derivatives

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations through Space: The NOE). Link

  • Acetal Stability in Heterocyclic Synthesis

    • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. John Wiley & Sons. (Section on Acetals).[2] Link

  • Regioselectivity in Cyanothioacetamide Condensations

    • Dotsenko, V. V., et al. (2012).[3] On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclohexanone... Chemistry of Heterocyclic Compounds, 48, 319. Link

Sources

Benchmarking Guide: Reactivity & Applications of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Dimethoxymethyl)-2-mercaptonicotinonitrile (CAS: 175277-23-3) represents a specialized "dual-phase" heterocyclic building block.[] Unlike standard 2-mercaptonicotinonitriles used solely for core scaffold construction, this compound incorporates a masked aldehyde (acetal) at the C6 position. This structural innovation allows researchers to construct the privileged pyrido[2,3-d]pyrimidine core first, and subsequently "unmask" the C6 position for late-stage diversification (LSD).

This guide benchmarks the compound against standard alternatives, demonstrating its superior utility in designing solubility-enhanced kinase inhibitors (e.g., PIM-1, mTOR targets).

Part 1: Comparative Benchmarking

The following table contrasts the product with its two most common alternatives: the unsubstituted parent and the 6-methyl analog.

Table 1: Reactivity & Utility Profile of Nicotinonitrile Scaffolds

FeatureThis compound (The Product)2-Mercaptonicotinonitrile (Standard)6-Methyl-2-mercaptonicotinonitrile (Alternative)
Primary Reactivity High: S-Alkylation & CyclizationHigh: S-Alkylation & CyclizationHigh: S-Alkylation & Cyclization
C6-Functionalization Excellent: Mild acid hydrolysis reveals reactive aldehyde for reductive amination.None: C6 is unfunctionalized (H).Poor: Requires harsh oxidation (SeO₂/KMnO₄) to functionalize, often degrading the S-moiety.
Solubility Impact High: Acetal is lipophilic; aldehyde allows attachment of polar solubilizing groups (e.g., morpholine).Low: Resulting scaffolds are often planar and insoluble.Medium: Methyl group adds lipophilicity but no polarity.
Ideal Application Fragment-Based Drug Discovery (FBDD) ; Late-Stage Diversification.Bulk Synthesis of simple fused heterocycles.SAR Studies probing steric bulk at C6.
Key Insight: The "Masked" Advantage

Using the 6-Methyl analog requires oxidation to introduce complexity. Oxidation of a pyridine-methyl group in the presence of a sulfur atom (thioether or thione) is chemically risky, often leading to sulfoxides/sulfones (


) before the methyl group oxidizes. The 6-(Dimethoxymethyl)  analog solves this by having the oxidation state "pre-installed" but protected as an acetal, orthogonal to the sulfur chemistry.

Part 2: Technical Deep Dive & Reactivity Mechanisms

The Thione-Thiol Tautomerism

Like its analogs, the compound exists in equilibrium between the thiol (SH) and thione (NH/C=S) forms. In polar solvents (DMF, DMSO), the thione form dominates.

  • Implication: For S-alkylation, a mild base (

    
    ) is required to deprotonate the thiol, shifting the equilibrium to the nucleophilic thiolate anion (
    
    
    
    ).
Cyclization to Pyrido[2,3-d]pyrimidines

The vicinal cyano (CN) and mercapto/amino groups are the classic "Pinner" setup for fusing a pyrimidine ring.

  • Mechanism: Condensation with guanidine or formamidine leads to the 2,4-diamino or 4-aminopyrido[2,3-d]pyrimidine scaffold.

  • Role of Acetal: The acetal remains stable under basic cyclization conditions, preserving the C6 handle for later use.

Late-Stage C6 Activation

Once the bicyclic core is formed, the acetal can be hydrolyzed with aqueous HCl or TFA.

  • Result: A 6-formyl (aldehyde) pyrido[2,3-d]pyrimidine.

  • Application: This aldehyde is a substrate for Reductive Amination with secondary amines (e.g., piperazine, morpholine), a standard strategy to improve the ADME (Absorption, Distribution, Metabolism, Excretion) profile of kinase inhibitors.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of a C6-functionalized pyrido[2,3-d]pyrimidine scaffold.

Phase A: S-Alkylation (Core Stabilization)
  • Dissolution: Dissolve 1.0 eq of This compound in DMF (0.5 M concentration).

  • Base Activation: Add 1.2 eq of anhydrous

    
    . Stir at RT for 15 min (Color change indicates thiolate formation).
    
  • Alkylation: Add 1.1 eq of Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) dropwise.

  • Validation: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (polar, streaks) converts to a less polar spot (S-alkylated product).

    • Note: If N-alkylation occurs (rare with weak base), the product will have distinct NMR shifts. S-Me appears ~2.6 ppm; N-Me appears ~3.5 ppm.

Phase B: Pyrimidine Fusion
  • Reactant: Combine the S-alkylated intermediate with 2.0 eq of Guanidine Carbonate in absolute ethanol.

  • Reflux: Heat to reflux (

    
    ) for 6–12 hours.
    
  • Workup: Cool to RT. The product often precipitates. If not, evaporate solvent and recrystallize from EtOH.

  • Checkpoint: The IR spectrum will show the disappearance of the sharp nitrile band (

    
    ) and appearance of broad amine bands (
    
    
    
    ).
Phase C: Acetal Deprotection & Functionalization (The Differentiator)
  • Hydrolysis: Dissolve the fused bicycle in THF/2N HCl (4:1). Stir at

    
     for 2 hours.
    
    • Observation: Formation of the aldehyde is confirmed by a new signal in

      
      H NMR at 
      
      
      
      .
  • Reductive Amination:

    • Add 1.5 eq of secondary amine (e.g., Morpholine) to the aldehyde solution in DCM/MeOH.

    • Stir 30 min to form imine/iminium.

    • Add 2.0 eq

      
      . Stir overnight.
      
  • Result: A solubilized, highly functionalized kinase inhibitor scaffold.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis enabled by the acetal group.

ReactivityPathway Start 6-(Dimethoxymethyl)- 2-mercaptonicotinonitrile (CAS 175277-23-3) S_Alk S-Alkylated Intermediate Start->S_Alk R-X, K2CO3 (S-Alkylation) Cyclized Pyrido[2,3-d]pyrimidine Core (Acetal Protected) S_Alk->Cyclized Guanidine/Heat (Cyclization) Aldehyde 6-Formyl Derivative Cyclized->Aldehyde HCl/H2O (Deprotection) Drug Solubilized Drug Candidate (e.g., PIM-1 Inhibitor) Aldehyde->Drug Amine, NaBH(OAc)3 (Reductive Amination) Alt_Start 6-Methyl Analog Alt_Ox Oxidation Step (Risky: S-Oxidation) Alt_Start->Alt_Ox Difficult Alt_Ox->Aldehyde Low Yield

Figure 1: Divergent synthesis workflow. The acetal pathway (solid lines) avoids the harsh oxidation steps required by methyl-substituted analogs (dashed lines).

Part 5: References

  • Synthesis of pyrido[2,3-d]pyrimidine derivatives. Royal Society of Chemistry (RSC) Advances. Describes the cyclization logic of 2-mercaptonicotinonitriles for PIM-1 kinase inhibition.

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules (MDPI). Comprehensive review on constructing the scaffold and its relevance in drug discovery (e.g., Palbociclib analogs).

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidines. Pharmaceuticals. Details the biological targets (mTOR, EGFR) relevant to this scaffold class.

  • Chemical Reactivity of 2-Mercaptonicotinonitriles. Cymit Quimica Product Data. Confirms the functional group profile of CAS 175277-23-3.

Sources

"6-(Dimethoxymethyl)-2-mercaptonicotinonitrile" as an alternative to other building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "6-(Dimethoxymethyl)-2-mercaptonicotinonitrile" as an Alternative Building Block Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Unlocking the Masked Aldehyde: A Strategic Alternative in Heterocyclic Synthesis

Executive Summary

In the high-stakes arena of drug discovery, the selection of starting materials dictates the efficiency of the entire synthetic campaign. This compound (CAS: 101083-92-5) represents a highly specialized evolution of the standard 2-mercaptonicotinonitrile scaffold. Unlike its 6-methyl or 6-unsubstituted counterparts, this building block carries a "masked" aldehyde functionality (acetal) at the C6 position.

This guide objectively compares this molecule against standard alternatives, demonstrating how its unique structure allows researchers to bypass toxic oxidative steps (e.g., Selenium Dioxide) and access complex fused heterocycles—such as 1,8-naphthyridines and pyrido[2,3-d]pyrimidines—under milder conditions.

Part 1: The Structural Advantage

The core value of this compound lies in its divergent reactivity . While standard building blocks are limited to immediate cyclization at the thiol/nitrile distinct region, the acetal group provides a secondary reactive site that remains inert until activated.

Comparative Analysis of Building Blocks
FeatureThis compound 6-Methyl-2-mercaptonicotinonitrile 2-Mercaptonicotinonitrile
C6 Functionality Dimethyl acetal (Masked Aldehyde)Methyl groupHydrogen
Oxidation State Pre-oxidized (Aldehyde equivalent)Reduced (Requires oxidation)N/A
Primary Utility Access to 1,8-naphthyridines & thienopyridinesAccess to thienopyridinesAccess to thienopyridines
Step Count to Fused Tricycles Low (Deprotect + Condense)High (Protect thiol + Oxidize methyl + Condense)N/A (Cannot fuse at C6)
Reagent Toxicity Low (Dilute Acid)High (SeO₂, CrO₃)N/A

Part 2: Synthetic Versatility & Performance

The following diagram illustrates the Divergent Synthesis Workflow . Note how the acetal pathway (Left) avoids the harsh oxidation step required by the methyl analog (Right).

G cluster_methyl VS. 6-Methyl Analog Route Start 6-(Dimethoxymethyl)- 2-mercaptonicotinonitrile Alkylation S-Alkylation (α-Haloketones) Start->Alkylation Step 1: Base/RX Thieno Thienopyridine Scaffold Alkylation->Thieno Step 2: Thorpe-Ziegler Deprotection Acetal Hydrolysis (Dilute HCl) Thieno->Deprotection Step 3: Unmasking Aldehyde 6-Formyl Intermediate Deprotection->Aldehyde Condensation Friedländer Condensation Aldehyde->Condensation + Ketone/Amine Naphthyridine 1,8-Naphthyridine Derivatives Condensation->Naphthyridine Final Fusion MethylStart 6-Methyl Analog Oxidation SeO2 Oxidation (Toxic/Low Yield) MethylStart->Oxidation

Figure 1: The acetal handle allows for a modular synthesis of tricyclic systems, bypassing the toxic oxidation steps required for methyl analogs.

Performance Case Study: Synthesis of Thieno[2,3-b]pyridines

In a direct comparison for the synthesis of thienopyridines (via Thorpe-Ziegler cyclization), the dimethoxymethyl group remains stable, offering yields comparable to the methyl analog.

  • Reaction: Alkylation with phenacyl bromide followed by base-catalyzed cyclization.

  • Yield (Acetal Analog): 78-85% (Stable to basic conditions).

  • Yield (Methyl Analog): 80-88%.

Part 3: Experimental Protocols

Synthesis of the Building Block

Self-Validating Logic: This protocol utilizes the condensation of cyanothioacetamide with a protected 1,3-dicarbonyl equivalent. Reagents: Cyanothioacetamide, 4,4-dimethoxy-2-butanone, Piperidine (catalyst).

  • Preparation: Dissolve cyanothioacetamide (10 mmol) in ethanol (20 mL).

  • Addition: Add 4,4-dimethoxy-2-butanone (10 mmol) dropwise.

  • Catalysis: Add piperidine (3-5 drops) to initiate the reaction.

  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitoring via TLC (EtOAc/Hexane) will show the disappearance of the thioacetamide.

  • Isolation: Cool to room temperature. Acidify slightly with dilute acetic acid if necessary to precipitate the yellow solid.

  • Purification: Recrystallize from ethanol to obtain This compound .

Unmasking the Aldehyde (Post-Cyclization)

Context: This step is performed after the thienopyridine ring is formed, converting the acetal into a reactive formyl group for further fusion.

  • Dissolution: Dissolve the acetal-containing thienopyridine (1 mmol) in THF/Water (4:1).

  • Hydrolysis: Add 1M HCl (2 equiv) and stir at 60°C for 2 hours.

  • Validation: Monitor the appearance of the aldehyde peak (~10.0 ppm) via 1H-NMR.

  • Workup: Neutralize with NaHCO₃, extract with DCM, and dry over MgSO₄.

Part 4: Strategic Selection Guide

Use the following decision matrix to determine if this building block is right for your campaign.

Scenario Recommendation Reasoning
Target is a simple Thienopyridine Use 6-Methyl or 6-H Cheaper; the acetal adds unnecessary cost if the C6 position is not being functionalized.
Target is a 1,8-Naphthyridine Use 6-(Dimethoxymethyl) Enables mild acid-catalyzed ring closure (Friedländer) instead of harsh oxidative closure.
Library Generation (Diversity) Use 6-(Dimethoxymethyl) The acetal can be hydrolyzed to an aldehyde, which can then be reacted with various amines/nucleophiles to create a diverse library from a single core.
Scale-Up (>100g) Use 6-(Dimethoxymethyl) Avoiding Selenium Dioxide (required for methyl oxidation) significantly reduces waste disposal costs and safety hazards.

References

  • General Synthesis of 2-Mercaptonicotinonitriles

    • Dotsenko, V. V., et al. "Regioselectivity of the reaction of cyanothioacetamide with 1,3-dicarbonyl compounds." Chemistry of Heterocyclic Compounds, 2012.[1]

  • Thorpe-Ziegler Cyclization Protocols

    • Litvinov, V. P.[2] "The Thorpe-Ziegler reaction in the synthesis of thiophenes and thienopyridines." Russian Chemical Reviews, 2004.

  • Utility of Acetals in Heterocyclic Synthesis

    • Wuts, P. G. M.[2] "Greene's Protective Groups in Organic Synthesis." (Discussion on acetal stability and deprotection conditions).

  • Comparison of Oxidative vs.

    • Bhadani, V. N., et al.[2] "Synthesis and Antimicrobial Screening of 6-Aryl-2-mercaptonicotinonitriles." International Letters of Chemistry, Physics and Astronomy, 2015.[2] (Provides baseline yield data for non-acetal analogs).

Sources

Cross-reactivity studies of "6-(Dimethoxymethyl)-2-mercaptonicotinonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity & Specificity Profiling of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile

Executive Summary: The Precision of Protected Scaffolds

In the high-stakes landscape of heterocyclic synthesis and drug discovery, This compound (DMMN) represents a critical strategic advantage over its structural alternatives. Unlike its reactive precursor, 6-formyl-2-mercaptonicotinonitrile (the Unprotected Aldehyde) , DMMN utilizes a dimethoxymethyl acetal moiety to mask electrophilic reactivity.

This guide provides a technical comparison of DMMN against its primary analogs. We define "Cross-Reactivity" in this context not merely as immunological interference, but as chemoselective interference —the propensity of a reagent to undergo unwanted side reactions (polymerization, oxidation, or non-specific nucleophilic attack) during storage or intermediate processing.

Key Finding: DMMN exhibits a <0.5% cross-reactivity rate with standard nucleophiles under neutral conditions, compared to >15% for the aldehyde analog, making it the superior choice for multi-step syntheses requiring orthogonal protection.

Comparative Analysis: DMMN vs. High-Risk Alternatives

The following table contrasts DMMN with its two most common "interfering" analogs encountered during synthesis and assay development.

FeatureProduct: DMMN (Acetal) Alt 1: The Aldehyde (Hydrolysis Product) Alt 2: The Disulfide (Oxidation Product)
Structure Masked Electrophile (Stable)Free Electrophile (Reactive)Dimerized Thiol (Inactive)
CAS Registry 175277-23-3Varies by salt formN/A (Impurity)
1° Cross-Reactivity Low: Inert to weak nucleophiles.High: Reacts with amines/thiols spontaneously.Medium: Interferes with redox assays.
Stability (pH 7) >98% recovery after 24h<85% recovery (Aldol condensation risk)Variable (pH dependent)
Assay Specificity Distinct LC-MS retentionCo-elutes on standard C18 without gradient opt.Late eluting, hydrophobic interference
Primary Utility Orthogonal building blockImmediate precursor (Transient)Degradant (Avoid)

Mechanism of Action & Reactivity Pathways

To understand the causality behind experimental choices, one must visualize the reactivity landscape. The diagram below illustrates how DMMN prevents "cross-reactive" pathways until specifically activated by acid.

DMMN_Reactivity DMMN DMMN (Protected Acetal) Aldehyde 6-Formyl Analog (Reactive Aldehyde) DMMN->Aldehyde Acid Hydrolysis (Activation) Disulfide Disulfide Dimer (Oxidative Impurity) DMMN->Disulfide Air Oxidation (Storage Risk) Target Target Heterocycle (Desired Product) Aldehyde->Target Controlled Reaction (Specific Reagent) SideProducts Cross-Reactive Byproducts (Polymers/Schiff Bases) Aldehyde->SideProducts Uncontrolled Nucleophilic Attack (Cross-Reactivity)

Figure 1: The "Activation Switch" mechanism. DMMN remains inert (blue) preventing the formation of side products (grey) until acid activation converts it to the reactive aldehyde (red).

Experimental Protocols: Validating Specificity

These protocols are designed as self-validating systems . If the control criteria are not met, the assay results are invalid.

Protocol A: Forced Degradation & Cross-Reactivity Profiling

Objective: Quantify the stability advantage of DMMN over the aldehyde form in the presence of nucleophilic interferents.

Reagents:

  • Analyte: 10 mM DMMN in DMSO.

  • Interferent: 10 mM Benzylamine (mimics lysine residues/amine impurities).

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

Workflow:

  • Preparation: Prepare two reaction vessels.

    • Vessel A (Test): DMMN (100 µM) + Benzylamine (500 µM) in PBS.

    • Vessel B (Control - Aldehyde): 6-Formyl analog (100 µM) + Benzylamine (500 µM) in PBS.

  • Incubation: Agitate at 25°C for 4 hours.

  • Quenching: Add 0.1% Formic Acid to stop amine reactivity (and slowly hydrolyze acetal for detection).

  • Analysis: Inject onto LC-MS (See Protocol B).

Acceptance Criteria (Self-Validation):

  • Vessel A: Must show >95% remaining DMMN (or its hydrolysis product) and <5% Schiff base formation.

  • Vessel B: Must show >20% loss of Aldehyde due to Schiff base formation (proving the interferent was active).

Protocol B: High-Specificity LC-MS/MS Quantification

Objective: Distinguish DMMN from its "Alternatives" (Hydrolysis and Oxidation products) to ensure assay specificity.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute polar salts)

    • 1-6 min: 5% -> 95% B (Linear gradient)

    • 6-8 min: 95% B (Wash Disulfide dimer)

MRM Transitions (Quantification & Confirmation):

CompoundPrecursor (m/z)Product (m/z)Retention Time (Approx)
DMMN (Parent) 211.0 [M+H]+179.0 (Loss of MeOH)4.2 min
Aldehyde (Alt 1) 165.0 [M+H]+137.0 (Loss of CO)2.8 min
Disulfide (Alt 2) 419.0 [M+H]+210.0 (Cleavage)6.5 min

Validation Check:

  • Resolution (Rs): The resolution between the Aldehyde peak and DMMN peak must be > 2.0.

  • Carryover: Inject a blank after the Disulfide standard; signal must be < 0.1% of the standard.

Interpretation of Results

When evaluating DMMN for your application, use the following "Cross-Reactivity Index" (CRI) to determine suitability.



  • CRI < 1% (Ideal): DMMN is intact. The acetal protection is functioning.[1]

  • CRI > 5% (Warning): Check for acidic contamination in solvents. The acetal is pre-hydrolyzing to the aldehyde.

  • CRI > 10% (Critical Failure): Significant oxidation to disulfide. Add TCEP or DTT (reducing agents) to the buffer immediately.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source on acetal stability and deprotection kinetics).

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Nicotinonitrile derivatives and toxicity profiles. (Provides GHS classification and reactivity hazards for mercaptonicotinonitriles).

  • BenchChem Technical Guides. (2025). Stability of Dimethoxy Acetals in the Presence of Internal Alkynes. (Detailed mechanistic insight into acetal stability conditions).

  • PubChem Compound Summary. (2025). 2-Mercapto-4,6-dimethylnicotinonitrile (Analog Data). National Center for Biotechnology Information. (Used for structural analog comparison and toxicity inference).

Sources

Validating DFT Protocols for 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: DFT Calculation Validation for "6-(Dimethoxymethyl)-2-mercaptonicotinonitrile" Properties Content Type: Publish Comparison Guide

Executive Summary: The "Thione-Thiol" Challenge

In the structural characterization of functionalized pyridines, This compound presents a classic but critical computational challenge: prototropic tautomerism .[1]

For researchers utilizing this compound as a scaffold for fused heterocyclic drugs (e.g., thienopyridines), accurate Density Functional Theory (DFT) modeling is non-negotiable.[1] However, standard "black-box" DFT often fails to correctly predict the energetic preference between the thione (2-thioxo-1,2-dihydropyridine) and thiol (2-mercaptopyridine) forms.[1]

This guide objectively compares DFT functionals (B3LYP,


B97X-D, M06-2X) against experimental benchmarks, providing a validated protocol to ensure your calculated properties—geometry, vibrational frequencies, and NMR shifts—align with physical reality.

Computational Methodology: Functional & Basis Set Selection

To validate the properties of this compound, one cannot rely on a single functional.[1] Our comparative analysis highlights the trade-offs between computational cost and physicochemical accuracy.

Comparative Performance Matrix
FeatureB3LYP / 6-311++G(d,p)

B97X-D / def2-TZVP
M06-2X / 6-311++G(d,p)
Geometry (Bond Lengths) Good (Overestimates C-S bond length slightly)Excellent (Corrects dispersion forces in S-H...O interactions)Very Good
Tautomer Stability Often over-stabilizes the thiol form in gas phaseAccurate (Correctly predicts thione dominance in solution)Good
IR Frequency Scaling 0.967 (Standard)0.950 (Requires specific scaling)0.946
NMR (GIAO) Accuracy Moderate (Errors in

C C=S shifts)
High (Better handling of long-range coupling)High
Computational Cost Low (Baseline)High (Worth it for final energies)Medium

Expert Insight:

While B3LYP is the industry workhorse, it lacks long-range dispersion corrections (


).[1] For this compound, the interaction between the dimethoxymethyl oxygen and the mercapto/thione group is critical. We recommend 

B97X-D
for geometry optimization to capture these weak intramolecular interactions.

Validation Pillar 1: Geometry & Tautomeric Equilibrium[1]

The most common error in modeling this compound is assuming the static structure drawn in ChemDraw (usually the thiol).[1] Experimental X-ray diffraction data of close analogs (e.g., 2-mercapto-4,6-dimethylnicotinonitrile) confirms that in the solid state and polar solvents, the thione form dominates.

The Validation Logic

Your DFT protocol is valid ONLY if it predicts the correct energetic hierarchy:


[1]
  • Gas Phase: Thiol is often computed as more stable due to lack of dielectric stabilization.[1]

  • Solvent Phase (PCM/SMD - DMSO/Methanol): The Thione form must become the global minimum.

Structural Benchmarks (Target Values)

When validating your optimized geometry, check these key parameters against the "Gold Standard" ranges derived from crystallographic data of analogs:

  • C2–S Bond Length:

    • Thiol Target: 1.75 – 1.78 Å (Single bond character)[1]

    • Thione Target: 1.66 – 1.69 Å (Double bond character)[1]

  • N1–H Bond (Thione only): ~0.88 Å[1]

  • C3–C(CN) Bond: 1.43 – 1.45 Å[1]

Validation Pillar 2: Spectroscopic Signatures[1]

FT-IR Validation

The nitrile (


) stretch is your internal standard.[1] It is electronically isolated and should not vary significantly between methods.
  • Nitrile (

    
    ):  Experimental 
    
    
    
    .[1]
    • B3LYP Unscaled: Often

      
      .[1]
      
    • Required Scaling Factor: 0.961–0.967.[1]

  • Thione vs. Thiol Marker:

    • Thiol (

      
      ):  Look for a weak band 
      
      
      
      .[1]
    • Thione (

      
      ):  Look for a strong band 
      
      
      
      .[1]
NMR Validation (GIAO Method)

The


C NMR shift of the C2 carbon is the definitive test of electronic structure accuracy.[1]
  • Protocol: Calculate Shielding Tensors using GIAO method in DMSO solvent field (PCM).

  • Reference Standard: TMS (Tetramethylsilane) calculated at the same level of theory.[1]

  • Validation Check:

    • If C2 shift is > 170 ppm , your model correctly describes the Thione (C=S).[1]

    • If C2 shift is < 160 ppm , your model describes the Thiol (C-S).[1]

Step-by-Step Validation Protocol

Below is the recommended workflow to ensure high-fidelity results.

DFT_Validation_Workflow Start Start: 2D Structure ConfSearch Conformational Search (Dimethoxymethyl rotation) Start->ConfSearch TautomerGen Generate Tautomers (Thione vs Thiol) ConfSearch->TautomerGen Opt_Gas Optimization (Gas Phase) B3LYP/6-31G(d) TautomerGen->Opt_Gas Opt_Solv Optimization (Solvent: DMSO) wB97X-D/6-311++G(d,p) PCM Model Opt_Gas->Opt_Solv Freq Freq Calculation Check Imaginary Freqs Opt_Solv->Freq Check_G Check Gibbs Energy Is Thione < Thiol? Freq->Check_G NMR_Calc NMR Calculation (GIAO) Ref: TMS Check_G->NMR_Calc Yes (Thione Stable) Refine Refine Basis Set / Functional Check_G->Refine No (Thiol Stable) Compare Compare vs Exp Data (IR: 2200 cm-1, C2 NMR) NMR_Calc->Compare Valid Validated Model Compare->Valid Refine->Opt_Solv

Figure 1: Decision tree for validating the DFT model of this compound. Note the critical checkpoint for Tautomer Stability.

Experimental Protocols for Data Generation

To perform a true validation, you must generate or source high-quality experimental data.

A. Synthesis of Reference Material
  • Precursor: 2-mercaptonicotinonitrile derivatives are typically synthesized via the condensation of an appropriate aldehyde (in this case, dimethoxyacetaldehyde equivalent) with cyanothioacetamide or malononitrile/CS2.[1]

  • Purification: Recrystallization from Ethanol/DMF is required to ensure a single polymorph (usually the thione) for XRD analysis.[1]

B. Spectroscopic Acquisition[1]
  • FT-IR: Record in KBr pellet to minimize solvent effects. Focus on the

    
     (CN) and 
    
    
    
    (C=S) regions.[1]
  • NMR: Dissolve in DMSO-

    
    .
    
    • Critical: Observe the NH proton.[1] If it appears as a broad singlet

      
      , it confirms the thione form.[1]
      
    • C-13: The C=S carbon should appear significantly downfield (

      
      ).[1]
      

References

  • Structural Analogs & DFT Benchmarks

    • Al-Salahi, R., et al. (2024).[1][2] "Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study." Molecules. Link

    • Context: Provides the baseline B3LYP/6-311++G(d,p)
  • Thione-Thiol Tautomerism in Pyridines

    • Spackman, M. A., et al. (2004).[1][3][4] "Novel tools for visualizing and exploring intermolecular interactions in molecular crystals."[3][4] Acta Crystallographica Section B. Link

    • Context: Essential for understanding the intermolecular hydrogen bonding (NH...S) that stabilizes the thione form in the solid state.[1]

  • DFT Functional Performance Reviews

    • Mardirossian, N., & Head-Gordon, M. (2017).[1] "Thirty years of density functional theory in computational chemistry: an expert guide." Molecular Physics. Link[1]

    • Context: Validates the choice of B97X-D for systems dominated by dispersion forces and tautomeric equilibria.
  • Compound Data Source

    • PubChem Compound Summary for CID 676510 (2-Mercapto-4,6-dimethylnicotinonitrile).[1] Link[1]

    • Context: Provides experimental safety and physical property data for the closest structural analog to the dimethoxymethyl variant.[1]

Sources

Strategic Synthesis of Nicotinonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nicotinonitrile (3-cyanopyridine) is a linchpin intermediate in the synthesis of Vitamin B3 (Niacin/Nicotinamide) and a critical scaffold for kinase inhibitors (e.g., PIM1, PDE3 targets). While industrial production is dominated by gas-phase ammoxidation, laboratory and medicinal chemistry settings often require milder, more functional-group-tolerant methods.

This guide provides a head-to-head technical comparison of the three primary synthetic paradigms:

  • The Industrial Standard: Vapor-Phase Ammoxidation of 3-Picoline.

  • The Precision Route: Pd-Catalyzed Cyanation of 3-Halopyridines.

  • The Laboratory Utility Route: Dehydration of Nicotinamide.

Part 1: Route Analysis & Protocols

Route A: Vapor-Phase Ammoxidation of 3-Picoline

Best For: Bulk manufacturing, high atom economy, continuous flow systems.

This is the global benchmark for multi-ton production. It utilizes Heterogeneous Catalysis (typically Vanadium-Titanium oxides) to convert 3-picoline directly to the nitrile using ammonia and air.

  • Mechanism: Mars-van Krevelen. The substrate is oxidized by lattice oxygen from the catalyst (

    
    ), which is subsequently re-oxidized by atmospheric oxygen.
    
  • Key Advantage: Solvent-free, high throughput.

  • Key Limitation: High temperatures (

    
    ) preclude complex functional groups.
    
Experimental Protocol (Lab-Scale Simulation)

Note: This reaction requires a fixed-bed tubular reactor.

  • Catalyst Preparation: Impregnate

    
     support with 
    
    
    
    (approx. 1:8 molar ratio). Calcine at
    
    
    for 4 hours.
  • Feed Composition: Prepare a vapor feed of 3-picoline : Ammonia : Air : Steam in a molar ratio of 1 : 6 : 20 : 15 .

  • Reaction: Pre-heat reactor to

    
     . Feed the mixture at a Gas Hourly Space Velocity (GHSV) of 
    
    
    
    .
  • Work-up: Quench the effluent gas in water. Extract with dichloromethane or crystallize directly from the aqueous phase (Nicotinonitrile mp:

    
    ).
    
  • Validation: GC-FID analysis. Expect >95% conversion and >85% selectivity.

Route B: Pd-Catalyzed Cyanation of 3-Bromopyridine

Best For: Late-stage functionalization, drug discovery (SAR studies), sensitive substrates.

This route avoids the harsh conditions of ammoxidation and the toxicity of traditional copper-mediated Sandmeyer reactions. It utilizes


 or non-toxic 

as the cyanide source.
  • Mechanism:

    
     catalytic cycle involving Oxidative Addition, Transmetallation, and Reductive Elimination.
    
  • Key Advantage: Mild temperatures (

    
    ), tolerates esters/amines.
    
  • Key Limitation: Cost of Palladium and ligand removal.

Experimental Protocol (Standardized Batch)
  • Setup: Flame-dry a Schlenk tube and purge with Argon.

  • Reagents: Add 3-bromopyridine (1.0 equiv, 5 mmol),

    
      (0.6 equiv), 
    
    
    
    (2 mol%), and dppf (4 mol%).
  • Solvent: Add anhydrous DMF (concentration 0.2 M). Note: Wet DMF accelerates catalyst decomposition.

  • Reaction: Heat to

    
      for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:4).
    
  • Work-up: Cool to RT. Dilute with EtOAc. Wash with

    
     (to scavenge Zn salts) followed by brine. Dry over 
    
    
    
    .
  • Purification: Silica gel flash chromatography.

Route C: Dehydration of Nicotinamide

Best For: Laboratory conversion when the amide is the available stock, or for isotopic labeling.

While industrially the nitrile is hydrated to the amide, in a research setting, one often needs to revert the amide to the nitrile using dehydrating agents like Trifluoroacetic Anhydride (TFAA) or


.
  • Mechanism: Activation of the amide oxygen followed by elimination of water.

  • Key Advantage: Fast, room temperature (with TFAA), no heavy metals.

  • Key Limitation: Poor atom economy (stoichiometric waste), acidic byproducts.

Experimental Protocol (Mild TFAA Method)
  • Setup: Round-bottom flask with magnetic stir bar, under

    
    .
    
  • Reagents: Suspend Nicotinamide (10 mmol) in dry Dichloromethane (20 mL). Add Triethylamine (2.2 equiv).

  • Addition: Cool to

    
    . Dropwise add Trifluoroacetic Anhydride (TFAA)  (1.1 equiv).
    
  • Reaction: Stir at

    
     for 30 mins, then warm to RT for 1 hour.
    
  • Work-up: Quench with saturated

    
    . Extract with DCM.
    
  • Yield: Typically >90% isolated yield after evaporation.

Part 2: Comparative Data & Decision Matrix

Performance Metrics
FeatureRoute A: AmmoxidationRoute B: Pd-CyanationRoute C: Dehydration
Starting Material 3-Picoline3-BromopyridineNicotinamide
Scale Suitability Multi-Ton (Kg to Ton)Gram to KgGram Scale
Temperature



Yield (Typical) 85–95%90–98%90–95%
Atom Economy ExcellentModerate (Ligand/Zn waste)Poor (Dehydrating agent waste)
Safety Profile High Temp/FlammabilityCyanide Handling (Low risk if Zn/Fe used)Corrosive Reagents
Cost LowHigh (Catalyst)Moderate
Decision Logic (Graphviz)

Nicotinonitrile_Route_Selection Start Select Synthesis Route ScaleQ Required Scale? Start->ScaleQ FuncGroupQ Sensitive Functional Groups? ScaleQ->FuncGroupQ < 1 kg RouteA Route A: Ammoxidation (Industrial/Bulk) ScaleQ->RouteA > 100 kg SourceQ Starting Material? FuncGroupQ->SourceQ No (Robust Scaffold) RouteB Route B: Pd-Cyanation (Pharma/R&D) FuncGroupQ->RouteB Yes (Esters, Chirality) SourceQ->RouteA 3-Picoline SourceQ->RouteB Halopyridine RouteC Route C: Dehydration (Lab Utility) SourceQ->RouteC Nicotinamide

Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and substrate complexity.

Part 3: Mechanistic Visualization

Route A: Mars-van Krevelen Mechanism (Ammoxidation)

Ammoxidation_Mechanism Cat_Ox Oxidized Catalyst (V=O) Substrate 3-Picoline (Adsorbed) Cat_Ox->Substrate Lattice [O] Transfer Intermediate Aldehyde-like Intermediate Substrate->Intermediate Product Nicotinonitrile Intermediate->Product + NH3 / - H2O Cat_Red Reduced Catalyst (V-OH) Intermediate->Cat_Red Reduction of V Cat_Red->Cat_Ox Re-oxidation by O2 Oxygen Air (O2) Oxygen->Cat_Red Ammonia NH3 Ammonia->Intermediate

Figure 2: The Mars-van Krevelen cycle showing the redox participation of the Vanadium catalyst lattice oxygen.

Route B: Pd-Catalyzed Cyanation Cycle

Pd_Cycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd TransMet Transmetallation Ar-Pd(II)-CN OxAdd->TransMet RedElim Reductive Elimination Ar-CN + Pd(0) TransMet->RedElim RedElim->Pd0 Prod Nicotinonitrile RedElim->Prod ArBr 3-Bromopyridine ArBr->OxAdd ZnCN Zn(CN)2 ZnCN->TransMet

Figure 3: Catalytic cycle for Palladium-mediated cyanation, highlighting the critical transmetallation step.

References

  • Industrial Ammoxidation Kinetics: Andersson, A. et al. "Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts." Journal of Chemical Research, Synopses.

  • Pd-Catalyzed Cyanation Protocol: Cohen, D. T. et al.[1][2][3] "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Organic Letters, 2015.

  • Heterogeneous Catalysis Overview: Yu, H. et al. "Development of Pd/C-Catalyzed Cyanation of Aryl Halides."[1] Journal of Organic Chemistry, 2011.[1]

  • Amide Dehydration Context: Galat, A. "Nicotinamide from nicotinonitrile by catalytic hydration." Journal of the American Chemical Society, 1948. (Cited for context on the reversible nature of this pathway).

Sources

Evaluating the novelty of "6-(Dimethoxymethyl)-2-mercaptonicotinonitrile" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked" Scaffold Advantage

6-(Dimethoxymethyl)-2-mercaptonicotinonitrile represents a high-value "bifunctional" scaffold in modern heterocyclic chemistry.[1] Unlike traditional 4,6-dimethyl or 4,6-diphenyl analogs, which are sterically rigid and chemically inert at the C6 position, this derivative incorporates a dimethoxymethyl acetal group.[1][2] This moiety serves two critical functions:

  • Solubility Modulation: It significantly enhances polarity compared to purely alkyl/aryl analogs, improving bioavailability in early-stage screening.[1][2]

  • Synthetic Divergence: The acetal acts as a "masked" aldehyde.[1][2] Under acidic conditions, it deprotects to form a formyl group (-CHO), enabling rapid access to fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines) that are inaccessible via standard methyl-substituted nicotinonitriles.[1][2]

This guide evaluates the novelty of this scaffold against industry-standard alternatives, supported by comparative synthetic workflows and projected biological profiles.[2]

Chemical Structure & Novelty Analysis[1][2][3][4][5]

The "Scaffold Evolution" Comparison

The following table contrasts the target molecule with established benchmarks in the field.

FeatureStandard A: 4,6-Dimethyl Standard B: 4,6-Diphenyl Target: 6-(Dimethoxymethyl)
Structure Rigid, lipophilic alkyl core.[1][2]Bulky, highly lipophilic (LogP > 4).[2]Amphiphilic acetal "tail".[1][2]
Primary Utility Antitubercular (MIC ~12.5 µg/mL).[1][2][3]Cytotoxic (IC50 ~2-10 µM).[1][2]Versatile Intermediate (Pro-drug/Linker).[1][2]
C6-Reactivity Inert (requires harsh oxidation).[1][2]Inert.[1][2][4][5][6]High (Acid-labile deprotection).[1][2]
Solubility Poor in aqueous media.[1][2]Very Poor (requires DMSO).Moderate (improved H-bonding).
Novelty Score Low (Commodity Chemical).[1][2]Medium (Known Fluorophore).[1][2][7]High (Function-rich Handle).
Mechanistic Advantage: The Acetal "Warhead"

The novelty lies in the C6-position .[1] In standard derivatives (e.g., 2-mercapto-4,6-dimethylnicotinonitrile), the C6-methyl group is chemically "dead" without radical halogenation.[1][2] In the 6-(Dimethoxymethyl) derivative, this group is a latent aldehyde.[2] This allows for Late-Stage Functionalization (LSF) , a critical requirement in modern drug discovery for generating diversity libraries.[1][2]

Experimental Protocols

Synthesis Workflow: Multicomponent Condensation

Objective: Synthesize this compound via a modified Gewald-type reaction. Novelty Factor: Use of 4,4-dimethoxy-2-butanone as the carbonyl precursor instead of acetone or acetophenone.[1]

Reagents:

  • A: 4,4-Dimethoxy-2-butanone (1.0 eq)[1][2]

  • B: Malononitrile (1.0 eq)[1][2]

  • C: Carbon Disulfide (CS₂) (1.0 eq) or Cyanothioacetamide[1][2]

  • D: Base (K₂CO₃ or Et₃N)[2]

  • Solvent: Ethanol/DMF (10:1)[2]

Protocol:

  • Activation: Dissolve Malononitrile (B ) and Base (D ) in Ethanol. Stir at 0°C for 15 mins.

  • Addition: Dropwise add CS₂. The solution turns reddish-orange (formation of dithiocarboxylate intermediate).[1][2]

  • Cyclization: Add 4,4-Dimethoxy-2-butanone (A ). Heat to reflux (80°C) for 4-6 hours.

  • Workup: Cool to RT. Pour onto crushed ice/HCl. The yellow precipitate is the target 2-mercapto intermediate.[1]

  • Purification: Recrystallize from EtOH.

Visualization: Synthesis Logic & Divergence

The following diagram illustrates how this specific scaffold bridges the gap between simple pyridines and complex fused heterocycles.

SynthesisPathway cluster_0 Novelty Point: Divergent Synthesis Precursor 4,4-Dimethoxy-2-butanone (Acetal Precursor) Target 6-(Dimethoxymethyl)- 2-mercaptonicotinonitrile (TARGET SCAFFOLD) Precursor->Target One-Pot Cyclization Reagents Malononitrile + CS2 (Base Catalyzed) Reagents->Target PathA Path A: S-Alkylation (Standard Thioether) Target->PathA R-X / Base PathB Path B: Acid Hydrolysis (-CHO Deprotection) Target->PathB HCl / H2O ProductA Anticancer Thioethers (Stable Acetal) PathA->ProductA ProductB Pyrido[2,3-d]pyrimidines (Fused Bicycles) PathB->ProductB + Urea/Thiourea

Caption: Synthesis pathway showing the unique ability of the dimethoxymethyl scaffold to undergo acid-catalyzed deprotection for library expansion (Path B), unlike standard methyl analogs.

Biological Performance Evaluation (Comparative)

Since the specific "Dimethoxymethyl" derivative is a building block, its biological value is best assessed by comparing its immediate derivatives (e.g., S-alkylated forms) against known standards.[2]

Cytotoxicity Profile (Projected vs. Standard)

Based on SAR data from 2-amino-4,6-diphenylnicotinonitrile (APNs) and 2-mercapto-4,6-dimethyl analogs.[1][2]

Compound ClassCell Line (Breast Cancer)IC50 (µM)Mechanism of ActionLimitation
Doxorubicin (Control) MCF-72.85 ± 0.1DNA IntercalationHigh Cardiotoxicity
4,6-Diphenyl Analog MCF-72.85 - 5.59Apoptosis (Cysteinase)Poor Solubility (LogP > 4.[1][2]5)
4,6-Dimethyl Analog MCF-712.5 - 25.0Tubulin InhibitionLow Potency
6-(Dimethoxymethyl) (Novel) MCF-73.5 - 6.0 (Est.) Dual: DNA + AlkylatingBalanced Lipophilicity (LogP ~2.[1][2]5)

Interpretation: The 6-(Dimethoxymethyl) derivatives are expected to retain the nanomolar/micromolar potency of the diphenyl series but with significantly improved "drug-likeness" (Lipinski's Rule of 5) due to the oxygenated acetal tail reducing the logP to an optimal range (2.0–3.0).[2]

Antimicrobial Efficacy (SAR Insight)
  • Standard: 2-mercapto-4,6-dimethylnicotinonitriles show MIC values of 12.5–25 µg/mL against M. tuberculosis.[1][2]

  • Novelty Hypothesis: The acetal group mimics the polarity of sugar moieties found in many antibiotics (e.g., aminoglycosides), potentially improving cell wall penetration in Gram-negative bacteria.[2]

Structure-Activity Relationship (SAR) Logic[1][2][4]

The biological activity of this scaffold hinges on three "Zones of Modification":

  • Zone 1 (C2-SH): The mercapto group is the primary warhead.[1][2] S-alkylation with N-substituted acetamides increases antitubercular activity.[1]

  • Zone 2 (C3-CN): The nitrile group is essential for H-bonding in the receptor pocket (e.g., EGFR kinase domain).[1][2]

  • Zone 3 (C6-Acetal - NOVEL):

    • Intact Acetal: Provides metabolic stability and solubility.[1][2]

    • Hydrolyzed Aldehyde: Can form Schiff bases with lysine residues in target proteins (covalent inhibition potential).[1][2]

SAR_Logic Core Nicotinonitrile Core Mercapto C2-Mercapto (-SH) Nucleophilic Warhead Core->Mercapto Cyano C3-Cyano (-CN) H-Bond Acceptor Core->Cyano Acetal C6-Dimethoxymethyl Solubility / Pro-Electrophile Core->Acetal Effect1 High Affinity (Kinase Inhibition) Mercapto->Effect1 S-Alkylation Cyano->Effect1 Effect2 Metabolic Stability & Bioavailability Acetal->Effect2 Polar Surface Area

Caption: SAR map highlighting the unique contribution of the C6-acetal group to bioavailability, distinguishing it from standard alkyl derivatives.[1][2]

References

  • Al-Wahaibi, L. H., et al. (2024).[1][2] Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules.

  • Guna, J. V., et al. (2015).[2][5] Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. International Letters of Chemistry, Physics and Astronomy.

  • PubChem. (2025).[1][2] 2-Mercapto-4,6-dimethylnicotinonitrile Compound Summary. National Library of Medicine.[1][2] [2]

  • CymitQuimica. (2025).[1][2][4][3][8][9] Product Listing: this compound (CAS 175277-23-3).[1][2]

  • Wang, X., et al. (2022).[2] Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives. Molecules. [2]

Sources

Safety Operating Guide

6-(Dimethoxymethyl)-2-mercaptonicotinonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1][2]

Executive Summary: Immediate Operational Directives

Do NOT dispose of this compound down the drain. Do NOT mix with acidic waste streams. [2]

This compound presents a tripartite hazard profile: cyanide generation potential (nitrile), stench/oxidation sensitivity (thiol), and acid lability (acetal).[1]

  • Primary Disposal Route: Segregate as Non-Halogenated Organic Waste (High Nitrogen/Sulfur content).

  • Critical Incompatibility: Strong Acids (Risk of HCN evolution and acetal hydrolysis).

  • Odor Control: All glassware and trace residues must undergo oxidative quenching (Bleach/Hypochlorite) inside a fume hood before leaving the containment area.[3]

Chemical Hazard Profile & Rationale

To safely handle this compound, one must understand the reactivity of its three functional groups. This is not just "waste"; it is a reactive chemical system.

Functional MoietyHazard CharacteristicDisposal Implication (The "Why")
2-Mercapto (-SH) Stench; Oxidative susceptibilityOdor Control: Thiols have low odor thresholds.[1][2] Unquenched waste will contaminate lab atmosphere. Requires oxidation to non-volatile disulfides or sulfonates.
Nicotinonitrile (-CN) Acute Toxicity; ReactivityAcid Avoidance: Under strongly acidic conditions (

), the nitrile group can hydrolyze or liberate Hydrogen Cyanide (HCN) gas.[1][2] Waste streams must be kept neutral or alkaline.
Dimethoxymethyl (Acetal) Acid SensitivityStability: Acetals hydrolyze to aldehydes in acid.[1][2] While less dangerous than HCN, this decomposition alters the waste profile and can generate heat.
Pyridine Core Toxicity; Environmental PersistenceRegulatory: Pyridine derivatives often trigger specific waste codes (e.g., RCRA D038) due to groundwater leaching potential.[1][2]

Disposal Decision Matrix (Workflow)

The following flowchart outlines the decision logic for handling bulk material versus trace residues.

DisposalWorkflow Start Waste Identification: This compound Decision Waste Type? Start->Decision Bulk Bulk Chemical (Solid or Liquid Aliquot) Decision->Bulk Trace Trace Residue / Glassware (Contaminated Flasks/Syringes) Decision->Trace Segregate Segregate Stream: NON-HALOGENATED ORGANIC Bulk->Segregate FumeHood Place in Fume Hood Trace->FumeHood CheckpH CRITICAL: Ensure pH ≥ 7 (Prevent HCN/Hydrolysis) Segregate->CheckpH Container Primary Container: HDPE or Glass (Tight Seal) CheckpH->Container Secondary Secondary Containment: Sealed Bag (Odor Control) Container->Secondary Label Labeling: 'Toxic, Stench, Pyridine Derivative' Secondary->Label HazMat EHS / HazMat Pickup Label->HazMat Oxidize Oxidative Quench: Soak in 10% Bleach (NaOCl) (30-60 mins) FumeHood->Oxidize Rinse Rinse with Water/Acetone Oxidize->Rinse SolidWaste Dispose Solids/Sharps in Chem-Contaminated Bin Rinse->SolidWaste Solids LiquidWaste Collect Rinsate as Aqueous Chemical Waste Rinse->LiquidWaste Liquids

Figure 1: Operational workflow for segregating bulk chemical waste from glassware decontamination.[1][2]

Detailed Protocols

Protocol A: Bulk Substance Disposal (Unused Reagent/Reaction Crude)

Use this for disposing of >50 mg of substance or reaction mixtures.

  • Stream Selection: Select a waste container designated for Non-Halogenated Organics .

    • Note: Although the compound contains Nitrogen and Sulfur, it is generally compatible with standard organic solvent waste streams (Methanol, Acetone, DMSO) provided no acid is present.

  • pH Verification (Self-Validating Step):

    • Before adding the compound, spot-check the waste container with pH paper.

    • Requirement: pH must be Neutral (7) or Basic (8-10).

    • Correction: If the waste stream is acidic, neutralize it with saturated Sodium Bicarbonate (

      
      ) or choose a different container.
      
  • Transfer: Dissolve solid material in a minimal amount of acetone or DMSO if necessary to facilitate transfer, or dispose of the solid container directly if the vessel is compatible (HDPE/Glass).

  • Labeling:

    • Standard Tag: "Hazardous Waste - Toxic Organic."

    • Constituents: "Pyridine derivative, Nitriles, Thiols."

    • Hazard Checkbox: Mark "Toxic" and "Stench."

Protocol B: Glassware & Trace Residue Decontamination

Use this for cleaning flasks, spatulas, and syringes to prevent laboratory contamination.[1][2]

Mechanism: Sodium hypochlorite (Bleach) oxidizes the mercaptan (-SH) group to a sulfonate or disulfide, eliminating the stench and reducing volatility.

  • Preparation: Prepare a 10-15% Bleach solution (commercial bleach diluted 1:1 with water) in the fume hood.

  • Soak: Submerge contaminated glassware/tools in the bath.

  • Time: Allow to soak for 30 minutes minimum .

    • Observation: The "rotten cabbage" smell of the thiol should disappear, replaced by a faint chlorine smell.

  • Rinse:

    • Remove items and rinse with copious water.[4][5][6][7]

    • Final rinse with Acetone.

  • Disposal of Quench Bath:

    • The used bleach solution now contains organic sulfonates. Do not pour down the drain unless your facility has a specific permit for treated aqueous waste.

    • Collect the used bleach solution into a "Basic Aqueous Waste" container.

Regulatory & Compliance Data

When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors (e.g., Veolia, Clean Harbors), use the following classifications.

Regulatory BodyClassificationCode/Note
RCRA (USA) Reactive (Potential) D003 : If the specific waste stream is capable of generating toxic gases (cyanide) when exposed to pH conditions between 2 and 12.[1][2]5.
RCRA (USA) Toxicity (Pyridine) D038 : If the waste passes TCLP for Pyridine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

).[1][2] Treat as D038 to be conservative.
DOT (Transport) Toxic Solid/Liquid Class 6.1 (Toxic Substances).[1][2] Likely UN 2811 (Toxic Solids, Organic, N.O.S.) or UN 3382 (Toxic by Inhalation Liquid, N.O.S.[1][2] - if volatile).[8][9]
EU CLP Acute Tox / Stench H301/H311 (Toxic), H330 (Fatal if inhaled - assume worst case for nitriles), EUH032 (Contact with acids liberates very toxic gas).[1][2]

Spill Contingency Plan

If a solid spill occurs outside the fume hood:

  • Evacuate: Clear the immediate area. The stench will likely be the primary driver, but inhalation toxicity is the real risk.

  • PPE: Don double nitrile gloves, lab coat, and a full-face respirator with organic vapor/acid gas cartridges (due to potential HCN/Thiol mix).

  • Neutralization:

    • Cover the spill with a Spill Pillow or Vermiculite .

    • Do not use water (hydrolysis risk).[10]

    • If the spill is small and on a non-porous surface, wipe with a bleach-soaked pad to quench the thiol immediately.

  • Disposal: Place all spill debris into a wide-mouth jar, seal, and label as "Debris from Toxic Nitrile/Thiol Spill."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). OSHA.gov. [Link][1]

  • Frontier, A. (2024). How to Work with Thiols - General SOP. University of Rochester / Not Voodoo.[7] [Link]

Sources

Personal protective equipment for handling 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment

6-(Dimethoxymethyl)-2-mercaptonicotinonitrile is a poly-functionalized pyridine intermediate commonly used in heterocycle synthesis. While specific toxicological data for this exact CAS is limited in public repositories, a Structure-Activity Relationship (SAR) analysis of its functional groups—specifically the nitrile (-CN) , thiol (-SH) , and acetal (dimethoxymethyl) moieties—mandates a Biosafety Level 2 (BSL-2) equivalent chemical handling protocol.

Critical Hazard Profile:

  • Acute Toxicity (Nitrile Moiety): High risk of systemic toxicity via skin absorption or inhalation. Metabolic liberation of cyanide ions is a potential mechanism of action [1].

  • Sensitization & Odor (Thiol Moiety): Potent lachrymator and skin sensitizer. The thiol group possesses a low odor threshold; olfactory fatigue can occur rapidly, masking high concentrations [2].

  • Chemical Instability (Acetal Moiety): The dimethoxymethyl group is acid-labile. Strict Prohibition: Do not expose to strong aqueous acids during cleaning or disposal, as this triggers hydrolysis to the corresponding aldehyde, altering the hazard profile unpredictably.

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "standard precautions" to address specific permeation kinetics associated with organonitriles and thiols.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Primary) Laminate Film (e.g., Silver Shield®) Nitriles permeate standard disposable nitrile rubber in <15 mins. Laminate film offers >480 min breakthrough time [3].
Hand Protection (Dexterity) Disposable Nitrile (5 mil) Worn over the laminate glove to provide grip and prevent loose film from snagging on apparatus.
Respiratory Fume Hood (Primary) Handling outside a hood is prohibited.
Respiratory (Backup) Half-face Respirator w/ OV/AG Cartridge Required only if weighing powder outside a hood (not recommended) or during spill cleanup. P100 pre-filter required for solids.
Ocular Chemical Splash Goggles Safety glasses are insufficient due to the lachrymatory nature of the thiol moiety. Vapors can bypass side shields.
Body Tyvek® Lab Coat + Apron Standard cotton lab coats absorb thiols, retaining the stench permanently. Tyvek provides a non-porous barrier.

Operational Workflow & Engineering Controls

Pre-Operational Check

Before opening the container, verify the fume hood is operating at a face velocity of 80–100 fpm . The high vapor pressure of thiol-containing compounds requires constant negative pressure.

Handling Protocol (Step-by-Step)
  • Static Dissipation: This compound is likely a crystalline solid. Use an anti-static gun or ionizer bar during weighing to prevent electrostatic dispersion of toxic dust.

  • Solubilization: If possible, solubilize the solid immediately in the reaction solvent (e.g., DMSO, DMF) within the hood. Solutions are easier to contain than buoyant powders.

  • Double-Gloving Technique:

    • Layer 1: Laminate glove (Chemical Barrier).

    • Layer 2: Standard Nitrile (Mechanical protection).

    • Protocol: Change outer gloves immediately upon splash contact. Change inner laminate gloves every 4 hours due to thermal degradation from hand heat.

Decontamination (The "Thiol Protocol")

Standard soap and water are ineffective against thiol odors.

  • Decontamination Solution: Prepare a 5% Sodium Hypochlorite (Bleach) solution.

  • Mechanism: Hypochlorite oxidizes the mercaptan (-SH) to a sulfonate (-SO3H), which is odorless and water-soluble.

  • Application: Wipe down balances, spatulas, and the hood sash gently.

    • Warning: Do not mix bleach with the bulk chemical waste, as the nitrile group can react violently or form toxic chloramines under certain conditions. Use bleach only for surface decontamination of trace residues.

Visualized Safety Logic (DOT Diagram)

The following diagram illustrates the decision-making logic for handling this compound, emphasizing the "Fail-Safe" pathways.

SafetyProtocol Start Start: Risk Assessment CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Solution Solution / Liquid CheckState->Solution EngControl Engineering Control: Fume Hood (Face Velocity >80 fpm) Solid->EngControl Dust Risk Solution->EngControl Vapor Risk PPE_Solid PPE: Goggles + Laminate Gloves + N95/P100 EngControl->PPE_Solid If Solid PPE_Liquid PPE: Goggles + Laminate Gloves + Apron EngControl->PPE_Liquid If Liquid Handling Handling: Avoid Acidic Contact (Acetal Hydrolysis Risk) PPE_Solid->Handling PPE_Liquid->Handling Waste Disposal: Segregate from Acids Label 'Thiol/Nitrile' Handling->Waste Post-Process

Figure 1: Operational logic flow ensuring redundant safety barriers are in place before chemical manipulation begins.

Emergency & Disposal Procedures

Spill Management
  • Evacuate: If a powder spill >500mg occurs outside the hood, evacuate the lab to allow aerosols to settle (15 mins).

  • Neutralize: Cover the spill with a specialized Thiol/Mercaptan Spill Kit (activated charcoal or proprietary oxidant). Do not use standard clay absorbents alone, as they will not suppress the vapor pressure/odor.

  • Collect: Sweep into a wide-mouth jar. Seal and label as "Hazardous Waste: Toxic Solid (Nitrile/Thiol)."

Waste Disposal
  • Segregation: This compound must NOT be mixed with acidic waste streams (e.g., waste from acid workups). The acetal group will hydrolyze, and the nitrile may liberate HCN in strong acid.

  • Labeling: Clearly mark the waste container: "Contains Organic Nitriles and Thiols. Stench Hazard. DO NOT ACIDIFY."

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). Nitriles: Occupational Health Guideline. NIOSH. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Sampling Information: Mercaptans. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.